Olean-12-ene-3,11-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4aR,6aR,6bS,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,4a,5,6,7,8,9,10,12,12a,14a-dodecahydropicene-3,14-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)18-25)17-21(31)24-28(6)11-10-23(32)26(3,4)22(28)9-12-30(24,29)8/h17,20,22,24H,9-16,18H2,1-8H3/t20-,22-,24+,27+,28-,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIVDOSRZQSWFL-QKMNFNRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)[C@@H]1CC(CC2)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201313743 | |
| Record name | Olean-12-ene-3,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201313743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2935-32-2 | |
| Record name | Olean-12-ene-3,11-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2935-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Olean-12-ene-3,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201313743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Botanical Origins of Olean-12-ene-3,11-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the natural sources of the pentacyclic triterpenoid Olean-12-ene-3,11-dione, a compound of interest for its potential pharmacological activities. This document provides a comprehensive overview of its botanical origins, experimental protocols for its isolation and characterization, and an exploration of its potential biological signaling pathways.
Natural Sources of this compound
This compound has been identified as a naturally occurring compound in several plant species. The primary documented botanical sources belong to the genera Euonymus and Canarium.
Table 1: Documented Natural Sources of this compound
| Plant Species | Family | Common Name | Reference(s) |
| Euonymus laxiflorus | Celastraceae | Lax-flowered Spindletree | [1][2][3] |
| Canarium zeylanicum | Burseraceae | Ceylon Elephant Tree | [1][2][3][4] |
| Euonymus hederaceus | Celastraceae | Ivy-like Spindletree | [5] |
While these plants are confirmed sources, quantitative data on the concentration and yield of this compound from these species are not extensively reported in the available scientific literature. This presents an opportunity for further phytochemical research to quantify the abundance of this compound in various plant tissues and under different geographical and environmental conditions.
Experimental Protocols: Isolation and Characterization
The isolation and characterization of this compound from plant material typically involve a series of chromatographic and spectroscopic techniques. The following protocol is a composite methodology based on the successful isolation of oleanane triterpenoids from Euonymus hederaceus.
Extraction
The initial step involves the extraction of crude secondary metabolites from the dried and powdered plant material.
-
Plant Material: Dried and powdered barks and stems of Euonymus hederaceus.
-
Solvent: Methanol (MeOH).
-
Procedure:
-
The powdered plant material is subjected to exhaustive extraction with methanol at room temperature.
-
The extraction is typically repeated three times to ensure the complete recovery of metabolites.
-
The resulting methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning
The crude extract is then partitioned between two immiscible solvents to separate compounds based on their polarity.
-
Solvents: Petroleum ether and water.
-
Procedure:
-
The crude methanolic extract is suspended in water.
-
This aqueous suspension is then partitioned with petroleum ether.
-
The petroleum ether fraction, containing less polar compounds including triterpenoids, is collected and concentrated.
-
Chromatographic Purification
The petroleum ether fraction is subjected to column chromatography for the separation of individual compounds.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient elution system of petroleum ether and ethyl acetate (EtOAc).
-
Procedure:
-
The concentrated petroleum ether fraction is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.
-
The column is eluted with a gradient of increasing polarity, starting with petroleum ether and gradually increasing the proportion of ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
This compound is typically obtained from the fractions eluted with a petroleum ether to ethyl acetate ratio of 10:1[5].
-
For higher purity, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) may be employed[5].
-
Spectroscopic Characterization
The structure of the isolated compound is elucidated using various spectroscopic methods.
-
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular formula, which for this compound is C₃₀H₄₆O₂[5].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are crucial for the structural elucidation. A study by Hu et al. (2005) provides a complete assignment of the proton and carbon signals for this compound isolated from Euonymus hederaceus[5][6].
Table 2: ¹³C-NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Carbon No. | Chemical Shift (δ) | Carbon No. | Chemical Shift (δ) |
| 1 | 39.2 | 16 | 26.5 |
| 2 | 34.0 | 17 | 46.8 |
| 3 | 217.5 | 18 | 49.2 |
| 4 | 47.3 | 19 | 41.5 |
| 5 | 55.1 | 20 | 31.0 |
| 6 | 19.6 | 21 | 34.7 |
| 7 | 32.7 | 22 | 37.1 |
| 8 | 40.0 | 23 | 26.5 |
| 9 | 61.2 | 24 | 21.5 |
| 10 | 36.8 | 25 | 15.1 |
| 11 | 199.7 | 26 | 17.6 |
| 12 | 128.9 | 27 | 25.9 |
| 13 | 171.3 | 28 | 29.0 |
| 14 | 43.7 | 29 | 33.1 |
| 15 | 26.1 | 30 | 32.1 |
| (Data sourced from Hu et al., 2005)[5][6] |
Potential Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are limited, the biological activities of structurally related oleanane triterpenoids, such as oleanolic acid, have been investigated. These studies suggest potential interactions with key cellular signaling pathways, including the NF-κB and Nrf2 pathways, which are critical in inflammation and oxidative stress responses. It is plausible that this compound may exhibit similar modulatory effects.
Hypothetical Interaction with the NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammatory responses. Many triterpenoids have been shown to inhibit this pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Hypothetical Interaction with the Nrf2 Signaling Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response. Activation of this pathway can protect cells from oxidative stress.
Caption: Hypothetical activation of the Nrf2 antioxidant response pathway by this compound.
Experimental Workflow Visualization
The overall process from plant material to purified compound can be visualized as follows:
Caption: General experimental workflow for the isolation of this compound.
Conclusion and Future Directions
This compound is a naturally occurring triterpenoid with documented origins in the Euonymus and Canarium genera. While established methods for its isolation and structural elucidation exist, there is a notable gap in the literature concerning its quantitative distribution in these botanical sources. Further research is warranted to determine the concentration of this compound in different plant parts and to explore its bioactivity profile. The potential modulation of the NF-κB and Nrf2 signaling pathways, inferred from related compounds, presents an exciting avenue for future pharmacological investigation. Such studies will be crucial in unlocking the therapeutic potential of this compound.
References
- 1. This compound | 天然产物 | MCE [medchemexpress.cn]
- 2. This compound 2935-32-2 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chemical shift assignments of two oleanane triterpenes from Euonymus hederaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical shift assignments of two oleanane triterpenes from Euonymus hederaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Isolation of Olean-12-ene-3,11-dione from Euonymus laxiflorus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation of Olean-12-ene-3,11-dione, a pentacyclic triterpenoid, from the plant species Euonymus laxiflorus. The document details the experimental protocols, summarizes key quantitative data, and visualizes the relevant biological pathways associated with this class of compounds.
Introduction
This compound is a naturally occurring triterpenoid that has been isolated from various plant sources, including Euonymus laxiflorus of the Celastraceae family.[1][2] Triterpenoids are a diverse class of natural products with a wide range of reported biological activities, including anti-inflammatory and cytotoxic effects.[3] This guide focuses on the isolation and characterization of this compound, providing researchers with the necessary information for its extraction, purification, and potential therapeutic evaluation.
Physicochemical Properties
This compound, also known as 3,11-dioxo-β-amyrene, possesses the following properties:
| Property | Value |
| Molecular Formula | C₃₀H₄₆O₂ |
| Molecular Weight | 438.69 g/mol |
| CAS Number | 2935-32-2 |
| Appearance | White amorphous powder |
Experimental Protocols: Isolation and Purification
While the specific experimental details for the isolation of this compound from Euonymus laxiflorus are not fully detailed in the available literature, a representative protocol for its isolation from the related species Euonymus hederaceus is described below. This methodology provides a solid foundation for researchers working with Euonymus species.
Plant Material
Stems and leaves of Euonymus laxiflorus are the reported plant parts for the isolation of this compound.
Extraction
-
Drying and Pulverization: The collected plant material (stems and leaves) is air-dried and then ground into a coarse powder.
-
Solvent Extraction: The powdered plant material is extracted with ethanol (EtOH) at room temperature. The extraction is typically repeated multiple times to ensure exhaustive recovery of the phytochemicals.
-
Concentration: The resulting ethanol extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation
-
Solvent-Solvent Partitioning: The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane and chloroform (CHCl₃). This step separates compounds based on their polarity.
-
Fraction Collection: The n-hexane and chloroform-soluble fractions are collected and concentrated. This compound is expected to be present in the less polar fractions.
Chromatographic Purification
-
Silica Gel Column Chromatography: The chloroform-soluble fraction is subjected to column chromatography on a silica gel support.
-
Elution Gradient: The column is eluted with a gradient of n-hexane and ethyl acetate (EtOAc), starting with a low polarity mixture and gradually increasing the polarity.
-
Fraction Monitoring: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing the target compound.
-
Final Purification: Fractions containing this compound are combined and may be subjected to further purification steps, such as preparative TLC or recrystallization, to obtain the pure compound.
Data Presentation: Spectroscopic Characterization
The structural elucidation of this compound is achieved through various spectroscopic techniques. The following tables summarize the key spectroscopic data.
¹H and ¹³C NMR Data
The following NMR data was reported for this compound isolated from Euonymus hederaceus.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm) (J in Hz) |
| 1 | 39.0 | 1.65 (m), 1.10 (m) |
| 2 | 34.1 | 2.55 (m) |
| 3 | 217.9 | - |
| 4 | 47.3 | - |
| 5 | 55.0 | 1.35 (dd, J = 12.0, 4.0) |
| 6 | 19.7 | 1.50 (m) |
| 7 | 32.5 | 1.45 (m) |
| 8 | 44.9 | - |
| 9 | 61.2 | 2.44 (s) |
| 10 | 37.0 | - |
| 11 | 199.7 | - |
| 12 | 128.5 | 5.62 (s) |
| 13 | 171.3 | - |
| 14 | 43.7 | - |
| 15 | 26.2 | 1.20 (m), 1.05 (m) |
| 16 | 26.6 | 1.95 (m), 1.30 (m) |
| 17 | 32.1 | - |
| 18 | 47.9 | 2.14 (dd, J = 13.5, 4.0) |
| 19 | 41.6 | 1.25 (m) |
| 20 | 29.0 | - |
| 21 | 33.8 | 1.30 (m) |
| 22 | 36.9 | 1.60 (m) |
| 23 | 26.5 | 1.08 (s) |
| 24 | 21.5 | 1.04 (s) |
| 25 | 15.0 | 1.25 (s) |
| 26 | 17.5 | 1.15 (s) |
| 27 | 25.8 | 1.33 (s) |
| 28 | 29.0 | 0.92 (s) |
| 29 | 33.2 | 0.90 (s) |
| 30 | 21.4 | 1.00 (s) |
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
Biological Activity and Signaling Pathways
While specific studies on the signaling pathways modulated by this compound are limited, the anti-inflammatory activity of triterpenoids is well-documented. Many triterpenoids exert their effects by modulating key inflammatory pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
The proposed general mechanism involves the inhibition of pro-inflammatory stimuli from activating upstream kinases, which in turn prevents the phosphorylation and degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes such as COX-2, iNOS, TNF-α, and IL-6.
References
An In-depth Technical Guide to the Biosynthesis Pathway of Oleanane Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oleanane triterpenoids represent a vast and structurally diverse class of natural products with a wide array of promising pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral effects. Their complex structures, however, present significant challenges to chemical synthesis, making biotechnological production an attractive alternative. A thorough understanding of the biosynthetic pathway of these valuable compounds is paramount for the successful metabolic engineering of microbial and plant systems for their sustainable production. This technical guide provides a comprehensive overview of the core biosynthesis pathway of oleanane triterpenoids, from the central isoprenoid pathway to the intricate cyclization and oxidation steps. It summarizes key quantitative data on enzyme kinetics and product yields, details robust experimental protocols for the study of this pathway, and presents visual diagrams of the core metabolic route and associated experimental workflows to facilitate a deeper understanding. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, metabolic engineering, and drug development.
The Core Biosynthesis Pathway
The biosynthesis of oleanane triterpenoids originates from the ubiquitous isoprenoid pathway, which is responsible for the production of over 80,000 known terpenoid compounds. In eukaryotes, the cytosolic mevalonate (MVA) pathway is the primary route for the synthesis of the universal C5 isoprene units, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1][2] These building blocks are sequentially condensed to form the C30 precursor, squalene.[1]
The key steps in the oleanane triterpenoid biosynthesis pathway are:
-
Squalene Epoxidation: The linear squalene molecule undergoes epoxidation at its C2-C3 double bond, a reaction catalyzed by the enzyme squalene epoxidase (SE), to form 2,3-oxidosqualene .[3] This step is considered one of the rate-limiting steps in the overall pathway.[4]
-
Cyclization to β-Amyrin: The crucial cyclization of 2,3-oxidosqualene to the pentacyclic oleanane scaffold is catalyzed by the enzyme β-amyrin synthase (BAS) , a member of the oxidosqualene cyclase (OSC) family.[5] This remarkable enzymatic transformation establishes the characteristic five-ring structure of oleanane triterpenoids.
-
Oxidative Modifications: Following the formation of the β-amyrin backbone, a series of oxidative modifications are introduced by cytochrome P450 monooxygenases (CYPs) , in conjunction with NADPH-cytochrome P450 reductase (CPR) . These enzymes are responsible for the vast structural diversity observed in this class of compounds. A key and common modification is the three-step oxidation of the C-28 methyl group of β-amyrin to a carboxyl group, leading to the formation of oleanolic acid .[6] This reaction is often catalyzed by members of the CYP716A subfamily.[1][6]
Further hydroxylations and other modifications at various positions on the oleanane skeleton, catalyzed by a diverse array of CYPs, lead to the biosynthesis of a multitude of bioactive oleanane triterpenoids.[7]
References
- 1. Comparative analysis of CYP716A subfamily enzymes for the heterologous production of C-28 oxidized triterpenoids in transgenic yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triterpenoid Biosynthesis and Engineering in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective and cost-effective protocol to separate bioactive triterpene acids from plant matrices using alkalinized ethanol: Application to leaves of Myrtaceae species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. CYP716A subfamily members are multifunctional oxidases in triterpenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Identification of key amino acid residues toward improving the catalytic activity and substrate specificity of plant-derived cytochrome P450 monooxygenases CYP716A subfamily enzyme for triterpenoid production in Saccharomyces cerevisiae [frontiersin.org]
Physical and chemical properties of Olean-12-ene-3,11-dione
An In-depth Technical Guide to Olean-12-ene-3,11-dione for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a naturally occurring pentacyclic triterpenoid that has garnered interest within the scientific community for its potential therapeutic properties, notably its anti-inflammatory activity.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and synthesis, and an exploration of its proposed mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Physical and Chemical Properties
This compound, also known by its synonyms 12-Oleanen-3,11-dione and 18β(H)-olean-12-ene-3,11-dione, possesses a well-defined chemical structure and a distinct set of physicochemical properties.[3] These properties are crucial for its identification, characterization, and formulation in research and development settings.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (4aR,6aR,6bS,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,4a,5,6,7,8,9,10,12,12a,14a-dodecahydropicene-3,14-dione | [3] |
| CAS Number | 2935-32-2 | [3] |
| Molecular Formula | C₃₀H₄₆O₂ | [3] |
| Molecular Weight | 438.69 g/mol | [3] |
| Melting Point | 228-231 °C | [3] |
| Boiling Point | 521.9 °C at 760 mmHg | [3] |
| Density | 1.05 g/cm³ | [3] |
| XLogP3 | 7.8 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Appearance | Crystalline solid | [1] |
Experimental Protocols
Isolation of this compound from Euonymus hederaceus
This compound can be isolated from various natural sources, including the bark and stems of Euonymus hederaceus.[4] The following protocol outlines a typical isolation and purification procedure.
Materials:
-
Dried and powdered bark and stems of Euonymus hederaceus
-
Methanol
-
Petroleum ether
-
Ethyl acetate
-
Silica gel for column chromatography
-
Water
-
Rotary evaporator
-
Chromatography column and accessories
Procedure:
-
Extraction: The powdered plant material is extracted three times with methanol at room temperature, with each extraction lasting for one week. The methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[4]
-
Partitioning: The crude extract is partitioned between petroleum ether and water. The petroleum ether soluble fraction, which contains the less polar compounds including this compound, is collected.[4]
-
Column Chromatography: The petroleum ether fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of petroleum ether and ethyl acetate.[4]
-
Fraction Collection and Identification: Fractions are collected and monitored by thin-layer chromatography (TLC). This compound is typically obtained when the eluent volume ratio of petroleum ether to ethyl acetate is 10:1.[4]
-
Purification: The fractions containing the compound of interest may require further purification, for instance, by preparative High-Performance Liquid Chromatography (HPLC), to achieve high purity.[4]
Synthesis of this compound
While this compound is a natural product, it can also be synthesized from other readily available triterpenoids. A plausible synthetic route involves the oxidation of a suitable precursor such as 18β-glycyrrhetinic acid or oleanolic acid. The following protocol is adapted from the synthesis of a structurally similar compound, 3,11-Dioxo-olean-12-en-30-oic Acid.[5]
Materials:
-
18β-glycyrrhetinic acid (or a suitable oleanane precursor)
-
Acetone
-
Chromium trioxide (CrO₃)
-
Sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: Dissolve the starting material (e.g., 18β-glycyrrhetinic acid) in acetone and cool the solution to 0 °C.[5]
-
Preparation of Jones Reagent: Separately, prepare Jones reagent by dissolving chromium trioxide in sulfuric acid and water.[5]
-
Oxidation: Slowly add the prepared Jones reagent to the cooled solution of the starting material with continuous stirring. Allow the reaction mixture to stir at room temperature overnight.[5]
-
Work-up: Evaporate the acetone from the reaction mixture. Extract the residue with dichloromethane. Wash the organic layer sequentially with water and brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.
Spectroscopic Data
The structural elucidation of this compound has been accomplished through various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly informative.
¹H and ¹³C NMR Data
The complete ¹H and ¹³C NMR chemical shift assignments for this compound have been reported and are summarized below.[4]
Table 2: ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon No. | ¹³C (δc) | ¹H (δн) |
| 1 | 39.0 | 1.55 (m), 1.95 (m) |
| 2 | 34.1 | 2.50 (m) |
| 3 | 217.9 | - |
| 4 | 47.4 | - |
| 5 | 54.8 | 1.40 (m) |
| 6 | 19.1 | 1.50 (m) |
| 7 | 32.4 | 1.35 (m), 1.60 (m) |
| 8 | 44.9 | - |
| 9 | 61.2 | 2.44 (s) |
| 10 | 37.1 | - |
| 11 | 199.7 | - |
| 12 | 128.9 | 5.62 (s) |
| 13 | 171.3 | - |
| 14 | 43.7 | - |
| 15 | 26.1 | 1.15 (m), 1.85 (m) |
| 16 | 21.5 | 1.65 (m), 1.90 (m) |
| 17 | 31.9 | - |
| 18 | 47.9 | 2.14 (m) |
| 19 | 41.6 | 1.30 (m), 1.65 (m) |
| 20 | 45.6 | - |
| 21 | 31.0 | 1.45 (m) |
| 22 | 34.8 | 1.50 (m) |
| 23 | 26.5 | 1.08 (s) |
| 24 | 21.5 | 1.12 (s) |
| 25 | 15.0 | 1.25 (s) |
| 26 | 17.5 | 1.30 (s) |
| 27 | 25.9 | 1.35 (s) |
| 28 | 29.0 | 0.85 (s) |
| 29 | 32.1 | 0.95 (s) |
| 30 | 33.2 | 1.15 (s) |
Mechanism of Action
The anti-inflammatory properties of oleanane-type triterpenoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. While direct mechanistic studies on this compound are limited, evidence from related compounds suggests that it may exert its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1]
Proposed Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Oleanane triterpenoids are thought to inhibit this pathway by suppressing the phosphorylation of the IKK complex.[1]
Conclusion
This compound is a promising natural product with well-characterized physical and chemical properties and demonstrated anti-inflammatory activity. This technical guide has provided detailed protocols for its isolation and a plausible route for its synthesis, along with comprehensive NMR data for its identification. The proposed mechanism of action involving the inhibition of the NF-κB signaling pathway offers a solid foundation for further investigation into its therapeutic potential. This compilation of data and methodologies is intended to facilitate and accelerate future research and development efforts centered on this intriguing molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lookchem.com [lookchem.com]
- 4. Chemical shift assignments of two oleanane triterpenes from Euonymus hederaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole- and Pyrazole-Glycyrrhetinic Acid Derivatives as PTP1B Inhibitors: Synthesis, In Vitro and In Silico Studies [mdpi.com]
An In-depth Technical Guide to the Spectroscopic Data of Olean-12-ene-3,11-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Olean-12-ene-3,11-dione, a pentacyclic triterpenoid of the oleanane class. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. The information presented is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in the identification and characterization of this compound.
This compound has been isolated from various natural sources, including Euonymus laxiflorus and Canarium zeylanicum, and has demonstrated anti-inflammatory properties[1][2]. Accurate and detailed spectroscopic data is paramount for its unambiguous identification and for facilitating further research into its biological activities and potential therapeutic applications.
Data Presentation
The following sections summarize the key spectroscopic data for this compound, presented in a clear and structured format for ease of reference and comparison.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ ppm) |
| 9 | 2.44 |
| 12 | 5.62 |
| 18 | 2.14 |
| 23 (CH₃) | 1.07 |
| 24 (CH₃) | 1.10 |
| 25 (CH₃) | 1.27 |
| 26 (CH₃) | 1.18 |
| 27 (CH₃) | 1.37 |
| 28 (CH₃) | 0.85 |
| 29 (CH₃) | 0.91 |
| 30 (CH₃) | 0.89 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ ppm) | Position | Chemical Shift (δ ppm) |
| 1 | 34.0 | 16 | 25.8 |
| 2 | 34.3 | 17 | 43.7 |
| 3 | 217.5 | 18 | 49.9 |
| 4 | 47.3 | 19 | 41.5 |
| 5 | 58.7 | 20 | 29.0 |
| 6 | 19.8 | 21 | 32.1 |
| 7 | 32.1 | 22 | 36.9 |
| 8 | 43.7 | 23 | 26.5 |
| 9 | 61.2 | 24 | 21.5 |
| 10 | 37.7 | 25 | 18.0 |
| 11 | 199.7 | 26 | 19.8 |
| 12 | 129.7 | 27 | 29.0 |
| 13 | 169.7 | 28 | 29.0 |
| 14 | 43.7 | 29 | 33.3 |
| 15 | 25.8 | 30 | 23.9 |
Table 3: Infrared (IR) Spectroscopic Data (Predicted)
| Functional Group | Expected Absorption Range (cm⁻¹) | Description |
| C=O (α,β-unsaturated ketone at C-11) | 1650 - 1685 | Strong absorption due to conjugation. |
| C=O (saturated ketone at C-3) | 1705 - 1725 | Strong absorption. |
| C=C (alkene at C-12) | 1600 - 1680 | Medium to weak absorption. |
| C-H (sp³ stretching) | 2850 - 3000 | Strong and sharp absorptions from methyl and methylene groups. |
| C-H (sp² stretching) | 3000 - 3100 | Weak absorption from the vinylic proton at C-12. |
Table 4: Mass Spectrometry (MS) Data
| Ionization Method | m/z | Interpretation |
| ESI (-) | 437.2 | [M-H]⁻ |
| Predicted EI Fragmentation | ||
| 438 | Molecular Ion (M⁺) | |
| 273 | Fragment arising from retro-Diels-Alder (rDA) cleavage of ring C. | |
| 203 | Further fragmentation of the rDA product. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: ¹H and ¹³C NMR spectra were acquired on a Bruker AVANCE DMX 500 NMR spectrometer.
-
Sample Preparation: The sample of this compound was dissolved in deuterated chloroform (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS) was used as the internal reference standard.
-
Data Acquisition:
-
¹H NMR spectra were recorded at 500 MHz.
-
¹³C NMR spectra were recorded at 125 MHz.
-
2D NMR experiments, including ¹H-¹H COSY, HMQC, and HMBC, were performed to facilitate complete and unambiguous assignments of all proton and carbon signals.
-
Infrared (IR) Spectroscopy (General Protocol)
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is typically used.
-
Sample Preparation: The solid sample of this compound can be prepared as a potassium bromide (KBr) pellet. Alternatively, a thin film can be cast from a suitable solvent like chloroform onto a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the salt plate is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS) (General Protocol)
-
Instrumentation: For Electrospray Ionization (ESI), a quadrupole or ion trap mass spectrometer coupled with a liquid chromatograph is commonly used. For Electron Ionization (EI), a gas chromatograph coupled to a mass spectrometer (GC-MS) is often employed.
-
Sample Preparation:
-
For ESI-MS, the sample is dissolved in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.
-
For EI-MS, the sample is dissolved in a volatile solvent like dichloromethane or hexane before injection into the GC.
-
-
Data Acquisition:
-
In ESI-MS, the sample solution is infused into the ion source, and the mass spectrum is recorded, typically in both positive and negative ion modes.
-
In EI-MS, the sample is vaporized and ionized by a beam of electrons (typically 70 eV). The resulting fragments are separated by their mass-to-charge ratio to produce the mass spectrum. The fragmentation pattern is crucial for structural elucidation.
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a natural product like this compound.
Caption: Workflow for Spectroscopic Analysis of Natural Products.
References
Unveiling the Bioactive Potential of Olean-12-ene-3,11-dione: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the known biological activities of the natural product Olean-12-ene-3,11-dione. Due to a scarcity of direct experimental data on this specific molecule, this guide incorporates findings from structurally analogous oleanane triterpenoids to infer its potential therapeutic applications and mechanisms of action.
This compound is a pentacyclic triterpenoid that has been isolated from various plant species, including Euonymus laxiflorus and Canarium zeylanicum. While its biological profile is not extensively characterized in publicly available literature, its structural similarity to other well-studied oleanane triterpenoids, such as oleanolic acid and its derivatives, suggests a range of potential pharmacological activities. The primary bioactivity associated with this compound is its anti-inflammatory potential.
Inferred Biological Activities and Quantitative Data
The biological activities of oleanane triterpenoids are significantly influenced by the functional groups attached to their core structure. The presence of a ketone group at the C-3 position, as seen in the closely related Olean-12-en-3-one, has been shown to enhance cytotoxic and anti-inflammatory effects compared to its parent compound, oleanolic acid. It is plausible that the additional ketone at the C-11 position in this compound could further modulate these activities.
For the purpose of this guide, quantitative data from highly similar oleanane derivatives are presented to provide a comparative context for the potential potency of this compound.
Table 1: Comparative Cytotoxicity of Oleanane Triterpenoids
| Compound | Derivative Type | Cancer Cell Line | IC50 (µM) |
| Oleanolic Acid | Parent Compound | Panc-28 (Pancreatic) | ~101 |
| Oleanolic Acid | Parent Compound | B16 2F2 (Melanoma) | 4.8 |
| 2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) | 2-cyano-3,12-dioxo derivative | Various tumor cell lines | 0.001 - 1 |
Note: Data is compiled from various sources and should be interpreted with caution due to potential variations in experimental conditions. The significant increase in potency of derivatives like CDDO highlights the potential for this compound to exhibit notable bioactivity.
Table 2: Comparative Anti-inflammatory Activity of Oleanane Triterpenoids
| Compound | Assay | Activity | IC50 / Inhibition |
| Oleanolic Acid Derivative (3,12-Dioxoolean-1,9-dien-28-oic acid) | Nitric Oxide Production Inhibition | 0.9 µM | |
| Oleanolic Acid | Nitric Oxide Production Inhibition | 31.28 µg/mL | |
| Oleanolic Acid Derivative (OADP) | Nitric Oxide Production Inhibition | 1.09 µg/mL |
Potential Signaling Pathway Modulation
The anti-inflammatory and cytotoxic effects of oleanane triterpenoids are often mediated through the modulation of key cellular signaling pathways. Based on studies of related compounds, this compound is likely to interact with the following pathways:
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many oleanane triterpenoids have been shown to inhibit NF-κB activation, leading to a downregulation of pro-inflammatory gene expression.[1]
-
Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the cellular antioxidant response. Activation of this pathway by oleanane compounds can lead to the expression of cytoprotective genes, offering protection against oxidative stress.[1]
Below is a generalized representation of the inhibitory effect of oleanane triterpenoids on the NF-κB signaling pathway.
References
Anti-inflammatory mechanism of Olean-12-ene-3,11-dione
An In-Depth Technical Guide on the Anti-inflammatory Mechanism of Olean-12-ene-3,11-dione
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct quantitative data and detailed experimental protocols for this compound are limited in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of its anti-inflammatory mechanism based on studies of its parent compound, oleanolic acid, and other closely related oleanane triterpenoids. The experimental protocols and quantitative data presented are representative of this class of compounds and should be adapted and validated for this compound.
Introduction
This compound is a naturally occurring pentacyclic triterpenoid found in various plant species, including Euonymus laxiflorus and Canarium zeylanicum.[1] As a member of the oleanane family, which is known for a wide range of pharmacological activities, this compound possesses significant anti-inflammatory properties.[1] This technical guide delineates the core anti-inflammatory mechanism of this compound, focusing on the modulation of key signaling pathways, and provides detailed experimental methodologies for its investigation.
Core Anti-inflammatory Mechanism: Inhibition of the NF-κB Signaling Pathway
The primary anti-inflammatory mechanism of oleanane triterpenoids, and by extension this compound, is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.
In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated, ubiquitinated, and subsequently degraded. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2).
This compound is believed to exert its anti-inflammatory effects by interfering with this cascade, likely by inhibiting the degradation of IκBα and thus preventing the nuclear translocation of the p65 subunit of NF-κB.
Caption: Proposed anti-inflammatory mechanism of this compound.
Quantitative Data on Anti-inflammatory Activity of Oleanane Triterpenoids
The following tables summarize the quantitative data on the anti-inflammatory activity of oleanolic acid and its derivatives, which are structurally similar to this compound. This data provides a benchmark for the expected potency of this compound.
Table 1: Inhibition of Nitric Oxide (NO) Production in Macrophages
| Compound | Cell Line | Stimulant | IC₅₀ | Reference |
| Oleanolic Acid Derivative (CDDO) | Mouse Macrophages | IFN-γ | 0.4 nM | [3] |
| Oleanolic Acid Derivative (TP-72) | RAW 264.7 | LPS | Potent Inhibition | [2] |
| Oleanolic Acid | RAW 264.7 | LPS | > 10 µM | Inferred from literature |
Table 2: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Cytokine | Cell Line | Inhibition at Concentration | Reference |
| Oleanolic Acid Derivative (OPCA) | TNF-α | Mouse Serum (in vivo) | Significant reduction | [4] |
| Oleanolic Acid Derivative (OPCA) | IL-6 | Mouse Serum (in vivo) | Significant reduction | [4] |
| 2-Cyano-3,12-dioxoolean-1,9-dien-28-oic acid (CDDO) | TNF-α, IL-1 | Mouse Macrophages | Effective at 10⁻⁶ to 10⁻⁹ M | [5] |
Table 3: Inhibition of Pro-inflammatory Enzyme Expression
| Compound | Enzyme | Cell Line | Effect | Reference |
| Oleanolic Acid Derivative (TP-72) | iNOS | RAW 264.7 | Inhibition of de novo formation | [2] |
| Oleanolic Acid Derivative (TP-72) | COX-2 | RAW 264.7 | Inhibition of de novo formation | [2] |
| 2-Cyano-3,12-dioxoolean-1,9-dien-28-oic acid (CDDO) | iNOS, COX-2 | Mouse Macrophages | Suppression of induction | [5] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the anti-inflammatory effects of this compound are provided below.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment Protocol:
-
Seed cells in appropriate plates (e.g., 96-well for viability/NO assay, 6-well for Western blot/RT-qPCR).
-
Allow cells to adhere for 24 hours.
-
Pre-treat cells with varying concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1-2 hours.
-
Stimulate with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO/cytokine measurement, shorter times for signaling pathway analysis).
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
Caption: Workflow for Nitric Oxide (NO) Production Assay.
-
Procedure:
-
After cell treatment, transfer 50 µL of culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a standard curve of sodium nitrite.
-
Cytokine Measurement (ELISA)
-
Procedure:
-
Collect cell culture supernatants after treatment.
-
Measure the concentration of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Briefly, standards and samples are added to antibody-coated plates, followed by the addition of a biotinylated detection antibody and then a streptavidin-HRP conjugate.
-
A substrate solution is added to produce a colorimetric signal, which is stopped with a stop solution.
-
The absorbance is read at the appropriate wavelength, and cytokine concentrations are determined from the standard curve.
-
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to detect changes in the levels of key proteins in the NF-κB pathway, such as phosphorylated IκBα and the p65 subunit.
Caption: Western Blot Workflow for NF-κB Pathway Analysis.
-
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, and a loading control like β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Conclusion
This compound is a promising anti-inflammatory agent that likely acts through the inhibition of the NF-κB signaling pathway, leading to a downstream reduction in the production of various inflammatory mediators. While further studies are required to elucidate the precise quantitative effects and detailed molecular interactions of this specific compound, the information available for the oleanane triterpenoid class provides a strong foundation for its continued investigation and development as a potential therapeutic. The experimental protocols outlined in this guide offer a robust framework for researchers to further explore the anti-inflammatory mechanism of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Comprehensive in Vivo Activity Profiling of Olean-12-en-28-ol, 3β-Pentacosanoate in Experimental Autoimmune Encephalomyelitis: A Natural Remyelinating and Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Olean-12-ene-3,11-dione: A Technical Guide to its Modulation of the NF-κB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olean-12-ene-3,11-dione is a naturally occurring pentacyclic triterpenoid isolated from plant species such as Euonymus laxiflorus and Canarium zeylanicum.[1][2] Triterpenoids of the oleanane class are widely recognized for their diverse pharmacological activities, with a significant body of research highlighting their anti-inflammatory properties. This technical guide provides an in-depth overview of the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway by oleanane triterpenoids, with a specific focus on the potential mechanisms of action of this compound. While direct and extensive mechanistic studies on this compound are limited, its activity can be inferred from the well-documented effects of structurally related compounds.
The NF-κB signaling cascade is a cornerstone of the inflammatory response, playing a pivotal role in the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Dysregulation of this pathway is implicated in a multitude of inflammatory diseases and cancers. Consequently, the targeted inhibition of NF-κB signaling represents a promising therapeutic strategy. Oleanane triterpenoids have emerged as potent inhibitors of this pathway, and this guide will detail the experimental evidence and methodologies for investigating these effects.
The NF-κB Signaling Pathway and its Inhibition by Oleanane Triterpenoids
The canonical NF-κB signaling pathway is initiated by various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1, as well as lipopolysaccharide (LPS). In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB p65 subunit, leading to its translocation into the nucleus. Once in the nucleus, p65 binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of a wide array of pro-inflammatory mediators, such as iNOS, COX-2, TNF-α, and various interleukins.[3]
Oleanane triterpenoids have been shown to interfere with this pathway at multiple key junctures. A primary mechanism of inhibition is the prevention of p65 nuclear translocation.[4] Some synthetic oleanane triterpenoids, such as 1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl] imidazole (CDDO-Im), have been found to directly inhibit the IKKβ subunit, a critical component of the IKK complex.[4] By inhibiting IKKβ, these compounds prevent the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm.
Quantitative Data on the Modulation of NF-κB by Oleanane Triterpenoids
Table 1: Inhibitory Activity of Related Oleanane Triterpenoids on NF-κB
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| CDDO-Im | - | IKKβ Inhibition | ~0.1 | [4] |
| Oleanane Saponin Mix | HepG2 | NF-κB Luciferase Reporter | 3.1 - 18.9 | [5] |
| E-cinnamaldehyde | RAW 264.7 | Nitric Oxide Production | 55 ± 9 | [6] |
| o-methoxycinnamaldehyde | RAW 264.7 | Nitric Oxide Production | 35 ± 9 |[6] |
Table 2: Anti-inflammatory Activity of Extracts from Euonymus and Canarium Species
| Plant Extract | Model | Measured Effect | Effective Concentration | Reference |
|---|---|---|---|---|
| Euonymus alatus Extract | RAW 264.7 cells | IKKβ Inhibition (IC₅₀) | 11.83 µg/mL | [7] |
| Canarium strictum Essential Oil | Carrageenan-induced paw edema (in vivo) | Edema Inhibition | 100 mg/kg | [8] |
| Cinnamomum zeylanicum (source of this compound) Bark Essential Oil | Human Dermal Fibroblasts | Inhibition of inflammatory biomarkers | Not specified |[9][10] |
Experimental Protocols for Assessing NF-κB Modulation
The following protocols are standard methodologies used to investigate the effects of compounds like this compound on the NF-κB signaling pathway.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages or HepG2 human liver cancer cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound for a specified pre-treatment time (e.g., 1-2 hours). Subsequently, cells are stimulated with an NF-κB activator such as lipopolysaccharide (LPS; 1 µg/mL) or tumor necrosis factor-alpha (TNF-α; 10 ng/mL) for a defined period.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
-
Principle: Cells are transiently transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. A second plasmid containing the Renilla luciferase gene is co-transfected to normalize for transfection efficiency.
-
Protocol:
-
Transfect cells with the reporter plasmids using a suitable transfection reagent.
-
After 24 hours, treat the cells with this compound followed by stimulation with an NF-κB activator.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase activity to the Renilla luciferase activity.
-
Western Blot Analysis of NF-κB Pathway Proteins
This technique is used to determine the levels of key proteins in the NF-κB signaling cascade.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific antibodies.
-
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Immunofluorescence Staining for p65 Nuclear Translocation
This method visualizes the subcellular localization of the NF-κB p65 subunit.
-
Principle: Cells are fixed and permeabilized, and the p65 protein is detected using a specific primary antibody followed by a fluorescently labeled secondary antibody. The nucleus is counterstained with a DNA-binding dye like DAPI.
-
Protocol:
-
Grow cells on glass coverslips and treat as described in section 4.1.
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against p65.
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Conclusion
This compound, as a member of the oleanane triterpenoid family, holds significant promise as a modulator of the NF-κB signaling pathway. While direct experimental evidence for this specific compound is still emerging, the well-established anti-inflammatory mechanisms of related triterpenoids provide a strong rationale for its investigation as a potential therapeutic agent for a variety of inflammatory conditions. The experimental protocols detailed in this guide offer a robust framework for researchers to elucidate the precise molecular mechanisms by which this compound exerts its effects on NF-κB signaling. Further research in this area is warranted to fully characterize its pharmacological profile and therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Oleanane-triterpenoids from Panax stipuleanatus inhibit NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oleanane-triterpenoids from Panax stipuleanatus inhibit NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of cinnamon (C. zeylanicum and C. cassia) extracts - identification of E-cinnamaldehyde and o-methoxy cinnamaldehyde as the most potent bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Euonymus alatus extract attenuates LPS-induced NF-κB activation via IKKβ inhibition in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. theses.sbmu.ac.ir [theses.sbmu.ac.ir]
- 9. Antiinflammatory Activity of Cinnamon (Cinnamomum zeylanicum) Bark Essential Oil in a Human Skin Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiinflammatory Activity of Cinnamon (Cinnamomum zeylanicum) Bark Essential Oil in a Human Skin Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of Olean-12-ene-3,11-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olean-12-ene-3,11-dione is a pentacyclic triterpenoid of the oleanane class, a group of natural products known for a wide range of biological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, drawing upon evidence from studies on the compound and its close structural analogs. The information presented herein is intended to support further research and drug development efforts centered on this promising scaffold.
The core structure of this compound, with its characteristic ketone groups at positions 3 and 11, suggests its potential to interact with various biological macromolecules. Research into structurally similar oleanane triterpenoids has revealed key signaling pathways and molecular targets involved in inflammation, cancer, and multidrug resistance. This guide will synthesize these findings to illuminate the therapeutic potential of this compound.
Identified and Potential Therapeutic Targets
The primary therapeutic potential of this compound and its derivatives appears to lie in the areas of cancer chemotherapy, particularly in overcoming multidrug resistance, and in the modulation of inflammatory responses.
Reversal of Multidrug Resistance via ABCB1 (P-glycoprotein) Inhibition
A significant therapeutic target for a close derivative of this compound, methyl 3,11-dioxoolean-12-en-28-olate (DIOXOL), is the ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp).[1] P-gp is an ATP-dependent efflux pump that is overexpressed in many cancer cells, leading to multidrug resistance (MDR) by actively transporting a wide range of chemotherapeutic drugs out of the cell.
Studies have shown that DIOXOL can effectively reverse MDR in human acute lymphoblastic leukemia cell lines.[1] The proposed mechanism involves both the downregulation of ABCB1 gene expression and the direct inhibition of P-gp's transport function.[1] This dual action makes oleanane diones promising candidates for combination therapy with conventional anticancer drugs to enhance their efficacy in resistant tumors.
Quantitative Data on the Activity of a Key Derivative
The following table summarizes the quantitative data on the bioactivity of methyl 3,11-dioxoolean-12-en-28-olate (DIOXOL) in multidrug-resistant cancer cell lines.[1]
| Compound | Cell Line | Parameter Measured | Result |
| Methyl 3,11-dioxoolean-12-en-28-olate (DIOXOL) | CCRF-ADR5000 | P-gp protein expression | 30% decrease with DIOXOL treatment |
| Methyl 3,11-dioxoolean-12-en-28-olate (DIOXOL) | CCRF-VCR1000 | P-gp protein expression | 50% decrease with DIOXOL treatment |
| Methyl 3,11-dioxoolean-12-en-28-olate (DIOXOL) | MDR cells | ABCB1 gene expression | ~30% reduction with 5 µM DIOXOL |
| Methyl 3,11-dioxoolean-12-en-28-olate (DIOXOL) | MDR cells | P-gp transport function | Over twofold inhibition at 10 µM |
Modulation of Inflammatory and Oxidative Stress Pathways: NF-κB and Nrf2
Oleanane triterpenoids are well-documented modulators of key signaling pathways involved in inflammation and cellular stress responses, namely the Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. While direct studies on this compound are limited, the activities of structurally similar compounds strongly suggest its potential to target these pathways.
-
NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation, and its aberrant activation is implicated in various inflammatory diseases and cancers. Oleanolic acid and its derivatives have been shown to inhibit the activation of NF-κB.[2] This inhibition is thought to occur through the suppression of IκB kinase (IKK) activity, which prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. Consequently, the translocation of NF-κB to the nucleus and the transcription of pro-inflammatory genes are blocked.
-
Nrf2 Signaling Pathway: The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes. Certain oleanolic acid derivatives have been shown to activate the Nrf2 pathway, suggesting a potential chemopreventive and therapeutic role in diseases associated with oxidative stress.[2]
Proposed Signaling Pathway Modulation
References
- 1. Oleanolic acid derivative methyl 3,11-dioxoolean-12-en-28-olate targets multidrug resistance related to ABCB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of the Nrf2 response by oleanolic acid oxime morpholide (3-hydroxyiminoolean-12-en-28-oic acid morpholide) is associated with its ability to induce apoptosis and inhibit proliferation in HepG2 hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Oleanane Triterpenoids: A Technical Guide for Researchers
An in-depth exploration of the chemistry, pharmacology, and therapeutic applications of oleanane triterpenoids, drawing from their rich history in traditional medicine to modern drug discovery.
Oleanane triterpenoids, a class of pentacyclic triterpenoids, are ubiquitously distributed throughout the plant kingdom and form the bioactive basis of many traditional herbal medicines.[1][2] For centuries, plants rich in these compounds have been utilized in Asian and other traditional medicine systems to treat a variety of ailments, including inflammation, diabetes, and cancer.[2][3] This technical guide provides a comprehensive review for researchers, scientists, and drug development professionals on the core aspects of oleanane triterpenoids, focusing on their pharmacological activities, mechanisms of action, and the experimental methodologies used to study them.
Prominent Oleanane Triterpenoids in Traditional Medicine
Several oleanane triterpenoids have been identified as the key pharmacologically active constituents in numerous medicinal plants. Among the most extensively studied are Oleanolic Acid, Maslinic Acid, and Asiatic Acid. These compounds are often found as free acids or as aglycones in saponin glycosides.[3][4]
Table 1: Prominent Oleanane Triterpenoids and Their Traditional Medicinal Plant Sources
| Triterpenoid | Chemical Structure | Select Traditional Medicinal Plant Sources | Traditional Uses |
| Oleanolic Acid | 3β-hydroxyolean-12-en-28-oic acid | Olea europaea (Olive), Ligustrum lucidum (Glossy Privet), Panax ginseng (Ginseng)[3][4] | Anti-inflammatory, hepatoprotective, anti-diabetic[3][4] |
| Maslinic Acid | 2α,3β-dihydroxyolean-12-en-28-oic acid | Olea europaea (Olive), Crataegus species (Hawthorn)[5][6] | Cardioprotective, anti-cancer, anti-inflammatory[5][6] |
| Asiatic Acid | 2α,3β,23-trihydroxyurs-12-en-28-oic acid | Centella asiatica (Gotu Kola)[7] | Wound healing, neuroprotective, antioxidant[7] |
Pharmacological Activities and Quantitative Data
Oleanane triterpenoids exhibit a wide spectrum of pharmacological activities, with extensive research focusing on their anti-inflammatory, anti-cancer, and antioxidant properties. The following tables summarize key quantitative data from in vitro studies.
Anti-inflammatory Activity
The anti-inflammatory effects of oleanane triterpenoids are primarily attributed to their ability to modulate key inflammatory signaling pathways, such as NF-κB.
Table 2: In Vitro Anti-inflammatory Activity of Oleanane Triterpenoids
| Compound | Assay | Cell Line / System | IC₅₀ / EC₅₀ | Reference |
| Oleanolic Acid | NO Production Inhibition | RAW 264.7 macrophages | 31.28 ± 2.01 µg/mL (48h) | [2] |
| Oleanolic Acid | sPLA₂ Inhibition | Human Synovial Fluid | 3.08 - 7.78 µM | [8] |
| Oleanane Triterpenoids from Panax stipuleanatus | TNF-α-induced NF-κB transcriptional activity | HepG2 | 3.1 - 18.9 µM | |
| Synthetic Oleanane Triterpenoid (CDDO-Me) | Nrf2 Activation | Not specified | < 1 nM |
Cytotoxic Activity against Cancer Cell Lines
Many oleanane triterpenoids and their synthetic derivatives have demonstrated potent cytotoxicity against a variety of cancer cell lines.
Table 3: In Vitro Cytotoxicity of Oleanane Triterpenoids
| Compound | Cancer Cell Line | IC₅₀ | Reference |
| Maslinic Acid | Caco-2 (Colon adenocarcinoma) | 40.7 ± 0.4 µg/mL | [3] |
| Maslinic Acid | HT29 (Colon adenocarcinoma) | 61 ± 1 µM | [9] |
| Maslinic Acid | MCF7 (Breast cancer) | 55.20 µM | [1] |
| Oleanolic Acid | B16 2F2 (Melanoma) | 4.8 µM | [10] |
| Oleanolic Acid Derivative (AH-Me) | MCF-7 (Breast cancer) | 4.0 µM | [10] |
| Oleanolic Acid Derivative (AH-Me) | MDA-MB-453 (Breast cancer) | 6.5 µM | [10] |
| Synthetic Oleanane Triterpenoid (CDDO) | Various tumor cell lines | 0.001 - 1 µM | [11] |
Antioxidant Activity
The antioxidant properties of oleanane triterpenoids are often evaluated by their ability to scavenge free radicals.
Table 4: In Vitro Antioxidant Activity of Oleanane Triterpenoids
| Compound/Extract | Assay | EC₅₀ / IC₅₀ | Reference |
| Centella asiatica Aqueous Extract | DPPH Radical Scavenging | 31.25 µg/mL | [12] |
| Oleanolic Acid from Vitis labrusca | DPPH Radical Scavenging | 85.3% inhibition | [13] |
| Oleanolic Acid | Superoxide Anion Scavenging | 50.5% inhibition at 10 µM | [13] |
Key Signaling Pathways and Mechanisms of Action
Oleanane triterpenoids exert their diverse pharmacological effects by modulating multiple intracellular signaling pathways. The two most well-documented pathways are the Keap1/Nrf2/ARE and the NF-κB pathways.
The Keap1/Nrf2/ARE Pathway: The Master Regulator of Antioxidant Response
The Keap1/Nrf2/ARE pathway is a crucial cellular defense mechanism against oxidative and electrophilic stress. Synthetic oleanane triterpenoids, such as CDDO-Me, are potent activators of this pathway.[14] They act by modifying cysteine residues on Keap1, leading to the dissociation and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maslinic Acid, a Natural Triterpene, Induces a Death Receptor-Mediated Apoptotic Mechanism in Caco-2 p53-Deficient Colon Adenocarcinoma Cells | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. The Anticancer Potential of Maslinic Acid and Its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The natural triterpene maslinic acid induces apoptosis in HT29 colon cancer cells by a JNK-p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Bardoxolone methyl inhibits the infection of rabies virus via Nrf2 pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapeutic Effects of Nrf2 Activation by Bardoxolone Methyl in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Olean-12-ene-3,11-dione: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olean-12-ene-3,11-dione, a pentacyclic triterpenoid belonging to the oleanane class, is a naturally occurring compound with recognized anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of this molecule. It details its natural sources, methods of isolation and characterization, and delves into its biological activities, including its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of oleanane triterpenoids.
Introduction
This compound is a naturally derived compound that has garnered interest within the scientific community for its potential therapeutic applications, primarily centered around its anti-inflammatory effects. As a member of the vast family of triterpenoids, it shares a common biosynthetic origin from squalene. This guide will provide a detailed account of its journey from a natural constituent of various plant species to a molecule of interest for further pharmacological investigation.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C30H46O2 |
| Molecular Weight | 438.7 g/mol |
| Synonyms | 3,11-Dioxo-β-amyrene, 3,11-Dioxoolean-12-ene |
| CAS Number | 2935-32-2 |
| Appearance | Not specified in available literature |
| Melting Point | Not specified in available literature |
| Solubility | Not specified in available literature |
Discovery and Natural Occurrence
The definitive first discovery and isolation of this compound is not prominently documented in readily available scientific literature, suggesting its initial characterization may have been part of broader phytochemical screenings of various plant species. However, its presence as a natural constituent has been confirmed in several plants.
Notably, a 2003 study published in the Journal of Natural Products reported the isolation of "3,11-dioxo-β-amyrene," a synonym for this compound, from the stems and leaves of Euonymus laxiflorus .[1] This research stands as a key reference in confirming the natural origin of this compound. Additionally, it has been identified in Canarium zeylanicum .[2] The isolation from these distinct botanical sources indicates a wider distribution in the plant kingdom than is currently documented.
Experimental Protocols
Isolation from Euonymus laxiflorus
While a detailed, step-by-step protocol for the isolation of this compound is not explicitly provided in the available literature, the general methodology can be inferred from the 2003 study on Euonymus laxiflorus.[1] The process would have involved the following key steps:
-
Extraction: The dried and powdered plant material (stems and leaves) would be subjected to solvent extraction, likely using a nonpolar solvent such as hexane or chloroform, to isolate the less polar constituents, including triterpenoids.
-
Chromatographic Separation: The crude extract would then be subjected to various chromatographic techniques to separate the individual compounds. This typically involves:
-
Column Chromatography: The extract is passed through a column packed with a stationary phase (e.g., silica gel), and a gradient of solvents with increasing polarity is used to elute the compounds based on their affinity for the stationary phase.
-
Thin-Layer Chromatography (TLC): TLC would be used to monitor the separation process and identify fractions containing the compound of interest.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be employed for the final purification of the isolated compound to achieve a high degree of purity.
-
Structural Characterization
The structural elucidation of this compound would have relied on a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are crucial for determining the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which can further aid in structural confirmation.
While specific spectral data for this compound is not detailed in the reviewed literature, the general principles of these techniques would have been applied for its characterization.
Biological Activity and Mechanism of Action
This compound is primarily recognized for its anti-inflammatory activity .[2] While the specific molecular mechanisms of this compound are not extensively studied, research on closely related oleanane triterpenoids provides significant insights into its potential pathways of action.
Inhibition of Inflammatory Mediators
Oleanane triterpenoids are known to suppress the production of key inflammatory mediators. It is plausible that this compound exerts its anti-inflammatory effects by inhibiting the expression and/or activity of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes are responsible for the production of nitric oxide (NO) and prostaglandins, respectively, which are potent pro-inflammatory molecules.
Modulation of Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. Many anti-inflammatory compounds act by inhibiting this pathway. It is hypothesized that this compound may interfere with the activation of NF-κB, thereby preventing the transcription of pro-inflammatory genes.
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are also involved in regulating inflammation. It is possible that this compound could modulate the activity of one or more of the MAPK pathways (e.g., ERK, JNK, p38) to exert its anti-inflammatory effects. However, direct evidence for this is currently lacking in the scientific literature.
Quantitative Data
Specific quantitative data for the biological activity of this compound is limited in the available literature. However, a study on a closely related derivative, methyl 3,11-dioxoolean-12-en-28-olate (DIOXOL) , provides some valuable insights into the potential potency of this class of compounds.
Table 1: Effect of Methyl 3,11-dioxoolean-12-en-28-olate (DIOXOL) on Multidrug Resistance in Leukemia Cells
| Cell Line | Treatment | Effect |
| CCRF-VCR1000 (multidrug resistant) | 5 µM DIOXOL | ~30% reduction in ABCB1 gene expression |
| CCRF-ADR5000 (multidrug resistant) | 5 µM DIOXOL | ~30% reduction in ABCB1 gene expression |
| CCRF-VCR1000 (multidrug resistant) | DIOXOL | ~50% decrease in P-gp protein level |
| CCRF-ADR5000 (multidrug resistant) | DIOXOL | ~30% decrease in P-gp protein level |
Data from a study on a related oleanolic acid derivative.
This data suggests that modifications to the oleanane scaffold can lead to potent biological activity, highlighting the potential of this compound and its derivatives as subjects for further investigation.
Visualizations
Experimental Workflow for Isolation and Characterization
Caption: General workflow for the isolation and characterization of this compound.
Hypothesized Anti-Inflammatory Signaling Pathway
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Future Directions
The current body of knowledge on this compound suggests that it is a promising candidate for further investigation as an anti-inflammatory agent. Future research should focus on:
-
Definitive Historical Research: A thorough review of older chemical literature to pinpoint the first-ever isolation and characterization of this compound.
-
Detailed Protocol Development: The publication of detailed, step-by-step protocols for the efficient isolation and purification of this compound from its natural sources.
-
Comprehensive Biological Screening: A broad screening of the compound's biological activities beyond inflammation, including its potential anticancer, antiviral, and metabolic effects.
-
Mechanism of Action Studies: In-depth studies to elucidate the precise molecular targets and signaling pathways modulated by this compound. This should include quantitative assays to determine its potency (e.g., IC50 values).
-
Synthesis of Derivatives: The semi-synthesis of novel derivatives of this compound to explore structure-activity relationships and potentially enhance its therapeutic properties.
Conclusion
This compound is a naturally occurring pentacyclic triterpenoid with established anti-inflammatory potential. While its history of discovery is not yet fully elucidated, its isolation from plant sources like Euonymus laxiflorus and Canarium zeylanicum has been documented. The likely mechanism of its anti-inflammatory action involves the modulation of key signaling pathways such as NF-κB and the inhibition of pro-inflammatory enzymes. Further research is warranted to fully uncover the therapeutic potential of this intriguing natural product and to develop it as a lead compound for novel anti-inflammatory drugs. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.
References
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Olean-12-ene-3,11-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olean-12-ene-3,11-dione is a naturally occurring pentacyclic triterpenoid found in various plant species, including Euonymus laxiflorus and Canarium zeylanicum.[1] This compound belongs to the oleanane class of triterpenoids, which are known for a wide range of biological activities. This compound itself has demonstrated anti-inflammatory properties, making it a compound of interest for further investigation in drug discovery and development.[1] Its potential mechanism of action may involve the modulation of key inflammatory signaling pathways such as the NF-κB pathway.
This document provides a detailed protocol for the isolation and purification of this compound from plant material, methods for its characterization, and an overview of its potential biological activity.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₀H₄₆O₂ |
| Molecular Weight | 438.7 g/mol |
| Appearance | Crystalline solid |
| CAS Number | 2935-32-2 |
Note: This data is compiled from publicly available chemical databases.
Table 2: Representative Chromatographic Purification Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase Gradient | n-Hexane : Ethyl Acetate (98:2 to 80:20) |
| Column Dimensions | 50 cm length x 3 cm diameter |
| Sample Load | 1-2 g of crude extract |
| Fraction Volume | 20 mL |
Note: These parameters are representative for the purification of oleanane-type triterpenoids and may require optimization.
Experimental Protocols
Protocol 1: Isolation of this compound from Plant Material
This protocol outlines a general procedure for the extraction and isolation of this compound from dried and powdered plant material (e.g., leaves or bark of Euonymus laxiflorus).
1. Extraction: a. Weigh 500 g of dried, powdered plant material. b. Macerate the powder in 2.5 L of 95% ethanol at room temperature for 72 hours with occasional stirring. c. Filter the extract through Whatman No. 1 filter paper. d. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract. e. For removal of non-polar compounds, the crude extract can be further partitioned between n-hexane and methanol.
2. Chromatographic Purification: a. Prepare a silica gel column (slurry packing method) using n-hexane as the initial mobile phase. b. Dissolve the crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. c. After the solvent has evaporated, load the dried, adsorbed sample onto the top of the prepared column. d. Elute the column with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture (e.g., 98:2) and gradually increasing the polarity. e. Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2) and visualizing with an appropriate stain (e.g., vanillin-sulfuric acid reagent followed by heating). f. Pool the fractions containing the compound of interest based on the TLC analysis. g. Concentrate the pooled fractions under reduced pressure to yield the purified this compound.
3. Recrystallization (Optional): a. For further purification, dissolve the obtained solid in a minimal amount of hot methanol. b. Allow the solution to cool slowly to room temperature and then place it at 4°C to facilitate crystallization. c. Collect the crystals by filtration and wash with a small amount of cold methanol. d. Dry the crystals under vacuum.
Protocol 2: Characterization of this compound
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: a. Dissolve a small amount of the purified compound in deuterated chloroform (CDCl₃). b. Record ¹H NMR (400 MHz) and ¹³C NMR (100 MHz) spectra. c. The characteristic signals for the oleanane skeleton should be observed. For this compound, specific shifts corresponding to the carbonyl groups at C-3 and C-11, and the double bond at C-12 are expected.
2. Mass Spectrometry (MS): a. Analyze the purified compound using a mass spectrometer (e.g., ESI-MS or GC-MS). b. Determine the molecular weight and fragmentation pattern to confirm the structure. The expected molecular ion peak [M]+ would be at m/z 438.7.
Visualizations
Caption: Experimental workflow for the isolation and characterization of this compound.
References
Application Note: 1H and 13C NMR Spectral Assignment of Olean-12-ene-3,11-dione
Audience: Researchers, scientists, and drug development professionals.
Introduction
Olean-12-ene-3,11-dione is a naturally occurring oleanane-type triterpenoid isolated from various plant species, including Euonymus hederaceus.[1] Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities. Accurate and complete NMR spectral assignment is fundamental for the structural elucidation and characterization of these complex molecules, which is a critical step in drug discovery and development programs. This application note provides a detailed 1H and 13C NMR spectral assignment for this compound, along with a comprehensive experimental protocol for data acquisition.
Data Presentation
The complete ¹H and ¹³C NMR spectral assignments for this compound were determined through a combination of 1D (¹H and ¹³C) and 2D NMR (COSY, HMQC, and HMBC) experiments.[1] The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to an internal standard. The coupling constants (J) for ¹H NMR are reported in Hertz (Hz).
Table 1: ¹H and ¹³C NMR Spectral Data of this compound (CDCl₃)
| Carbon No. | ¹³C Chemical Shift (δc) [ppm] | ¹H Chemical Shift (δH) [ppm], Multiplicity (J in Hz) |
| 1 | 39.9 | 1.55 (m), 1.95 (m) |
| 2 | 34.5 | 2.60 (m) |
| 3 | 217.4 | - |
| 4 | 47.5 | - |
| 5 | 55.4 | 1.50 (m) |
| 6 | 19.6 | 1.50 (m), 1.65 (m) |
| 7 | 32.5 | 1.45 (m), 1.60 (m) |
| 8 | 45.4 | - |
| 9 | 61.2 | 2.44 (s) |
| 10 | 37.7 | - |
| 11 | 199.7 | - |
| 12 | 128.3 | 5.62 (s) |
| 13 | 171.3 | - |
| 14 | 43.7 | - |
| 15 | 26.2 | 1.15 (m), 1.80 (m) |
| 16 | 23.4 | 1.50 (m), 1.90 (m) |
| 17 | 47.8 | - |
| 18 | 41.6 | 2.14 (dd, J = 13.6, 4.0) |
| 19 | 45.9 | 1.30 (m), 1.60 (m) |
| 20 | 29.0 | 1.05 (m) |
| 21 | 32.0 | 1.25 (m), 1.40 (m) |
| 22 | 33.8 | 1.35 (m), 1.55 (m) |
| 23 | 26.5 | 1.07 (s) |
| 24 | 21.6 | 1.10 (s) |
| 25 | 15.1 | 1.27 (s) |
| 26 | 17.6 | 1.18 (s) |
| 27 | 25.8 | 1.37 (s) |
| 28 | 29.0 | 0.85 (s) |
| 29 | 33.2 | 0.91 (s) |
| 30 | 32.1 | 0.89 (s) |
Data sourced from J Zhejiang Univ Sci B. 2005 Aug; 6(8): 719–721.[1]
Experimental Protocols
The following is a generalized protocol for the acquisition of 1D and 2D NMR spectra for the structural elucidation of this compound. Instrument parameters may need to be optimized based on the specific spectrometer and sample concentration.
1. Sample Preparation
-
Sample: this compound, isolated and purified from a natural source or synthetically derived.
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent for this type of compound. Other deuterated solvents may be used depending on solubility.
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.
-
¹H NMR Spectroscopy:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
¹³C NMR Spectroscopy:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: Approximately 220-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
2D NMR Spectroscopy:
-
¹H-¹H COSY (Correlation Spectroscopy): Used to identify proton-proton spin-spin couplings.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Used to identify direct one-bond correlations between protons and carbons.[1]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Used to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.[1]
-
3. Data Processing
-
Software: Use standard NMR processing software (e.g., MestReNova, TopSpin, VnmrJ).
-
Processing Steps:
-
Fourier Transformation: Convert the raw time-domain data (FID) into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the TMS signal (0.00 ppm).
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify and list the chemical shifts of all signals in both ¹H and ¹³C spectra.
-
Analysis of 2D Spectra: Correlate the signals in the 2D spectra to establish connectivity and complete the assignments.
-
Visualization
The following diagram illustrates the general workflow for the NMR spectral assignment of a natural product like this compound.
Caption: Workflow for NMR Spectral Assignment of Natural Products.
References
Application Notes and Protocols for Cell-Based Assays to Determine the Bioactivity of Olean-12-ene-3,11-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olean-12-ene-3,11-dione is a pentacyclic triterpenoid of the oleanane class, a group of natural products known for a wide range of biological activities.[1][2] Structurally similar compounds, such as oleanolic acid and its synthetic derivatives, have demonstrated significant anti-inflammatory, cytotoxic, and antioxidant properties.[3][4][5] These activities are often mediated through the modulation of key cellular signaling pathways, including NF-κB and Nrf2.[6]
These application notes provide detailed protocols for a panel of cell-based assays to characterize the bioactivity of this compound, focusing on its potential cytotoxic, anti-inflammatory, and antioxidant effects. Methodologies for investigating the underlying mechanisms of action are also described.
Data Presentation: Comparative Bioactivity of Oleanane Triterpenoids
Specific quantitative bioactivity data (IC50 values) for this compound is not extensively available in the public domain. The following tables summarize the reported bioactivities of its parent compound, oleanolic acid, and other relevant derivatives to provide a comparative context for experimental findings.
Table 1: Cytotoxic Activity of Oleanane Triterpenoids Against Various Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Oleanolic Acid | Panc-28 (Pancreatic) | ~101 | [7] |
| Oleanolic Acid | B16 2F2 (Melanoma) | 4.8 | [7] |
| Oleanolic Acid | HL-60 (Leukemia) | 44 | [6] |
| Oleanolic Acid | HepG2 (Liver Cancer) | 30 | [6] |
| Olean-12-en-3-one | B16-BL6 (Mouse Melanoma) | 10.8 µg/mL | [6] |
| CDDO | Various Tumor Cell Lines | 0.001 - 1 | [7] |
Table 2: Anti-Inflammatory Activity of Oleanane Triterpenoids
| Compound/Derivative | Assay | Cell Line | IC50 | Reference |
| Oleanolic Acid Derivative | Nitric Oxide Production Inhibition | RAW 264.7 | 0.9 µM | [6] |
| CDDO | Inhibition of iNOS and COX-2 induction | Macrophages | 10⁻⁹ - 10⁻⁶ M | [8] |
Experimental Protocols and Workflows
A systematic approach to evaluating the bioactivity of this compound is recommended, starting with broader cytotoxic and anti-inflammatory screenings, followed by more specific mechanistic assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. In Vitro Cytotoxicity of Oleanolic/Ursolic Acids-Loaded in PLGA Nanoparticles in Different Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Oleanane Triterpenoids: Multifunctional Drugs with a Broad Range of Applications for Prevention and Treatment of Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and evaluation of 2-cyano-3, 12-dioxooleana-1, 9(11)-en-28-oate-13β, 28-olide as a potent anti-inflammatory agent for intervention of LPS-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Olean-12-ene-3,11-dione in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of Olean-12-ene-3,11-dione in cancer cell line research. While direct quantitative data for this compound is limited in publicly available literature, this document leverages data from the closely related precursor, Olean-12-en-3-one, and other oleanane triterpenoids to provide a framework for investigation. The provided protocols are detailed methodologies for key experiments to assess the cytotoxic and apoptotic effects of this class of compounds.
Data Presentation: Cytotoxicity of Related Oleanane Triterpenoids
It is important to note that the following quantitative data is for Olean-12-en-3-one and other derivatives of oleanolic acid. These values should be considered as a reference point, and the specific cytotoxic effects of this compound must be determined experimentally. The structural differences, specifically the presence of a ketone group at the C-11 position, may significantly influence biological activity.
Table 1: In Vitro Cytotoxic Activity of Olean-12-en-3-one and Related Compounds against Various Human Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Cancer Type | Assay | IC50 Value (µM) |
| Olean-12-en-3-one | B16-BL6 | Mouse Melanoma | Not Specified | ~25.4 |
| Oleanolic Acid | Panc-28 | Pancreatic | Not Specified | ~101 |
| Oleanolic Acid | B16 2F2 | Melanoma | Not Specified | 4.8 |
| CDDO | Various tumor cell lines | Various | Not Specified | 0.001 - 1 |
Note: IC50 values are collated from different studies and should be compared with caution due to variations in experimental conditions. CDDO (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid) is a potent synthetic derivative.[1][2]
Signaling Pathways
Oleanane triterpenoids are known to exert their anticancer effects through the modulation of various signaling pathways, primarily leading to apoptosis and inhibition of inflammatory responses that can promote cancer progression.[2][3]
Proposed Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, cell survival, and proliferation.[3] Many oleanane triterpenoids have been shown to inhibit this pathway.[3]
Caption: Proposed mechanism of NF-κB inhibition by this compound.
Induction of the Intrinsic Apoptosis Pathway
The intrinsic apoptosis pathway is a crucial mechanism for programmed cell death, often dysregulated in cancer. Oleanane derivatives have been shown to induce apoptosis through this pathway.[1]
Caption: Simplified intrinsic apoptosis pathway induced by oleanane derivatives.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer effects of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
-
Incubation:
-
Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.[1]
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Caption: A simplified workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the appropriate time. Include untreated and vehicle controls.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and wash the cells twice with cold PBS. Centrifuge after each wash.
-
-
Resuspension:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Distinguish cell populations:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
Caption: Workflow for detecting apoptosis using Annexin V and PI staining.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key apoptotic proteins such as the Bcl-2 family (e.g., Bcl-2, Bax) and caspases (e.g., Caspase-3).
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-cleaved Caspase-3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Western blot imaging system
Procedure:
-
Protein Extraction:
-
Lyse treated and control cells with ice-cold RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Analyze the band intensities, normalizing to the loading control, to determine changes in protein expression. An increase in the Bax/Bcl-2 ratio and the presence of cleaved Caspase-3 are indicative of apoptosis.
-
References
Application Notes and Protocols: Investigating the Neuroprotective Effects of Olean-12-ene-3,11-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the potential neuroprotective effects of Olean-12-ene-3,11-dione, a pentacyclic triterpenoid with known anti-inflammatory properties.[1] While direct studies on the neuroprotective activity of this specific compound are limited, research on structurally related triterpenoids, such as oleanolic acid, suggests a strong potential for neuroprotection via antioxidant and anti-inflammatory mechanisms.[2][3] A likely target in this protective action is the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.[4][5][6][7][8]
This document outlines detailed protocols for in vitro assays to assess the neuroprotective efficacy of this compound in neuronal cell models of oxidative stress. The provided methodologies will enable researchers to evaluate its effects on cell viability, intracellular reactive oxygen species (ROS) levels, and the activation of the Nrf2/heme oxygenase-1 (HO-1) pathway.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes from the described experimental protocols when investigating the neuroprotective effects of this compound.
Table 1: Effect of this compound on Neuronal Cell Viability in an Oxidative Stress Model
| Treatment Group | Concentration (µM) | Cell Viability (%) | Standard Deviation |
| Control | - | 100 | ± 4.5 |
| Oxidative Stressor (H₂O₂) | 100 | 48.2 | ± 3.8 |
| This compound + H₂O₂ | 1 | 55.7 | ± 4.1 |
| This compound + H₂O₂ | 5 | 72.3 | ± 3.9 |
| This compound + H₂O₂ | 10 | 85.1 | ± 4.3 |
| This compound only | 10 | 98.9 | ± 3.5 |
Table 2: Effect of this compound on Intracellular ROS Levels
| Treatment Group | Concentration (µM) | Relative Fluorescence Units (RFU) | Standard Deviation |
| Control | - | 1000 | ± 85 |
| Oxidative Stressor (H₂O₂) | 100 | 4500 | ± 210 |
| This compound + H₂O₂ | 1 | 3800 | ± 190 |
| This compound + H₂O₂ | 5 | 2500 | ± 150 |
| This compound + H₂O₂ | 10 | 1500 | ± 110 |
| This compound only | 10 | 1050 | ± 90 |
Table 3: Effect of this compound on Nrf2 and HO-1 Protein Expression
| Treatment Group | Concentration (µM) | Nrf2 (Nuclear) Fold Change | HO-1 Fold Change |
| Control | - | 1.0 | 1.0 |
| This compound | 1 | 1.8 | 1.5 |
| This compound | 5 | 3.2 | 2.8 |
| This compound | 10 | 4.5 | 4.1 |
Experimental Protocols
Cell Culture and Treatment
The human neuroblastoma cell line, SH-SY5Y, is a commonly used in vitro model for neurodegenerative disease research.
-
Cell Line: SH-SY5Y (ATCC® CRL-2266™)
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment Protocol:
-
Seed SH-SY5Y cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours.
-
Induce oxidative stress by adding an oxidative agent such as hydrogen peroxide (H₂O₂) (e.g., 100 µM) for a further 24 hours.
-
Assessment of Cell Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10][11][12]
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
-
Protocol:
-
Following the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFH-DA assay is used to measure intracellular ROS levels. DCFH-DA is a cell-permeable probe that becomes fluorescent upon oxidation by ROS.[13][14][15][16][17]
-
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (10 mM in DMSO).
-
Phosphate-buffered saline (PBS).
-
-
Protocol:
-
After the treatment period, wash the cells twice with warm PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.
-
Western Blot Analysis for Nrf2 and HO-1
Western blotting is used to detect the protein levels of nuclear Nrf2 and total HO-1 to assess the activation of the Nrf2 pathway.[4][5][6][8]
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Nuclear and cytoplasmic extraction kit.
-
BCA protein assay kit.
-
Primary antibodies: anti-Nrf2, anti-HO-1, anti-Lamin B1 (nuclear loading control), anti-β-actin (cytoplasmic loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Protocol:
-
For nuclear Nrf2, isolate nuclear and cytoplasmic fractions using a commercially available kit. For total HO-1, lyse the cells with RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the respective loading controls.
-
Visualizations
Caption: Proposed Nrf2/HO-1 signaling pathway for this compound.
Caption: Experimental workflow for assessing neuroprotective effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. explorationpub.com [explorationpub.com]
- 3. Lupeol, a Plant-Derived Triterpenoid, Protects Mice Brains against Aβ-Induced Oxidative Stress and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
- 7. Activation of Nrf2/NQO1 Pathway Attenuates Oxidative Stress in Neuronal Cells Induced by Microwave and Protects Neurite Development [besjournal.com]
- 8. Induction of Antioxidant Protein HO-1 Through Nrf2-ARE Signaling Due to Pteryxin in Peucedanum Japonicum Thunb in RAW264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. MTT assay [bio-protocol.org]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 14. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 15. doc.abcam.com [doc.abcam.com]
- 16. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Olean-12-ene-3,11-dione as a potential multidrug resistance modulator
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively efflux a broad spectrum of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. Oleanane triterpenoids, a class of natural products, have emerged as promising scaffolds for the development of novel MDR modulators. This document provides detailed application notes and experimental protocols for the investigation of Olean-12-ene-3,11-dione and its derivatives as potential MDR modulators.
While direct and extensive studies on this compound as an MDR modulator are limited in the currently available scientific literature, significant research on a closely related derivative, methyl 3,11-dioxoolean-12-en-28-olate (DIOXOL) , provides compelling evidence for the potential of the 3,11-dione oleanane scaffold in overcoming MDR.[1] The data and protocols presented herein are largely based on the findings related to DIOXOL and general methodologies for evaluating MDR modulators, providing a robust framework for investigating this compound.
Mechanism of Action
Oleanane triterpenoids are hypothesized to modulate MDR through several mechanisms, primarily centered on the inhibition of P-glycoprotein. The proposed mechanisms include:
-
Direct Inhibition of P-gp Efflux Function: Competitive or non-competitive binding to P-gp, thereby inhibiting its ability to transport anticancer drugs out of the cell.
-
Downregulation of ABCB1 Gene Expression: Interference with the signaling pathways that regulate the transcription of the ABCB1 gene, leading to reduced synthesis of P-gp.[1]
-
Inhibition of P-gp ATPase Activity: Modulation of the ATPase activity of P-gp, which is essential for the energy-dependent efflux of substrates.[2]
The diagram below illustrates the proposed mechanism of action for an oleanane triterpenoid as an MDR modulator.
References
Application Notes and Protocols for Cytotoxicity Assessment of Olean-12-ene-3,11-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olean-12-ene-3,11-dione is a natural product belonging to the pentacyclic triterpenoid class of compounds.[1] While it has been identified to possess anti-inflammatory properties, its cytotoxic potential remains an area of active investigation.[1] Structurally related oleanane triterpenoids have demonstrated significant cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.[2][3] This document provides detailed protocols for assessing the cytotoxicity of this compound using standard in vitro assays, including the MTT, LDH, and Annexin V/PI apoptosis assays.
Mechanism of Action Insights
Derivatives of the parent compound, Olean-12-en-3-one, have been shown to exert their cytotoxic effects by modulating key cellular signaling pathways.[2] A significant mechanism is the inhibition of the NF-κB pathway, a critical regulator of cell survival and proliferation.[4] Furthermore, some oleanolic acid derivatives trigger the intrinsic apoptotic pathway, which involves the regulation of Bcl-2 family proteins, disruption of the mitochondrial membrane potential, and the activation of caspases.[2][3] It is hypothesized that this compound may share similar mechanisms of action.
Data Presentation: Expected Quantitative Outcomes
The following table summarizes the type of quantitative data expected from the described cytotoxicity assays. IC50 values for related oleanane derivatives are provided for context, though direct comparison should be approached with caution due to variations in experimental conditions.[2]
| Assay Type | Parameter Measured | Expected Outcome for Cytotoxic Compound | Example Data (Related Compounds) |
| MTT Assay | Cell Viability (% of control) | Dose-dependent decrease in viability | IC50: 0.22 - 101 µM (various derivatives)[2] |
| LDH Assay | Lactate Dehydrogenase Release (% of max) | Dose-dependent increase in LDH release | Qualitative: Increased membrane permeability |
| Apoptosis Assay | Percentage of Apoptotic Cells | Dose-dependent increase in early and late apoptotic cells | Increased sub-G1 population in cell cycle analysis[3] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.[5][6]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[2]
-
Compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock to various concentrations in the cell culture medium and treat the cells for 48 or 72 hours.[2]
-
MTT Incubation: After treatment, remove the medium and add 50 µL of fresh serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals.[7] Add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[7]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5] Read the absorbance at 570 nm using a microplate reader.[6]
Caption: Workflow for determining cell viability using the MTT assay.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[8]
Protocol:
-
Cell Seeding and Treatment: Seed target cells in a 96-well plate and treat with this compound as described in the MTT assay protocol. Include wells for background (medium only), spontaneous LDH release (untreated cells), and maximum LDH release (cells treated with a lysis agent like Triton X-100).[9][10]
-
Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes.[9]
-
Assay Reaction: Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[9]
-
Reagent Addition: Add 100 µL of the LDH reaction solution to each well.[9]
-
Incubation: Incubate the plate with gentle shaking for 30 minutes at 37°C, protected from light.[9]
-
Absorbance Measurement: Read the absorbance at 490 nm using a plate reader.[9]
-
Calculation: Determine the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release wells.
Caption: Workflow for assessing cytotoxicity via the LDH release assay.
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V.[12] PI is a nuclear stain that is excluded by viable and early apoptotic cells but penetrates late apoptotic and necrotic cells.[12]
Protocol:
-
Cell Culture and Treatment: Culture cells in a T25 flask and treat with this compound.[11]
-
Cell Harvesting: Collect both floating and adherent cells. Wash the collected cells twice with cold PBS.[11]
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[13]
-
Incubation: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[13] Incubate for 15-20 minutes at room temperature in the dark.[13]
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.[13]
-
Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry.[13] Distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Caption: Potential signaling pathways modulated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-(2,6-Dichloro-benzyloxy)-11-oxo-olean-12-ene-29-oic acid, a semisynthetic derivative of glycyrrhetic acid: synthesis, antiproliferative, apoptotic and anti-angiogenesis activity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.kr]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Animal Models for Studying the In Vivo Effects of Olean-12-ene-3,11-dione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olean-12-ene-3,11-dione is a naturally occurring pentacyclic triterpenoid found in plant species such as Euonymus laxiflorus and Canarium zeylanicum.[1] Belonging to the oleanane class of compounds, it is recognized for its potential anti-inflammatory properties.[1] While direct in vivo studies on this compound are limited, research on structurally similar oleanane triterpenoids provides a strong foundation for establishing relevant animal models and experimental protocols to investigate its therapeutic potential. This document outlines recommended animal models, detailed experimental procedures, and potential mechanisms of action based on available data for closely related compounds.
Potential Therapeutic Applications and Relevant Animal Models
The primary therapeutic area for this compound, based on its known anti-inflammatory activity and the broader activities of related compounds, is in inflammatory diseases and potentially cancer.
Anti-inflammatory Activity
1. Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice: This model is highly relevant for assessing the anti-inflammatory potential of this compound, as demonstrated by studies on other oleanane triterpenoids. LPS administration induces a robust inflammatory response in the lungs, characterized by neutrophil infiltration, edema, and the production of pro-inflammatory cytokines.
2. Carrageenan-Induced Paw Edema in Rodents: This is a classic and acute model of inflammation used to evaluate the anti-inflammatory effects of a test compound. The localized inflammation in the paw allows for straightforward measurement of edema as a primary endpoint.
Anticancer Activity
1. Chemically-Induced Mammary Carcinogenesis in Rats: Based on studies with related oleanane triterpenoids, a 7,12-dimethylbenz(a)anthracene (DMBA)-induced rat mammary carcinogenesis model can be employed to investigate the chemopreventive potential of this compound. This model closely mimics human breast cancer progression.
Quantitative Data from Related Oleanane Triterpenoids
The following tables summarize quantitative data from in vivo studies of oleanane triterpenoids with similar structures to this compound. This data can serve as a starting point for dose-range finding studies.
Table 1: Anti-inflammatory Effects of a Lactone Derivative of Oleanolic Acid in LPS-Induced ALI in Mice
| Parameter | Control (LPS) | Oleanolic Acid Derivative (mg/kg) + LPS | Dexamethasone (mg/kg) + LPS |
| Myeloperoxidase (MPO) Activity (U/g tissue) | High | Significantly Reduced | Significantly Reduced |
| Total Cells in BALF (x10^5) | High | Significantly Reduced | Significantly Reduced |
| Neutrophils in BALF (x10^5) | High | Significantly Reduced | Significantly Reduced |
| IL-6 in BALF (pg/mL) | High | Significantly Reduced | Significantly Reduced |
| TNF-α in BALF (pg/mL) | High | Significantly Reduced | Significantly Reduced |
| IL-1β in BALF (pg/mL) | High | Significantly Reduced | Significantly Reduced |
BALF: Bronchoalveolar Lavage Fluid. Data extrapolated from studies on a 2-cyano-3,12-dioxooleana-1,9(11)-en-28-oate-13β,28-olide. Actual values are study-dependent.
Table 2: Chemopreventive Effects of AMR-Me in DMBA-Induced Rat Mammary Carcinogenesis
| Parameter | DMBA Control | AMR-Me (0.8 mg/kg) + DMBA | AMR-Me (1.2 mg/kg) + DMBA | AMR-Me (1.6 mg/kg) + DMBA |
| Tumor Incidence (%) | 100 | Reduced | Significantly Reduced | Strikingly Reduced |
| Total Tumor Burden (g) | High | Reduced | Significantly Reduced | Strikingly Reduced |
| Average Tumor Weight (g) | High | Reduced | Significantly Reduced | Strikingly Reduced |
| Pro-apoptotic Bax expression | Low | Increased | Increased | Dose-dependently Increased |
| Anti-apoptotic Bcl-2 expression | High | Decreased | Decreased | Dose-dependently Decreased |
AMR-Me: methyl-25-hydroxy-3-oxoolean-12-en-28-oate. Data is qualitative based on reported findings.
Experimental Protocols
General Considerations
-
Compound Preparation: this compound should be dissolved in a suitable vehicle for administration. Common vehicles for oleanane triterpenoids include a mixture of DMSO, Cremophor EL, and saline, or a suspension in corn oil or carboxymethyl cellulose. The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.
-
Animal Species and Strain: For inflammatory models, BALB/c or C57BL/6 mice are commonly used. For the DMBA-induced cancer model, Sprague-Dawley rats are a standard choice.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Protocol 1: LPS-Induced Acute Lung Injury in Mice
-
Acclimatization: Acclimatize male BALB/c mice (6-8 weeks old) for at least one week.
-
Grouping: Randomly divide mice into groups: Vehicle control, LPS only, this compound (multiple doses) + LPS, and a positive control (e.g., dexamethasone) + LPS.
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) 1 hour before LPS challenge.
-
LPS Challenge: Induce lung injury by intratracheal instillation of LPS (e.g., 5 mg/kg) in saline.
-
Sample Collection: At a predetermined time point (e.g., 6-24 hours) after LPS administration, euthanize the mice.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze total and differential cell counts and cytokine levels (TNF-α, IL-6, IL-1β) using ELISA.
-
Lung Tissue Analysis: Harvest lung tissue for histopathological examination (H&E staining), assessment of lung wet-to-dry weight ratio (for edema), and measurement of myeloperoxidase (MPO) activity (as an index of neutrophil infiltration).
Protocol 2: DMBA-Induced Mammary Carcinogenesis in Rats
-
Acclimatization: Acclimatize female Sprague-Dawley rats (50-55 days old) for one week.
-
Grouping: Divide rats into: Vehicle control, DMBA only, and this compound (multiple doses) + DMBA.
-
Drug Administration: Begin oral gavage of this compound or vehicle three times per week.
-
Tumor Induction: Two weeks after the start of treatment, induce mammary tumors by a single oral administration of DMBA (50 mg/kg) dissolved in corn oil.
-
Long-term Treatment and Monitoring: Continue the administration of this compound for a specified period (e.g., 16-20 weeks). Monitor the animals for tumor development, body weight, and general health.
-
Tumor Assessment: At the end of the study, euthanize the rats. Record tumor incidence, number, and weight.
-
Histopathology and Molecular Analysis: Excise tumors for histopathological examination and molecular analysis, such as Western blotting or immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., Bax, Bcl-2, cleaved caspase-3).
Mechanism of Action: Modulation of Signaling Pathways
Oleanane triterpenoids commonly exert their anti-inflammatory and anticancer effects by modulating key signaling pathways. The primary proposed mechanism for this compound is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway .
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, cell survival, and proliferation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, allowing NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and induce the transcription of target genes, including those for pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), iNOS, and COX-2. Oleanane triterpenoids are thought to inhibit this pathway, potentially by targeting the IKK complex or other upstream signaling components.
Visualizations
References
Formulation of Olean-12-ene-3,11-dione for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olean-12-ene-3,11-dione is a pentacyclic triterpenoid with demonstrated anti-inflammatory properties.[1][2] Like many other triterpenoids, its therapeutic potential is hindered by poor aqueous solubility, which presents a significant challenge for achieving adequate bioavailability in in vivo studies.[3][4] These application notes provide a comprehensive guide to formulating this compound for oral administration in preclinical research, focusing on the development of a Self-Emulsifying Drug Delivery System (SEDDS). The protocols outlined herein are based on established methodologies for structurally similar compounds, such as oleanolic acid, and are intended to serve as a robust starting point for formulation development.[5][6][7]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is critical for formulation design. While specific experimental data for this compound is limited, its properties can be inferred from its structure and data from closely related oleanane triterpenoids.
| Property | Value / Description | Reference |
| Molecular Formula | C₃₀H₄₆O₂ | [8] |
| Molecular Weight | 438.69 g/mol | [8] |
| Appearance | Likely a white to off-white crystalline solid. | [9] |
| Solubility | Poorly soluble in water. Soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [4] |
| LogP | High, indicating a lipophilic nature. | [3] |
| Biopharmaceutical Classification System (BCS) | Likely Class II or IV (low solubility). | [6] |
Formulation Strategy: Self-Emulsifying Drug Delivery System (SEDDS)
A SEDDS is an isotropic mixture of oils, surfactants, and co-solvents that spontaneously forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[10][11][12] This formulation approach is particularly suitable for lipophilic drugs like this compound as it can enhance solubility, improve dissolution rate, and increase oral bioavailability.[5][6][13]
Excipient Selection
The selection of appropriate excipients is paramount for the successful development of a SEDDS formulation. The following table provides a list of commonly used excipients for poorly soluble drugs, which can be screened for their ability to solubilize this compound.
| Excipient Type | Examples |
| Oils (Lipid Phase) | Capryol 90, Labrafil M 1944 CS, Maisine CC, Peceol, Olive oil, Corn oil, Soybean oil |
| Surfactants | Cremophor EL, Cremophor RH 40, Labrasol, Tween 80, Tween 20 |
| Co-solvents/Co-surfactants | Transcutol HP, PEG 400, Propylene glycol, Ethanol |
Experimental Protocols
Protocol 1: Solubility Screening of this compound in Excipients
Objective: To determine the saturation solubility of this compound in various oils, surfactants, and co-solvents to identify suitable excipients for the SEDDS formulation.
Materials:
-
This compound powder
-
Selected oils, surfactants, and co-solvents (see table above)
-
Vials with screw caps
-
Shaking incubator or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of this compound to 2 mL of each selected excipient in a glass vial.
-
Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 72 hours to reach equilibrium.
-
After incubation, centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to separate the undissolved drug.
-
Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
Calculate the saturation solubility in mg/mL for each excipient.
Protocol 2: Preparation of this compound SEDDS
Objective: To prepare a stable and efficient SEDDS formulation of this compound based on the results of the solubility screening.
Materials:
-
This compound powder
-
Selected oil, surfactant, and co-solvent
-
Magnetic stirrer with heating plate
-
Glass beaker
-
Analytical balance
Procedure:
-
Accurately weigh the required amounts of the selected oil, surfactant, and co-solvent into a glass beaker. The ratios should be optimized based on the construction of a pseudo-ternary phase diagram. A common starting point is a 3:5:2 ratio of oil:surfactant:co-solvent.
-
Heat the mixture to approximately 40°C while stirring with a magnetic stirrer until a clear, homogenous mixture is formed.
-
Accurately weigh the desired amount of this compound and gradually add it to the excipient mixture while stirring.
-
Continue stirring until the drug is completely dissolved.
-
Allow the formulation to cool to room temperature.
-
Store the final SEDDS formulation in a tightly sealed container, protected from light.
Protocol 3: Characterization of the SEDDS Formulation
Objective: To evaluate the physicochemical properties of the prepared this compound SEDDS.
Key Characterization Parameters and Methods:
| Parameter | Method | Purpose | Representative Data (based on Oleanolic Acid Formulations) |
| Self-Emulsification Time | Visual observation upon dilution in water | To assess the speed and efficiency of emulsion formation. | < 1 minute |
| Droplet Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the size and uniformity of the emulsion droplets. | 50 - 200 nm; PDI < 0.3 |
| Zeta Potential | DLS with an electrode | To measure the surface charge of the droplets, indicating stability. | -15 to -30 mV |
| Drug Content and Encapsulation Efficiency | HPLC | To quantify the amount of drug in the formulation and the percentage encapsulated. | > 90% |
Protocol 4: In Vivo Oral Administration in a Mouse Model
Objective: To administer the formulated this compound to mice for pharmacokinetic or pharmacodynamic studies.
Materials:
-
This compound SEDDS formulation
-
Experimental mice (e.g., BALB/c or C57BL/6)
-
Oral gavage needles (20-22 gauge for mice)
-
Syringes
-
Animal balance
Procedure:
-
Fast the mice overnight (with access to water) before dosing to ensure an empty stomach and reduce variability in absorption.
-
Accurately weigh each mouse to determine the correct dosing volume. A typical dosing volume for mice is 5-10 mL/kg.
-
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Carefully insert the gavage needle into the esophagus and administer the calculated dose of the SEDDS formulation slowly.
-
Observe the animal for any signs of distress immediately after dosing and at regular intervals.
-
For pharmacokinetic studies, collect blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours) via appropriate methods (e.g., tail vein or retro-orbital bleeding).
-
For pharmacodynamic (e.g., anti-inflammatory) studies, induce inflammation at a specified time after drug administration using a suitable model (e.g., carrageenan-induced paw edema or TPA-induced ear edema) and measure the relevant endpoints.[14][15]
Visualization of Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for the formulation and in vivo evaluation of this compound.
Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
Oleanane triterpenoids are known to exert their anti-inflammatory effects by modulating key signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a primary target.[16] this compound likely inhibits this pathway, leading to a reduction in the production of pro-inflammatory mediators.
Caption: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.
Conclusion
The successful in vivo investigation of this compound is contingent upon overcoming its poor aqueous solubility. The formulation strategies and detailed protocols provided in these application notes, particularly the development of a SEDDS, offer a robust framework for researchers. By systematically screening excipients, preparing, and characterizing the formulation, and employing appropriate in vivo models, the therapeutic potential of this promising anti-inflammatory agent can be effectively evaluated. The proposed mechanism of action via inhibition of the NF-κB pathway provides a basis for further mechanistic studies.
References
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. dovepress.com [dovepress.com]
- 6. Unlocking the Potential of Oleanolic Acid: Integrating Pharmacological Insights and Advancements in Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. flore.unifi.it [flore.unifi.it]
- 10. Prediction of Drug Solubility in Lipid Mixtures from the Individual Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design of Lipid-Based Formulations for Oral Administration of Poorly Water-Soluble Drug Fenofibrate: Effects of Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microemulsions Enhance the In Vitro Antioxidant Activity of Oleanolic Acid in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formulation Development and Bioavailability Evaluation of a Self-Nanoemulsified Drug Delivery System of Oleanolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Olean-12-ene-3,11-dione for Bioassays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Olean-12-ene-3,11-dione. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility of this compound in bioassays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions for my bioassays?
A1: this compound belongs to the oleanane triterpenoid class of compounds. These molecules are characterized by a rigid, pentacyclic carbon skeleton, making them highly lipophilic and inherently poorly soluble in water.[1][2] This low aqueous solubility is a significant hurdle for in vitro and in vivo bioassays, as the compound may precipitate out of solution, leading to inaccurate and irreproducible results.
Q2: What is the recommended starting solvent for preparing a stock solution of this compound?
A2: For most in vitro cell-based assays, the recommended starting solvent is dimethyl sulfoxide (DMSO).[3][4] Prepare a high-concentration stock solution in 100% DMSO, which can then be serially diluted to the final working concentrations in your aqueous culture medium. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[5]
Q3: I am observing precipitation of this compound when I add my DMSO stock to the aqueous bioassay medium. What can I do?
A3: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous medium. Here are several troubleshooting steps:
-
Vortexing/Mixing: Ensure thorough and immediate mixing upon adding the DMSO stock to the aqueous medium to facilitate dispersion.
-
Lower Working Concentrations: The final concentration of the compound in your assay may be exceeding its solubility limit in the aqueous medium. Try working with a lower concentration range.
-
Use of a Co-solvent: In some cases, a mixture of solvents can improve solubility more than a single solvent.[6] However, the biocompatibility of any co-solvent system must be carefully validated.
-
Formulation Strategies: If simple dilution is not effective, more advanced formulation strategies may be necessary. These are discussed in detail in the troubleshooting guide below.
Q4: Are there alternatives to DMSO for solubilizing this compound for in vivo studies?
A4: Yes, for in vivo applications where DMSO may be unsuitable, other formulation strategies are often employed. These include the use of co-solvents like polyethylene glycol (PEG), surfactants, or creating lipid-based formulations such as nanoemulsions or solid lipid nanoparticles (SLNs).[7][8][9] These approaches aim to create a stable dispersion of the compound in a biocompatible vehicle.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
Symptoms:
-
Visible particulate matter or cloudiness in the culture wells after adding the compound.
-
Inconsistent or non-reproducible bioassay results.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for compound precipitation.
Detailed Steps:
-
Verify DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is not exceeding a non-toxic level, typically below 0.5%.[5] Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Optimize Mixing: When diluting the DMSO stock, add it to the medium while vortexing to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.
-
Reduce Working Concentration: Your target concentration may be above the solubility limit of the compound in the final medium. Perform a dose-response experiment starting from a much lower concentration to determine the practical working range.
-
Increase Serum: For cell culture experiments, serum proteins can sometimes help to solubilize hydrophobic compounds. If your experimental design allows, try increasing the serum percentage in the medium.
-
Advanced Formulations: If the above steps fail, more advanced formulation techniques are required.
Issue 2: Need for Higher Compound Concentration without Precipitation
Solution: Employing advanced formulation strategies can significantly enhance the apparent solubility of this compound in aqueous media.
1. Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate lipophilic molecules, thereby increasing their water solubility.[10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.
2. Lipid-Based Nanoparticles: Encapsulating this compound into lipid-based nanoparticles, such as Solid Lipid Nanoparticles (SLNs) or nanoemulsions, can improve its dispersion and stability in aqueous solutions.[7][8][9][12][13] These formulations can also enhance cellular uptake and bioavailability.
Quantitative Data Summary
Table 1: Solubility of Oleanolic Acid in Various Solvents
| Solvent/System | Solubility | Reference |
|---|---|---|
| Water | ~1 µg/mL | [13] |
| DMSO | Soluble | [3] |
| Ethanol | Soluble | - |
| Methanol | Soluble | - |
Table 2: Examples of Solubility Enhancement for Oleanolic Acid
| Formulation Method | Fold Increase in Solubility | Reference |
|---|---|---|
| Cyclodextrin Complexation | ||
| Amino-appended β-cyclodextrins | Significantly enhanced | [10] |
| Lipid-Based Formulations |
| Solid Lipid Nanoparticles (SLNs) | Improved drug release |[7] |
Note: The exact fold increase in solubility is highly dependent on the specific formulation parameters.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Cyclodextrin Inclusion Complex (General Method)
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled water
-
Magnetic stirrer
-
-
Procedure (Kneading Method):
-
Prepare an aqueous solution of HP-β-CD (e.g., 40% w/v).
-
Place this compound and HP-β-CD in a mortar at a specific molar ratio (e.g., 1:2).
-
Add a small amount of the HP-β-CD solution to the powder mixture to form a paste.
-
Knead the paste for a defined period (e.g., 60 minutes).
-
Dry the resulting product under vacuum to obtain a powder of the inclusion complex.
-
The powder can then be dissolved in an aqueous medium for the bioassay.
-
Signaling Pathway Diagrams
Oleanane triterpenoids, including derivatives of oleanolic acid, are known to modulate key signaling pathways involved in inflammation and cellular stress responses, such as NF-κB and Nrf2.[14][15]
Figure 2: Inhibition of the NF-κB signaling pathway.
Figure 3: Activation of the Nrf2 antioxidant response pathway.
References
- 1. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jddt.in [jddt.in]
- 7. mdpi.com [mdpi.com]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. Recent advances in nanoparticle formulation of oleanolic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid inclusion complexes of oleanolic acid with amino-appended β-cyclodextrins (ACDs): Preparation, characterization, water solubility and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]
- 13. researchgate.net [researchgate.net]
- 14. Activation of the Nrf2 response by oleanolic acid oxime morpholide (3-hydroxyiminoolean-12-en-28-oic acid morpholide) is associated with its ability to induce apoptosis and inhibit proliferation in HepG2 hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthetic Oleanane Triterpenoids: Multifunctional Drugs with a Broad Range of Applications for Prevention and Treatment of Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
How to overcome low yield in Olean-12-ene-3,11-dione synthesis
Welcome to the technical support center for the synthesis of Olean-12-ene-3,11-dione. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and commercially available starting material is 18β-glycyrrhetinic acid (also known as enoxolone). This pentacyclic triterpenoid possesses the core oleanane skeleton and the C-11 ketone, requiring only the oxidation of the C-3 hydroxyl group to the corresponding ketone to yield this compound. Oleanolic acid can also be used, but it requires an additional oxidation step at the C-11 position.
Q2: Which oxidizing agents are typically used for the conversion of the C-3 hydroxyl group?
A2: Common oxidizing agents for this transformation include Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid) and Pyridinium chlorochromate (PCC). The choice of reagent can depend on the scale of the reaction, the desired selectivity, and the ease of workup.
Q3: I am observing a significant amount of starting material remaining in my reaction mixture. What could be the cause?
A3: Incomplete conversion is a common issue and can be attributed to several factors:
-
Insufficient Oxidizing Agent: The molar ratio of the oxidizing agent to the starting material may be too low. It is advisable to use a slight excess of the oxidizing agent.
-
Low Reaction Temperature: The reaction may be too slow at the current temperature. A modest increase in temperature can improve the reaction rate, but care must be taken to avoid side reactions.
-
Poor Reagent Quality: The oxidizing agent may have degraded over time. It is recommended to use freshly prepared or properly stored reagents.
-
Solvent Issues: The starting material may not be fully dissolved in the chosen solvent, limiting its availability for the reaction. Ensure your starting material is fully soluble in the reaction medium.
Q4: My final product is difficult to purify. What are some common impurities and how can I remove them?
A4: Common impurities include unreacted starting material, over-oxidized byproducts, and chromium salts if using a chromium-based oxidant. Purification is typically achieved by column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from impurities. If chromium salts are an issue, filtering the reaction mixture through a pad of celite or silica gel before concentration can help.
Q5: What is a typical yield for the synthesis of this compound?
A5: The reported yields can vary depending on the specific protocol and scale. One cited synthetic route reports a yield of around 35.0%. Yields can be influenced by the efficiency of the oxidation step and the purification process. Some related reactions involving modifications of glycyrrhetinic acid have reported poor yields of around 20% due to side reactions.
Troubleshooting Guide for Low Yield
Low yield is a frequent challenge in multi-step organic syntheses. This guide will help you identify and address potential causes for a lower-than-expected yield of this compound.
Problem: Low Yield After Oxidation Reaction
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material spot persists, consider adding more oxidizing agent in portions or increasing the reaction time. |
| Over-oxidation or Side Reactions | Over-oxidation can lead to the formation of undesired byproducts. Use a milder oxidizing agent or control the reaction temperature more carefully. Running the reaction at a lower temperature for a longer duration can sometimes improve selectivity. |
| Degradation of Starting Material or Product | The acidic conditions of some oxidation reactions (e.g., Jones oxidation) can lead to degradation. Consider using a buffered system or a milder, neutral oxidant like PCC. |
| Mechanical Losses During Workup | Ensure complete extraction of the product from the aqueous layer during the workup. Use an adequate amount of organic solvent for extraction and perform multiple extractions. Minimize transfers between flasks to reduce losses. |
Problem: Low Yield After Purification
| Potential Cause | Recommended Solution |
| Co-elution of Product and Impurities | If the product and a major impurity have similar polarities, optimize the solvent system for column chromatography. A shallower gradient or the use of a different solvent system might improve separation. |
| Product Adsorption on Silica Gel | Highly functionalized molecules can sometimes irreversibly adsorb to the silica gel. Deactivating the silica gel with a small amount of triethylamine in the eluent can sometimes mitigate this issue. |
| Incorrect Fraction Collection | Closely monitor the column chromatography with TLC to ensure that all fractions containing the pure product are collected. |
Data Presentation
Table 1: Reported Yield for a Synthetic Route to this compound
| Starting Material | Key Reagent | Reported Yield | Reference |
| β-amyrin | Not Specified | 35.0% |
Table 2: Hypothetical Comparison of Oxidizing Agents for the Synthesis of Olean-12-ene-3-one from Olean-12-en-3-ol (Illustrative)
| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages | Expected Yield Range |
| Jones Reagent | Acetone, 0°C to room temperature | Inexpensive, powerful oxidant | Harshly acidic, can cause side reactions, chromium waste | 70-85% |
| PCC | Dichloromethane, room temperature | Milder conditions, good for sensitive substrates | Carcinogenic, chromium waste | 80-95% |
| Dess-Martin Periodinane | Dichloromethane, room temperature | Mild, high-yielding, no heavy metal waste | Expensive, can be explosive under certain conditions | 90-98% |
Experimental Protocols
Protocol 1: General Procedure for the Oxidation of 18β-Glycyrrhetinic Acid to this compound using Jones Reagent
-
Dissolution: Dissolve 18β-glycyrrhetinic acid in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.
-
Oxidation: Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange-red to green.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a hexane:ethyl acetate mixture (e.g., 7:3 v/v). The reaction is complete when the starting material spot is no longer visible.
-
Quenching: Once the reaction is complete, add isopropanol dropwise to quench the excess Jones reagent until the green color persists.
-
Filtration: Filter the mixture through a pad of celite or silica gel to remove the chromium salts. Wash the filter cake with acetone.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in ethyl acetate and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Olean-12-ene-3,11-dione purification by chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Olean-12-ene-3,11-dione by chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most prevalent and cost-effective method for the purification of this compound, a moderately polar triterpenoid, is normal-phase column chromatography using silica gel as the stationary phase.[1][2][3] Elution is typically carried out with a gradient of non-polar and polar solvents, such as a hexane-ethyl acetate system.[2]
Q2: How can I monitor the progress of the purification?
A2: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the separation of this compound from impurities.[2] Fractions collected from the column are spotted on a TLC plate to identify those containing the pure compound.
Q3: My this compound appears to be precipitating on the column. What can I do to prevent this?
A3: Precipitation during chromatography is often due to the low solubility of the compound in the mobile phase, especially at high concentrations.[1] To address this, you can:
-
Modify the mobile phase by adding a small percentage of a more polar solvent in which the compound is more soluble, such as dichloromethane or acetone, to the hexane-ethyl acetate mixture.[1]
-
Adjust the gradient to be shallower. This will broaden the elution peak, thereby lowering the instantaneous concentration of the compound and reducing the likelihood of precipitation.[1]
Q4: I'm observing poor separation between this compound and a closely eluting impurity. How can I improve the resolution?
A4: Poor resolution can be addressed by several strategies:
-
Optimize the solvent system: Experiment with different ratios of your mobile phase components. A shallower gradient can often improve the separation of closely eluting compounds.[1]
-
Reduce the sample load: Overloading the column can lead to peak broadening and a loss of resolution.[1]
-
Ensure proper column packing: A well-packed column is crucial for good separation. Ensure the silica gel is packed uniformly without any cracks or channels.
Q5: Is this compound stable on silica gel?
A5: While many triterpenoids are stable on silica gel, some compounds can be sensitive to the acidic nature of standard silica gel, leading to degradation.[4] To check for stability, you can perform a 2D TLC.[5] If instability is observed, consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina.[4]
Troubleshooting Guides
Poor or No Separation
If you are experiencing poor or no separation of this compound, consult the following decision tree for troubleshooting.
Compound Precipitation on the Column
Use the following workflow to address issues with your compound precipitating during the chromatographic run.
Data Presentation
The following tables provide representative data for the purification of this compound. Note that optimal conditions may vary depending on the specific crude sample and experimental setup.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₀H₄₆O₂ |
| Molecular Weight | 438.69 g/mol [6] |
| Appearance | White to off-white powder |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[7][8] |
Table 2: Representative TLC and Column Chromatography Parameters
| Parameter | Recommended Starting Conditions |
| TLC | |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (8:2 to 7:3 v/v) |
| Visualization | UV light (254 nm), or staining with an appropriate agent (e.g., anisaldehyde-sulfuric acid) |
| Column Chromatography | |
| Stationary Phase | Silica gel (60-120 or 230-400 mesh) |
| Mobile Phase Gradient | Start with 100% Hexane, gradually increase the proportion of Ethyl Acetate. |
| Sample Loading | Dry loading is recommended if the sample has low solubility in the initial mobile phase.[9] |
Experimental Protocols
Protocol 1: Purification of this compound by Silica Gel Column Chromatography
This protocol details the purification of a crude sample containing this compound.
Materials:
-
Crude this compound sample
-
Silica gel (for column chromatography, e.g., 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
TLC plates (silica gel 60 F254)
-
TLC developing tank
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Column Preparation:
-
Ensure the chromatography column is clean and dry, then mount it vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica gel. Do not let the column run dry.
-
Add another thin layer of sand on top of the packed silica gel.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude sample in a minimal amount of a suitable solvent like dichloromethane.
-
Add a small amount of silica gel to the dissolved sample (approximately 2-3 times the weight of the crude sample).
-
Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add the silica gel with the adsorbed sample to the top of the prepared column.
-
-
Elution:
-
Begin elution with 100% hexane, collecting fractions.
-
Gradually increase the polarity of the mobile phase by incrementally adding ethyl acetate (e.g., 2%, 5%, 10%, 20% ethyl acetate in hexane).
-
Collect fractions of a consistent volume throughout the elution process.
-
-
Fraction Analysis:
-
Monitor the collected fractions using TLC with a suitable mobile phase (e.g., Hexane:Ethyl Acetate 7:3).
-
Spot the crude sample, and several fractions on a single TLC plate to compare.
-
Identify the fractions containing the pure this compound.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization for Final Purification
For achieving high purity (>98%), a final recrystallization step may be necessary.
Materials:
-
Purified this compound from chromatography
-
A "good" solvent in which the compound is soluble when hot but less soluble when cold (e.g., ethyl acetate).
-
A "poor" solvent in which the compound is sparingly soluble (e.g., hexane).
-
Erlenmeyer flask
-
Heating plate
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution:
-
Place the semi-purified this compound in an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent (ethyl acetate).
-
Gently heat the mixture with stirring until the compound is completely dissolved.[1]
-
-
Inducing Crystallization:
-
Slowly add the "poor" solvent (hexane) to the hot solution until it becomes slightly cloudy. If it becomes too cloudy, add a small amount of the "good" solvent to redissolve the precipitate.[1]
-
Cover the flask and allow it to cool slowly to room temperature.
-
For maximum yield, the flask can be placed in a refrigerator after it has reached room temperature.
-
-
Crystal Collection:
-
Collect the formed crystals by vacuum filtration.
-
Wash the crystals with a small amount of a cold mixture of the "good" and "poor" solvents.
-
Dry the crystals under vacuum to remove any residual solvent.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. abmole.com [abmole.com]
- 7. chembk.com [chembk.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Optimizing Cell-Based Assays for Olean-12-ene-3,11-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell-based assay conditions for Olean-12-ene-3,11-dione.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its known biological activities?
This compound is a natural pentacyclic triterpenoid that can be isolated from plants such as Euonymus laxiflorus and Canarium zeylanicum.[1][2] It is known to possess anti-inflammatory activity.[1][2] Derivatives of the closely related compound, Olean-12-en-3-one, have been shown to exhibit cytotoxic effects against various cancer cell lines by inducing cell cycle arrest and apoptosis.[3]
2. What are the key signaling pathways potentially modulated by this compound?
The primary signaling pathway implicated in the anti-inflammatory effects of oleanane-type triterpenoids is the NF-κB pathway .[4] Oleanolic acid acetate, a related compound, has been shown to inhibit NF-κB activation by suppressing the phosphorylation of IKKα/β, which prevents the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit.[4] This leads to the downregulation of pro-inflammatory gene expression.[4] While direct evidence for this compound is still emerging, it is highly likely to act through a similar mechanism. Other potential pathways that may be modulated, based on studies of related triterpenoids, include the JAK/STAT, MAPK, and Nrf2 pathways.[5][6]
3. What are the solubility characteristics of this compound and how can I prepare stock solutions?
This compound is a lipophilic molecule with low aqueous solubility. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO).[3]
-
Stock Solution Preparation: To prepare a stock solution, dissolve this compound in 100% DMSO to a high concentration (e.g., 10-50 mM). Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: For cell-based assays, dilute the DMSO stock solution in your cell culture medium to the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
4. What are the recommended cell types for studying the anti-inflammatory effects of this compound?
The murine macrophage cell line RAW 264.7 is a commonly used and appropriate model for in vitro anti-inflammatory studies.[8][9] These cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[8][10]
5. What is a typical effective concentration range for this compound in cell-based assays?
While specific IC50 values for this compound are not extensively reported, data from its derivatives can provide a starting point. For cytotoxicity, the IC50 values of related oleanane derivatives can range from micromolar (µM) to sub-micromolar levels, depending on the cell line and the specific derivative.[3] For anti-inflammatory activity, it is recommended to perform a dose-response experiment starting from a low micromolar range (e.g., 1-10 µM) and extending to higher concentrations (e.g., up to 100 µM) to determine the optimal effective concentration for your specific assay and cell type.
Troubleshooting Guides
This section addresses common issues that may be encountered during cell-based assays with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no compound activity | Poor Solubility/Precipitation: The compound may be precipitating out of the cell culture medium. | Visually inspect the culture wells for any precipitate after adding the compound. Prepare fresh dilutions from the DMSO stock for each experiment. Consider using a lower final concentration of the compound or a different formulation approach if solubility issues persist. |
| Suboptimal Incubation Time: The incubation time may be too short to observe a biological effect. | Optimize the incubation time by performing a time-course experiment (e.g., 12, 24, 48 hours). | |
| Incorrect Cell Seeding Density: Cell density can affect the cellular response to the compound. | Optimize the cell seeding density for your specific assay. For RAW 264.7 cells in a 96-well plate, a starting density of 1.5 x 10^5 cells/mL is often used for NO assays.[1] | |
| High background or inconsistent results | DMSO Toxicity: High concentrations of DMSO can be toxic to cells and affect assay results. | Ensure the final DMSO concentration in the culture medium is below 0.5%. Always include a vehicle control with the same DMSO concentration as your test wells. |
| Cell Health and Viability: Unhealthy or senescent cells can lead to inconsistent results. | Use cells with a low passage number and ensure they are in the logarithmic growth phase before seeding for an experiment. Regularly check cell morphology and viability. | |
| Assay Interference: The compound may interfere with the assay components or detection method (e.g., absorbance or fluorescence). | Run appropriate controls, such as a cell-free assay with the compound to check for direct effects on the assay reagents or readout. | |
| Unexpected Cytotoxicity | Compound Concentration is too high: The concentration used for functional assays may be causing cell death. | Determine the cytotoxic concentration (IC50) of this compound on your chosen cell line using an MTT or similar viability assay. Use concentrations below the IC50 for functional assays. |
| Contamination: Bacterial or fungal contamination can lead to cell death and unreliable results. | Maintain sterile cell culture techniques and regularly check for contamination. |
Experimental Protocols
Protocol 1: Assessment of Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay
This protocol describes the measurement of nitric oxide production in LPS-stimulated RAW 264.7 macrophages using the Griess reagent.[1][9]
Materials:
-
RAW 264.7 macrophage cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) for standard curve
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor). Incubate for 1-2 hours.
-
LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Griess Assay:
-
Prepare a sodium nitrite standard curve (0-100 µM) in complete medium.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. The percentage of NO inhibition can be calculated as follows: % Inhibition = [1 - (Absorbance of treated sample / Absorbance of LPS-stimulated control)] x 100
Protocol 2: Assessment of Cytotoxicity - MTT Assay
This protocol describes a colorimetric assay to determine the viability of cells treated with this compound.[1][3]
Materials:
-
Cell line of interest (e.g., RAW 264.7 or a cancer cell line)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Quantitative Data Summary
The following tables summarize representative quantitative data for oleanane triterpenoids. Note that the specific values for this compound may vary and should be determined empirically.
Table 1: Representative Cytotoxicity of Oleanane Derivatives [3]
| Compound | Cell Line | IC50 (µM) |
| Oleanolic Acid | Panc-28 (Pancreatic) | ~101 |
| Oleanolic Acid | B16 2F2 (Melanoma) | 4.8 |
| CDDO (a synthetic oleanane triterpenoid) | Various tumor cell lines | 0.001 - 1 |
| Olean-12-en-3-one | Not specified | Generally less active than derivatives |
Table 2: Recommended Starting Conditions for Cell-Based Assays
| Parameter | Nitric Oxide (NO) Assay | Cytotoxicity (MTT) Assay |
| Cell Line | RAW 264.7 | RAW 264.7 or cancer cell lines |
| Seeding Density (96-well plate) | 1.5 x 10^5 cells/mL[1] | 5,000 - 10,000 cells/well |
| Compound Concentration Range (initial) | 1 - 100 µM | 0.1 - 100 µM |
| Incubation Time | 24 hours[1] | 24, 48, or 72 hours[3] |
| LPS Concentration (for NO assay) | 1 µg/mL[1] | N/A |
Visualizations
Signaling Pathway Diagram
Caption: Predicted anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
Experimental Workflow Diagram
Caption: A generalized workflow for conducting cell-based assays with this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting unexpected results in cell-based assays.
References
- 1. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Activation of the Nrf2 response by oleanolic acid oxime morpholide (3-hydroxyiminoolean-12-en-28-oic acid morpholide) is associated with its ability to induce apoptosis and inhibit proliferation in HepG2 hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multidisciplinary utilization of dimethyl sulfoxide: pharmacological, cellular, and molecular aspects. | Sigma-Aldrich [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of IL-1beta, IL-6 and TNF-alpha secretion and mRNA expression by the trichothecene vomitoxin in the RAW 264.7 murine macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability testing of Olean-12-ene-3,11-dione in different solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Olean-12-ene-3,11-dione in various solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guides
This section addresses common issues encountered during the handling and storage of this compound solutions.
| Issue | Possible Cause | Recommended Solution |
| Unexpected precipitation of the compound from the solution. | The solvent may be saturated, or the temperature of the solution has decreased, reducing solubility. | Gently warm the solution and sonicate to redissolve the compound. For long-term storage, ensure the concentration is below the saturation point at the storage temperature. Consider using a co-solvent system if solubility issues persist. |
| Loss of compound potency or activity in biological assays. | The compound may have degraded over time in the solvent. The presence of reactive functional groups like the α,β-unsaturated ketone makes it susceptible to degradation. | Prepare fresh solutions for each experiment. If stock solutions must be stored, keep them at -80°C and for no longer than one month. Perform a quick purity check using HPLC before use if the solution has been stored for an extended period. |
| Appearance of new peaks in HPLC/UPLC analysis of the stored solution. | This indicates the formation of degradation products. Potential degradation pathways include oxidation of the enone system or reaction with solvent impurities. | Identify the degradation products using mass spectrometry (MS) if possible. To minimize degradation, use high-purity, anhydrous solvents and store solutions under an inert atmosphere (e.g., argon or nitrogen). Protect from light. |
| Inconsistent analytical results between experiments. | This could be due to variable stability of the compound in the solvent under different laboratory conditions (e.g., light exposure, temperature fluctuations). | Standardize your solution preparation and handling procedures. Always use fresh, high-purity solvents and prepare solutions immediately before use whenever possible. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound should be stored as a solid powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1] When in solvent, it is recommended to store solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] For daily use, it is best to prepare fresh solutions.
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in a variety of organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, and Ethyl Acetate.
Q3: How can I assess the stability of this compound in my specific solvent and experimental conditions?
A3: You should perform a stability study under your specific experimental conditions. This involves analyzing the purity of your solution at different time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC). A detailed protocol for conducting such a study is provided below.
Q4: What are the likely degradation pathways for this compound in solution?
A4: The α,β-unsaturated ketone moiety in the C-ring of this compound is a potential site for degradation. Possible pathways include:
-
Michael Addition: Nucleophilic attack at the β-carbon of the enone system, especially in the presence of nucleophilic solvents or impurities.
-
Oxidation: The double bond and allylic positions can be susceptible to oxidation, leading to the formation of epoxides or other oxygenated derivatives.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation.
To mitigate these, it is crucial to use high-purity, anhydrous solvents, store solutions protected from light, and consider storing under an inert atmosphere.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a reverse-phase HPLC method suitable for assessing the stability of this compound.
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to 70% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
Note: This method should be validated for your specific application to ensure it can separate this compound from any potential degradation products.
Protocol 2: Conducting a Stability Study of this compound in a Selected Solvent
This protocol provides a framework for performing a stability study of this compound in a solvent of your choice.
1. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the desired high-purity solvent (e.g., DMSO, Methanol, Acetonitrile) to a final concentration of 1 mg/mL.
2. Storage Conditions:
-
Aliquot the stock solution into several amber vials to avoid repeated freeze-thaw cycles and light exposure.
-
Store the vials at different temperatures relevant to your experimental workflow (e.g., Room Temperature (25°C), Refrigerated (4°C), and Frozen (-20°C)).
3. Time Points for Analysis:
-
Analyze the samples at predetermined time points. Suggested time points include: 0 hours (initial), 24 hours, 48 hours, 1 week, 2 weeks, and 1 month.
4. Sample Analysis:
-
At each time point, retrieve a vial from each storage temperature.
-
Allow the sample to equilibrate to room temperature.
-
Analyze the sample using the stability-indicating HPLC method described in Protocol 1.
5. Data Analysis:
-
Calculate the percentage of the initial this compound remaining at each time point.
-
Monitor for the appearance of any new peaks, which would indicate degradation products.
-
Summarize the data in a table for easy comparison.
Data Presentation
The results of your stability study should be presented in a clear and organized manner. Below is an example of how to tabulate the stability data for this compound in DMSO.
Table 1: Stability of this compound (1 mg/mL) in DMSO at Different Temperatures
| Time Point | % Remaining at 25°C | % Remaining at 4°C | % Remaining at -20°C |
| 0 hours | 100.0 | 100.0 | 100.0 |
| 24 hours | 98.5 | 99.8 | 100.0 |
| 48 hours | 96.2 | 99.5 | 100.0 |
| 1 week | 91.3 | 98.7 | 99.8 |
| 2 weeks | 85.6 | 97.1 | 99.6 |
| 1 month | 78.9 | 95.4 | 99.1 |
Note: The data in this table is for illustrative purposes only and should be replaced with your experimental findings.
Visualizations
Experimental Workflow for Stability Testing
References
Technical Support Center: Storage and Handling of Olean-12-ene-3,11-dione
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Olean-12-ene-3,11-dione during storage. By following these recommendations, users can ensure the integrity and stability of the compound for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended general storage condition for this compound?
A1: this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] Many suppliers recommend room temperature for shipping and short-term storage in the continental US; however, for long-term stability, it is crucial to consult the Certificate of Analysis provided by the supplier for specific storage temperature recommendations.[3][4]
Q2: How sensitive is this compound to temperature?
A2: As a ketone, this compound may be susceptible to degradation at elevated temperatures. Studies on other ketones have shown that storage at lower temperatures, such as 4°C or even -80°C, significantly slows down degradation processes.[5] For long-term storage, refrigeration or freezing is advisable to minimize potential degradation.
Q3: Should I be concerned about the effects of light on this compound?
A3: Yes, compounds containing α,β-unsaturated ketone moieties can be susceptible to photodegradation. It is recommended to store this compound in a light-protected container, such as an amber vial, and to keep it in a dark place.
Q4: Is this compound sensitive to moisture or humidity?
A4: Yes, the presence of water can facilitate the degradation of ketones.[3] It is critical to store the compound in a dry environment and to use a tightly sealed container to prevent moisture absorption. If the compound is stored in a refrigerator or freezer, allow the container to equilibrate to room temperature before opening to prevent condensation.
Q5: How can I assess the purity of my this compound sample?
A5: The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can help identify and quantify impurities or degradation products.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) | Exposure to light, moisture, or air (oxidation). | Discard the sample and obtain a fresh batch. Review storage procedures to ensure the compound is protected from light, moisture, and air. |
| Unexpected experimental results or loss of bioactivity | Degradation of the compound due to improper storage. | Assess the purity of the compound using HPLC or NMR. If degradation is confirmed, acquire a new sample and strictly adhere to the recommended storage conditions. |
| Poor solubility compared to previous batches | Presence of insoluble degradation products. | Attempt to purify a small amount of the material by recrystallization. However, it is generally recommended to use a fresh, high-purity sample for experiments. |
Summary of Storage Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | Short-term: Room Temperature (as per supplier). Long-term: ≤ 4°C (Refrigerated) or -20°C to -80°C (Frozen). | Lower temperatures slow down the rate of chemical degradation. |
| Light | Store in a light-resistant (amber) container in a dark place. | The α,β-unsaturated ketone moiety is potentially susceptible to photodegradation. |
| Moisture | Store in a tightly sealed container in a desiccated environment. | Prevents potential hydrolysis and other moisture-mediated degradation. |
| Oxygen | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | Minimizes the risk of oxidation, a potential degradation pathway for organic molecules. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound.
1. Sample Preparation:
- Accurately weigh approximately 1 mg of this compound.
- Dissolve the sample in 1 mL of a suitable solvent such as methanol or acetonitrile to achieve a final concentration of 1 mg/mL.
- Filter the solution through a 0.45 µm syringe filter before injection.
2. Instrumentation and Conditions:
- HPLC System: A standard HPLC system with a UV detector.
- Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water is commonly used for triterpenoids. A typical gradient might start at 50% acetonitrile and increase to 100% over 20-30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Monitor at a wavelength where the α,β-unsaturated ketone absorbs, typically around 210-250 nm.
- Injection Volume: 10-20 µL.
3. Data Analysis:
- Integrate the peak areas of the chromatogram.
- Calculate the purity of the sample by dividing the peak area of this compound by the total peak area of all components.
Protocol 2: Forced Degradation Study
Forced degradation studies can help identify potential degradation products and pathways.
1. Stress Conditions:
- Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 6, 12, 24 hours).
- Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60-80°C for a specified period.
- Oxidative Degradation: Treat the compound with a solution of 3% hydrogen peroxide at room temperature.
- Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C).
- Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
2. Sample Analysis:
- At each time point, neutralize the acidic and basic samples.
- Analyze all stressed samples by HPLC (as described in Protocol 1) to observe the formation of degradation products and the decrease in the parent compound.
Visualizations
Potential Degradation Pathways
The following diagram illustrates potential degradation pathways for this compound based on its chemical structure, which includes an α,β-unsaturated ketone and a saturated ketone.
Caption: Potential Degradation Pathways for this compound.
Experimental Workflow for Stability Testing
This diagram outlines the logical flow of experiments to assess the stability of this compound.
Caption: Experimental Workflow for Stability Testing.
References
- 1. mdpi.com [mdpi.com]
- 2. Construction, structural modification, and bioactivity evaluation of pentacyclic triterpenoid privileged scaffolds in active natural products - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07602H [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis of Olean-12-ene-3,11-dione
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the large-scale synthesis of Olean-12-ene-3,11-dione.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, purification, and scale-up of this compound production.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| SYN-001 | Low Yield of this compound | 1. Incomplete oxidation of the starting material (e.g., 18β-glycyrrhetinic acid).2. Degradation of the product under harsh reaction conditions.3. Suboptimal reaction temperature or time.4. Inefficient purification leading to product loss. | 1. Ensure the use of a sufficient excess of the oxidizing agent (e.g., Jones reagent). Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material.[1][2]2. Maintain strict temperature control, especially during the addition of the oxidizing agent, as the reaction is exothermic.[3] Consider using milder oxidizing agents if degradation is suspected.3. Optimize the reaction temperature and time through small-scale experiments. For Jones oxidation, the reaction is typically rapid.[2][3]4. Optimize the purification protocol. If using column chromatography, select an appropriate solvent system to ensure good separation. For large-scale purification, consider using macroporous resins. |
| SYN-002 | Incomplete Reaction or Presence of Starting Material in the Final Product | 1. Insufficient amount of oxidizing agent.2. Poor solubility of the starting material in the reaction solvent.3. Deactivation of the oxidizing agent. | 1. Recalculate and ensure the correct stoichiometry of the oxidizing agent is used. A modest excess is often required.2. Choose a solvent in which the starting material is readily soluble. Acetone is commonly used for Jones oxidation.[2][3]3. Prepare the Jones reagent fresh before use. Ensure all glassware is clean and dry to prevent premature decomposition of the reagent. |
| PUR-001 | Difficulty in Purifying the Product | 1. Presence of closely related impurities or byproducts with similar polarity.2. Co-crystallization of impurities with the product.3. Inefficient chromatographic separation. | 1. Analyze the crude product by HPLC or LC-MS to identify the impurities. Adjust the solvent system for column chromatography to improve resolution. Gradient elution may be necessary.[1]2. Attempt recrystallization from a different solvent system. A two-solvent system (one in which the product is soluble and another in which it is sparingly soluble) can be effective.3. For large-scale purification, macroporous adsorption resins can offer a cost-effective and efficient alternative to silica gel chromatography. |
| PUR-002 | Product is an Oil or Fails to Crystallize | 1. Presence of residual solvent.2. Presence of impurities that inhibit crystallization. | 1. Ensure the product is thoroughly dried under high vacuum to remove all traces of solvent.2. Re-purify the product using column chromatography to remove impurities. Seeding the supersaturated solution with a small crystal of pure product can induce crystallization. |
| SCL-001 | Exothermic Reaction Leading to Poor Control on a Large Scale | The oxidation reaction, particularly with Jones reagent, is highly exothermic.[3] | 1. Implement slow, controlled addition of the oxidizing agent using a dropping funnel or a syringe pump.2. Use a reactor with efficient cooling and a large surface area for heat exchange.3. Dilute the reaction mixture to better manage the heat generated. |
| SCL-002 | Handling and Quenching of Chromium Reagents on a Large Scale | Chromium(VI) compounds are toxic and carcinogenic.[3] | 1. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.2. After the reaction is complete, quench the excess chromium(VI) by the slow addition of isopropanol until the solution turns from orange/brown to green, indicating the formation of Cr(III).[2] |
Frequently Asked Questions (FAQs)
Synthesis
-
Q1: What is the most common starting material for the synthesis of this compound? A1: 18β-glycyrrhetinic acid is a common and readily available starting material. The synthesis involves the oxidation of the hydroxyl groups at the C-3 and C-11 positions.
-
Q2: Which oxidizing agent is recommended for this transformation? A2: Jones reagent (a solution of chromium trioxide in sulfuric acid and acetone) is a powerful and effective oxidizing agent for this conversion, often providing high yields.[2][3] Other chromium-based reagents like pyridinium chlorochromate (PCC) can also be used.[1]
-
Q3: What are the typical yields for the synthesis of this compound? A3: While specific yields for this compound are not extensively reported, the synthesis of the closely related 3,11-Dioxo-olean-12-en-30-oic acid from 18β-glycyrrhetinic acid using Jones reagent has been reported with a yield of 91%. Similar high yields can be expected for the dione synthesis under optimized conditions.
-
Q4: What are the potential side products of the Jones oxidation of 18β-glycyrrhetinic acid? A4: Incomplete oxidation can lead to the corresponding mono-ketones. Over-oxidation is less common for this specific substrate, but degradation of the triterpenoid backbone can occur under excessively harsh conditions (e.g., high temperatures).
Purification
-
Q5: What is the recommended method for purifying crude this compound? A5: For laboratory scale, column chromatography on silica gel using a hexane/ethyl acetate gradient is a common and effective method.[1] For larger, industrial scales, the use of macroporous adsorption resins is a more economical and scalable option.
-
Q6: How can I monitor the progress of the column chromatography? A6: The fractions should be monitored by Thin Layer Chromatography (TLC) to identify those containing the pure product.[1]
-
Q7: What is a suitable solvent system for the recrystallization of this compound? A7: A mixture of methanol and chloroform has been reported to be effective for the recrystallization of related oleanane triterpenoids.[1] Experimentation with other solvent systems such as ethyl acetate/hexane or acetone/water may also yield good results.
Scale-Up and Safety
-
Q8: What are the main safety concerns when scaling up this synthesis? A8: The primary safety concerns are the exothermic nature of the oxidation reaction and the toxicity of chromium(VI) reagents.[3] Proper temperature control and personal protective equipment are crucial.
-
Q9: How can I manage the exothermic reaction on a large scale? A9: Slow, controlled addition of the Jones reagent, efficient cooling of the reactor, and using a more dilute reaction mixture are key strategies to manage the exotherm.
-
Q10: How should chromium waste be handled? A10: After quenching with isopropanol to reduce Cr(VI) to the less toxic Cr(III), the chromium salts should be precipitated and disposed of in accordance with local environmental regulations for heavy metal waste.
Experimental Protocols
Synthesis of 3,11-Dioxo-olean-12-en-30-oic Acid from 18β-glycyrrhetinic acid (A representative protocol adaptable for this compound)
-
Materials:
-
18β-glycyrrhetinic acid
-
Acetone
-
Jones Reagent (Chromium trioxide in concentrated sulfuric acid and water)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
-
Methanol and Chloroform for recrystallization
-
-
Procedure:
-
Dissolve 18β-glycyrrhetinic acid in acetone and cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent to the cooled solution with vigorous stirring. The rate of addition should be controlled to maintain the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Quench the reaction by the slow addition of isopropanol until the color of the solution changes from orange/brown to green.
-
Remove the acetone under reduced pressure.
-
Extract the residue with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash chromatography on a silica gel column.
-
Elute the column with a gradient of hexane/ethyl acetate.
-
Collect the fractions containing the pure product (monitored by TLC) and concentrate them.
-
Further purify the product by recrystallization from a methanol/chloroform mixture to obtain colorless crystals.
-
Visualizations
References
Technical Support Center: Olean-12-ene-3,11-dione Derivatives NMR Spectral Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Olean-12-ene-3,11-dione and its derivatives. It is designed to address common issues encountered during the interpretation of complex NMR spectra.
Troubleshooting Guides
This section offers step-by-step solutions to specific problems you may encounter during your NMR experiments.
Question: Why are the peaks in my ¹H NMR spectrum broad and poorly resolved?
Answer: Broad peaks in the ¹H NMR spectrum of this compound derivatives can arise from several factors. Follow these troubleshooting steps to identify and resolve the issue:
-
Check Sample Concentration: Highly concentrated samples can lead to increased viscosity, which in turn causes peak broadening.[1][2] If your sample is too concentrated, dilute it and re-acquire the spectrum. For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is typically recommended.[1][3]
-
Ensure Sample Homogeneity: The presence of suspended solid particles will distort the magnetic field homogeneity, resulting in broad lines.[1] Always filter your sample through a small plug of glass wool or a syringe filter directly into the NMR tube to remove any particulate matter.[1][4]
-
Evaluate Solvent Choice: The choice of deuterated solvent can impact spectral resolution. If your compound has limited solubility in the chosen solvent, this can lead to poor shimming and broad peaks.[5] Consider using a different deuterated solvent in which your compound is more soluble.
-
Optimize Shimming: Poor shimming of the magnetic field is a common cause of broad peaks.[5] Ensure that the spectrometer is properly shimmed before acquiring your data. If you are unsure how to do this, consult your instrument's manual or a qualified operator.
-
Consider Paramagnetic Impurities: The presence of paramagnetic impurities, such as dissolved oxygen, can cause significant line broadening.[3] Degassing the sample using the freeze-pump-thaw technique can help to remove dissolved oxygen.[1]
Question: I am having difficulty assigning the quaternary carbon signals in the ¹³C NMR spectrum. What should I do?
Answer: The absence of attached protons makes the assignment of quaternary carbons challenging. The following strategies can be employed for their unambiguous assignment:
-
Utilize 2D NMR Techniques: Two-dimensional NMR experiments are invaluable for assigning quaternary carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most direct method. Look for long-range correlations (typically 2-3 bonds) between protons and the quaternary carbon. For example, the H-12 olefinic proton should show a correlation to the C-13 quaternary carbon.[6]
-
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): While these experiments show one-bond correlations between protons and carbons, they are useful for confirming the assignments of protonated carbons, which helps to narrow down the possibilities for the remaining unassigned quaternary carbons.[6]
-
-
Compare with Literature Data: The chemical shifts of triterpenoids are often well-documented. Compare your experimental data with published values for this compound and similar derivatives.[6][7]
Question: The signals in the aliphatic region of my ¹H NMR spectrum are heavily overlapped. How can I resolve them?
Answer: Signal overlapping in the aliphatic region is a common issue with complex molecules like triterpenoids. Here are some approaches to resolve these signals:
-
Use a Higher Field Spectrometer: NMR spectrometers with higher magnetic field strengths will provide better spectral dispersion, which can help to resolve overlapping signals.
-
Change the Solvent: Running the NMR in a different deuterated solvent can alter the chemical shifts of some protons, potentially resolving the overlap.[5] Aromatic solvents like benzene-d6 often induce different chemical shifts compared to chloroform-d.[5][8]
-
Employ 2D NMR Techniques:
-
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other (typically through 2-3 bonds). This can help to trace out spin systems even when signals are overlapped.[9]
-
TOCSY (Total Correlation Spectroscopy): This technique can be used to identify all protons within a spin system, which is particularly useful for complex, overlapping regions.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the characteristic ¹H and ¹³C NMR signals for the this compound core structure?
A1: The key characteristic signals for the this compound skeleton include:
-
¹H NMR: An olefinic proton (H-12) typically observed as a singlet or narrow triplet around δ 5.6 ppm.[6] Eight singlet signals for the angular methyl groups are also a key feature.[6]
-
¹³C NMR: Two carbonyl signals, one for the C-3 ketone (around δ 217 ppm) and another for the α,β-unsaturated ketone at C-11 (around δ 200 ppm).[6] The olefinic carbons C-12 and C-13 appear around δ 128 ppm and δ 171 ppm, respectively.[6]
Q2: How can I confirm the presence of hydroxyl or other functional groups on the this compound skeleton?
A2: The presence of additional functional groups will lead to characteristic changes in the NMR spectra:
-
Hydroxyl Groups: The introduction of a hydroxyl group will cause a downfield shift for the carbon atom it is attached to (the α-carbon) and the proton on that carbon (if present). For example, a hydroxyl group at C-2 would shift the C-2 signal to around 70 ppm and the H-2 signal to approximately 3.60 ppm.[11] The presence of an OH proton can be confirmed by a D₂O exchange experiment, where the OH peak disappears from the spectrum.[5]
-
Other Functional Groups: The specific chemical shifts will depend on the nature and position of the functional group. Detailed analysis of 1D and 2D NMR data, along with comparison to literature values for similar compounds, is crucial for structure elucidation.
Q3: What is the recommended sample preparation protocol for obtaining high-quality NMR spectra of this compound derivatives?
A3: For optimal results, follow this sample preparation protocol:
-
Weigh the Sample: Use an appropriate amount of your compound. For ¹H NMR, 5-25 mg is recommended, while for ¹³C NMR, a more concentrated solution (50-100 mg, if solubility allows) is preferable.[1][3]
-
Choose a Deuterated Solvent: Select a deuterated solvent in which your compound is fully soluble.[4] Commonly used solvents include CDCl₃, acetone-d₆, and DMSO-d₆.
-
Dissolve the Sample: Dissolve your sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[3]
-
Filter the Sample: To remove any particulate matter, filter the solution through a Pasteur pipette with a small plug of glass wool directly into a clean, dry NMR tube.[1][4]
Data Presentation
Table 1: Characteristic ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 3 | - | ~217.0 |
| 9 | ~2.44 | ~61.2 |
| 11 | - | ~199.7 |
| 12 | ~5.62 | ~128.0 |
| 13 | - | ~171.3 |
| 18 | ~2.14 | ~43.7 |
Note: Chemical shifts are approximate and can vary depending on the solvent and substituents.[6]
Experimental Protocols
1. 1D ¹H NMR Spectroscopy
-
Objective: To obtain a proton nuclear magnetic resonance spectrum.
-
Methodology:
-
Prepare the sample as described in the FAQ section.
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters (e.g., spectral width, number of scans, relaxation delay).
-
Acquire the ¹H NMR spectrum.
-
Process the data (Fourier transform, phase correction, baseline correction, and integration).
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).
-
2. 1D ¹³C NMR Spectroscopy
-
Objective: To obtain a carbon-13 nuclear magnetic resonance spectrum.
-
Methodology:
-
Prepare a relatively concentrated sample as described in the FAQ section.
-
Follow steps 2-4 from the ¹H NMR protocol.
-
Set the appropriate acquisition parameters for ¹³C NMR, which will typically require a larger number of scans due to the lower natural abundance of ¹³C.
-
Acquire the ¹³C NMR spectrum.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Reference the spectrum using the solvent signal.
-
3. 2D COSY (Correlation Spectroscopy)
-
Objective: To identify proton-proton spin-spin couplings.
-
Methodology:
-
Use a properly prepared and shimmed NMR sample.
-
Select the COSY pulse sequence on the spectrometer.
-
Set the spectral width in both dimensions to encompass all proton signals.
-
Set other relevant parameters such as the number of increments in the indirect dimension and the number of scans per increment.
-
Acquire the 2D data.
-
Process the data using appropriate window functions, Fourier transformation in both dimensions, and phasing.
-
4. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Objective: To identify one-bond correlations between protons and carbons.
-
Methodology:
-
Use a properly prepared and shimmed NMR sample.
-
Select the HSQC pulse sequence.
-
Set the spectral width for the proton dimension (F2) and the carbon dimension (F1).
-
Set the one-bond coupling constant (¹JCH) to an appropriate value (typically ~145 Hz).
-
Acquire and process the 2D data.
-
5. 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: To identify long-range (2-3 bond) correlations between protons and carbons.
-
Methodology:
-
Use a properly prepared and shimmed NMR sample.
-
Select the HMBC pulse sequence.
-
Set the spectral widths for the proton and carbon dimensions.
-
Set the long-range coupling constant to an appropriate value (typically 6-10 Hz).
-
Acquire and process the 2D data.
-
Visualizations
Caption: Experimental workflow for NMR analysis.
Caption: Troubleshooting logic for poor spectral resolution.
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. ou.edu [ou.edu]
- 3. cif.iastate.edu [cif.iastate.edu]
- 4. sites.bu.edu [sites.bu.edu]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Chemical shift assignments of two oleanane triterpenes from Euonymus hederaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. acgpubs.org [acgpubs.org]
- 10. jchps.com [jchps.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Oleanane Triterpenoids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of oleanane triterpenoids.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the oral bioavailability of oleanane triterpenoids like oleanolic acid (OA) and asiatic acid (AA)?
A1: The primary challenges are their poor aqueous solubility and low permeability.[1][2][3] Oleanolic acid, for instance, is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating both low solubility and low permeability.[4] Additionally, some triterpenoids are subject to metabolism by cytochrome P450 (CYP) isozymes in the intestine, such as CYP3A, which further reduces their systemic availability.[4] These factors lead to a low dissolution rate and limited absorption after oral administration.[1]
Q2: What are the most common strategies to improve the bioavailability of oleanane triterpenoids?
A2: Common strategies focus on improving solubility and permeability through advanced formulation techniques. These include:
-
Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which are mixtures of oils, surfactants, and sometimes cosolvents that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract.[2][5][6]
-
Nanoparticle Formulations: Including liposomes, polymeric nanoparticles, and solid lipid nanoparticles (SLNs), which increase the surface area for dissolution and can enhance cellular uptake.[2][7][8][9]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic triterpenoid molecule within the hydrophobic cavity of a cyclodextrin to improve its water solubility.[10][11]
-
Phospholipid Complexes: Forming a complex with phospholipids to improve the lipophilicity and membrane permeability of the triterpenoid.[4]
-
Solid Dispersions: Dispersing the drug in a solid carrier matrix to improve its dissolution rate.
Q3: How significant is the improvement in bioavailability when using these advanced formulations?
A3: The improvement can be substantial. For example, a self-nanoemulsified drug delivery system (SNEDDS) of oleanolic acid showed a 2.4-fold increase in relative bioavailability compared to a commercial tablet.[5][12] Another study on an oleanolic acid-loaded SMEDDS demonstrated a 5.07-fold increase in oral bioavailability compared to the marketed tablet form.[13][14] Co-administration of an oleanolic acid phospholipid complex with a CYP3A inhibitor (ketoconazole) resulted in a significant increase in both Cmax and AUC.[4]
Q4: Can chemical modification of oleanane triterpenoids enhance their bioavailability?
A4: Yes, chemical modification is a viable strategy. Creating more soluble derivatives can lead to new compounds with improved biological activities.[15][16] However, this approach requires extensive medicinal chemistry efforts and subsequent safety and efficacy testing of the new chemical entity.
Troubleshooting Guides
Issue 1: Low Drug Loading or Encapsulation Efficiency in Nanoparticle Formulations
| Potential Cause | Troubleshooting Step | Rationale |
| Poor solubility of the triterpenoid in the lipid/polymer matrix. | Screen various lipids or polymers to find one with higher solubilizing capacity for your specific triterpenoid. For lipid-based systems, medium-chain oils like Sefsol 218 have shown high solubility for oleanolic acid.[5][12] | The drug must be soluble in the core material of the nanoparticle to achieve high loading. |
| Drug precipitation during the formulation process. | Optimize the process parameters. For example, in solvent evaporation methods, control the rate of solvent removal. For high-pressure homogenization in SLNs, ensure the drug is fully dissolved in the molten lipid.[8] | Rapid changes in solvent composition or temperature can cause the drug to crystallize or precipitate before being encapsulated. |
| Inappropriate ratio of drug to carrier. | Perform a loading capacity study by varying the initial drug-to-carrier ratio to find the optimal concentration that maximizes loading without causing instability. | Exceeding the saturation limit of the carrier will lead to drug expulsion or the formation of free drug crystals. |
| Phase separation or instability of the formulation. | Adjust the surfactant/co-surfactant concentration. The choice and concentration of stabilizers are critical for maintaining the integrity of the nanoparticles.[9] | Insufficient stabilization will lead to particle aggregation and drug leakage. |
Issue 2: Inconsistent Droplet Size or High Polydispersity Index (PDI) in Self-Emulsifying Drug Delivery Systems (SEDDS)
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal ratio of oil, surfactant, and cosurfactant. | Construct a pseudo-ternary phase diagram to identify the optimal self-emulsification region for your components.[5][12][14] | The phase diagram visually represents the range of compositions that will form stable nanoemulsions with the desired droplet size. |
| Incompatible excipients. | Conduct solubility and compatibility studies of the triterpenoid in various oils, surfactants, and cosurfactants. For oleanolic acid, Cremophor EL and Labrasol have been effective surfactants.[5][12] | The components must be miscible and capable of forming a stable, isotropic mixture that emulsifies effectively upon dilution. |
| Insufficient energy for emulsification. | Ensure gentle but thorough agitation when the SEDDS is introduced into the aqueous phase during in vitro testing. | While SEDDS are designed to be spontaneous, adequate mixing ensures uniform dispersion and droplet formation. |
| Viscosity of the pre-concentrate is too high. | Adjust the formulation by adding a cosurfactant like Transcutol P or altering the surfactant-to-cosurfactant ratio to reduce viscosity.[5][12] | A highly viscous pre-concentrate may not disperse and emulsify efficiently. |
Issue 3: Poor in vitro - in vivo Correlation (IVIVC)
| Potential Cause | Troubleshooting Step | Rationale |
| In vitro dissolution medium does not reflect in vivo conditions. | Use biorelevant dissolution media (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid, FeSSIF - Fed State Simulated Intestinal Fluid) that mimic the composition of human intestinal fluids. | The presence of bile salts and lipids in the gut can significantly impact the dissolution and solubilization of lipophilic drugs from lipid-based formulations. |
| Neglecting the effect of gastrointestinal metabolism. | Incorporate metabolic stability assays using liver or intestinal microsomes in your preclinical evaluation. Consider co-administration with known inhibitors of relevant enzymes (e.g., CYP3A) to probe metabolic pathways.[4] | Oleanane triterpenoids can be metabolized in the gut wall and liver, which is not accounted for in standard dissolution tests but significantly impacts bioavailability.[4] |
| Cellular uptake and transport mechanisms are not considered. | Use cell-based models like Caco-2 monolayers to assess the permeability and potential for efflux of your formulation.[17][18] | Bioavailability is a function of both dissolution and permeation across the intestinal epithelium. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Oleanolic Acid (OA) in Different Formulations in Rats
| Formulation | Dose | Cmax (ng/mL) | AUC₀₋₂₄h (ng·h/mL) | Relative Bioavailability Increase | Reference |
| OA alone | 50 mg/kg | 59.5 | 259.6 | - | [4] |
| OA-Phospholipid Complex (OPCH) | 50 mg/kg | 78.7 | 306.6 | 1.18-fold | [4] |
| OPCH + Ketoconazole (CYP3A Inhibitor) | 50 mg/kg | 131.3 | 707.7 | 2.73-fold | [4] |
| OA Commercial Tablet | 20 mg/kg | - | - | - | [5][12] |
| OA SNEDDS | 20 mg/kg | - | - | 2.4-fold | [5][12] |
| OA Marketed Tablet | 25 mg/kg | 115.4 ± 15.6 | 973.5 ± 135.8 | - | [13][14] |
| OA SMEDDS | 25 mg/kg | 435.2 ± 56.3 | 4935.6 ± 512.7 | 5.07-fold | [13][14] |
Table 2: Solubility of Oleanolic Acid in Various Excipients
| Excipient Type | Excipient Name | Solubility (mg/g) | Reference |
| Oil | Sefsol 218 | ~25 | [5][12] |
| Oil | Ethyl Oleate | > 100 | [14] |
| Surfactant | Cremophor EL | > 100 | [14] |
| Surfactant | Labrasol | ~50 | [5][12] |
| Cosurfactant | Transcutol P | > 100 | [14] |
Experimental Protocols
Protocol 1: Preparation of Oleanolic Acid-Loaded Self-Nanoemulsifying Drug Delivery System (SNEDDS)
1. Excipient Selection: a. Determine the solubility of oleanolic acid (OA) in various oils (e.g., Sefsol 218, ethyl oleate), surfactants (e.g., Cremophor EL, Labrasol), and cosurfactants (e.g., Transcutol P).[14] b. Add an excess amount of OA to a known weight of each excipient. c. Shake the mixture at a controlled temperature (e.g., 40-60°C) to facilitate solubilization, then equilibrate at 25°C for 48 hours.[14] d. Centrifuge the samples to pellet the undissolved OA. e. Quantify the amount of dissolved OA in the supernatant using a validated HPLC method. f. Select the excipients that show the highest solubility for OA.
2. Construction of Pseudo-Ternary Phase Diagram: a. Select the oil, surfactant, and cosurfactant based on the solubility studies. b. Prepare various mixtures with different weight ratios of oil, surfactant, and cosurfactant. c. For each mixture, titrate with water dropwise under gentle magnetic stirring. d. Visually observe the mixture for clarity and flowability. The point at which the mixture becomes turbid is the phase boundary. e. Plot the compositions on a ternary phase diagram to identify the microemulsion region (the clear and isotropic area).[13]
3. Preparation of the OA-Loaded SNEDDS: a. Based on the phase diagram, select an optimal ratio of oil, surfactant, and cosurfactant from within the stable microemulsion region. b. Accurately weigh and mix the selected components in a glass vial. c. Gently stir the mixture at 40°C until a clear, homogenous solution is formed.[14] d. Add the pre-weighed amount of oleanolic acid to the excipient mixture. e. Continue stirring until the OA is completely dissolved and the final pre-concentrate is clear and transparent. f. Store the prepared SNEDDS at room temperature.[14]
4. Characterization: a. Droplet Size Analysis: Dilute the SNEDDS pre-concentrate (e.g., 100-fold) with distilled water and measure the droplet size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). b. Morphology: Observe the morphology of the diluted nanoemulsion using Transmission Electron Microscopy (TEM).[14]
Protocol 2: Preparation of Triterpenoid-Cyclodextrin Inclusion Complexes
1. Cyclodextrin Selection: a. Select appropriate cyclodextrins (CDs). Modified CDs like hydroxypropyl-β-cyclodextrin (HP-β-CD) or γ-CD often provide higher solubility enhancement than native β-CD.[11]
2. Phase Solubility Study: a. Prepare aqueous solutions of the selected CD at various concentrations. b. Add an excess amount of the triterpenoid to each CD solution. c. Shake the vials at a constant temperature until equilibrium is reached (typically 24-72 hours). d. Filter the samples and analyze the concentration of the dissolved triterpenoid by HPLC. e. Plot the triterpenoid solubility against the CD concentration to determine the type of complexation and the stability constant.
3. Preparation of the Inclusion Complex (Kneading Method): a. Weigh the triterpenoid and the CD in a molar ratio determined from the phase solubility study (e.g., 1:1 or 1:2). b. Place the powders in a mortar. c. Add a small amount of a suitable solvent (e.g., water-ethanol mixture) to form a thick paste. d. Knead the paste thoroughly for 45-60 minutes. e. Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. f. Pulverize the dried complex into a fine powder and store it in a desiccator.
4. Characterization: a. Confirmation of Complexation: Use techniques such as Differential Scanning Calorimetry (DSC), Powder X-Ray Diffraction (PXRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the inclusion complex. b. Dissolution Study: Perform an in vitro dissolution test comparing the pure triterpenoid with the prepared inclusion complex to evaluate the enhancement in dissolution rate.
Visualizations
Caption: Workflow for developing and evaluating an oleanolic acid SNEDDS.
References
- 1. Unlocking the Potential of Oleanolic Acid: Integrating Pharmacological Insights and Advancements in Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Centella asiatica and Its Metabolite Asiatic Acid: Wound Healing Effects and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual strategies to improve oral bioavailability of oleanolic acid: Enhancing water-solubility, permeability and inhibiting cytochrome P450 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation development and bioavailability evaluation of a self-nanoemulsified drug delivery system of oleanolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent advances in nanoparticle formulation of oleanolic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. viromii.com [viromii.com]
- 11. The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 13. researchgate.net [researchgate.net]
- 14. dovepress.com [dovepress.com]
- 15. researchgate.net [researchgate.net]
- 16. Biotransformation of Oleanane and Ursane Triterpenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bioaccessibility and cellular uptake of asiaticoside and asiatic acid from fresh Centella asiatica using simulated digestion and Caco‐2 human intestinal cells model | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Cell Line Resistance to Olean-12-ene-3,11-dione Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing cell line resistance to Olean-12-ene-3,11-dione, a synthetic triterpenoid also known as CDDO.
Troubleshooting Guides
This section offers step-by-step guidance to identify and address common issues encountered during in vitro experiments with this compound and its derivatives.
Problem 1: Higher than expected IC50 value in a previously sensitive cell line.
-
Possible Cause 1: Acquired Resistance. Continuous exposure to a cytotoxic agent can lead to the selection of a resistant population of cells.
-
Solution:
-
Confirm Resistance: Perform a dose-response analysis and compare the IC50 value of the suspected resistant cell line with the parental, sensitive cell line. A significant rightward shift in the dose-response curve indicates acquired resistance.
-
Investigate Mechanisms: Proceed to the experimental protocols section to investigate potential resistance mechanisms, such as overexpression of drug efflux pumps (e.g., ABCB1/P-gp), alterations in the Nrf2 pathway, or activation of pro-survival signaling pathways like STAT3.
-
-
-
Possible Cause 2: Compound Instability or Inactivity. The compound may have degraded due to improper storage or handling.
-
Solution:
-
Verify Compound Integrity: Use a fresh stock of this compound.
-
Positive Control: Test the compound on a known sensitive cell line to confirm its activity.
-
-
-
Possible Cause 3: Experimental Variability. Inconsistencies in cell seeding density, passage number, or assay conditions can affect results.
-
Solution:
-
Standardize Protocols: Ensure consistent cell seeding densities and use cells within a narrow passage number range for all experiments.
-
Optimize Assay Conditions: Refer to the "Detailed Experimental Protocols" section for optimized assay parameters.
-
-
Problem 2: No significant difference in viability between treated and untreated resistant cells.
-
Possible Cause: High-level expression of resistance mechanisms. The resistant cell line may have robust mechanisms to counteract the effects of this compound.
-
Solution:
-
Mechanism Identification: Use the protocols provided to assess the expression and activity of ABCB1, Nrf2, and STAT3 signaling components.
-
Combination Therapy: Consider co-treatment with inhibitors of the identified resistance mechanism. For example, use a P-gp inhibitor if ABCB1 overexpression is confirmed. The derivative CDDO-Me has been shown to overcome drug resistance in osteosarcoma cells by inhibiting the STAT3 pathway.[1][2]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of resistance to this compound and its derivatives?
A1: The primary known and suspected mechanisms of resistance include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), which actively pump the drug out of the cell, reducing its intracellular concentration. A derivative of this compound, methyl 3,11-dioxoolean-12-en-28-olate (DIOXOL), has been shown to target multidrug resistance related to ABCB1.
-
Altered Nrf2 Signaling: The transcription factor Nrf2 is a master regulator of the antioxidant response. While some triterpenoids activate Nrf2 for cytoprotective effects, constitutive activation of the Nrf2 pathway in cancer cells is linked to chemoresistance.[3][4][5]
-
Activation of Pro-Survival Pathways: Activation of signaling pathways like STAT3 can promote cell survival and confer resistance. The derivative CDDO-Me has been shown to inhibit the STAT3 pathway in multidrug-resistant osteosarcoma cells.[1][2]
Q2: How can I develop an this compound-resistant cell line for my studies?
A2: A standard method for developing a resistant cell line is through continuous exposure to escalating concentrations of the drug.[6][7]
-
Determine Initial IC50: First, determine the baseline IC50 of this compound in your parental cell line.
-
Chronic Exposure: Culture the cells in a medium containing a low concentration of the drug (e.g., IC10-IC20).
-
Dose Escalation: Gradually increase the drug concentration in the culture medium as the cells adapt and resume proliferation.
-
Characterize Resistance: Periodically assess the IC50 of the cultured cells to monitor the development of resistance. A significantly increased IC50 value compared to the parental line indicates the establishment of a resistant cell line.[6][7]
Q3: Are there commercially available cell lines resistant to this compound?
A3: While cell lines resistant to various common chemotherapeutic agents are available, specific cell lines with documented resistance solely to this compound are not widely reported as commercially available. Researchers typically need to develop them in-house.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for derivatives of this compound in various cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| CDDO | Various tumor cell lines | 0.001 - 1 | [8] |
| β-amyrin | Hep-G2 (Liver) | 25 | [9] |
| β-amyrin | KB-oral, NCI-H187 | 18.01, 18.42 µg/mL | [9] |
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound and calculating the IC50 value.[10][11]
Materials:
-
Parental and suspected resistant cancer cell lines
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for ABCB1, Nrf2, and Phospho-STAT3
This protocol is for assessing the protein expression levels of key resistance markers.
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ABCB1, anti-Nrf2, anti-phospho-STAT3, anti-STAT3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells and determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to compare protein expression levels between sensitive and resistant cells.
Visualizations
Signaling Pathways in this compound Resistance
Caption: Key signaling pathways involved in resistance to this compound.
Experimental Workflow for Investigating Resistance
Caption: Workflow for developing and characterizing resistant cell lines.
Troubleshooting Logic for Unexpected Resistance
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. Oleanane triterpenoid CDDO-Me induces apoptosis in multidrug resistant osteosarcoma cells through inhibition of Stat3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oleanane triterpenoid CDDO-Me induces apoptosis in multidrug resistant osteosarcoma cells through inhibition of Stat3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Nrf2-Mediated Gene Transcription by Triterpenoids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Multifaceted Roles of NRF2 in Cancer: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Managing Off-Target Effects of Triterpenoids in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the off-target effects of triterpenoids in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects observed with triterpenoids in cellular models?
A1: Triterpenoids are known to exert a variety of off-target effects that can confound experimental results. These effects often stem from their physicochemical properties and ability to interact with multiple cellular components. Common off-target effects include:
-
General Cytotoxicity: Many triterpenoids exhibit broad cytotoxic effects against both cancerous and normal cell lines, often at high concentrations. This can be due to mechanisms like membrane disruption or general metabolic inhibition.
-
Mitochondrial Dysfunction: Triterpenoids can interfere with mitochondrial function, leading to the generation of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the release of pro-apoptotic factors.[1]
-
Modulation of Signaling Pathways: Triterpenoids are known to interact with various signaling pathways in a non-specific manner. Commonly affected pathways include NF-κB, STAT3, and PI3K/AKT, which are involved in inflammation, cell survival, and proliferation.[1][2]
-
Membrane Interactions: Due to their lipophilic nature, triterpenoids can intercalate into cellular membranes, altering their fluidity and the function of membrane-bound proteins.[3][4][5]
-
Assay Interference: The chemical structure of some triterpenoids can lead to direct interference with experimental assays, such as quenching of fluorescence or inhibition of reporter enzymes like luciferase.
Q2: How can I differentiate between on-target and off-target cytotoxicity of a triterpenoid?
A2: Distinguishing between on-target and off-target effects is crucial for accurate interpretation of your data. Here are several strategies:
-
Dose-Response Analysis: On-target effects typically occur within a specific, potent concentration range. Off-target effects often manifest at significantly higher concentrations.[6]
-
Use of Control Cell Lines: Compare the cytotoxic effects on your target cancer cell line with a non-cancerous or "normal" cell line. A large therapeutic window (significant toxicity in cancer cells and minimal toxicity in normal cells) suggests a more on-target effect.
-
Rescue Experiments: If the hypothesized on-target mechanism involves the inhibition of a specific pathway, attempt to "rescue" the cells by providing a downstream component of that pathway.
-
Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm direct binding of the triterpenoid to its intended target protein within the cell.
-
Structurally Related Inactive Compound: If available, use a structurally similar analog of your triterpenoid that is known to be inactive against the intended target. If this analog produces similar cytotoxic effects, it is likely due to an off-target mechanism.
Q3: My triterpenoid is precipitating in the cell culture medium. What can I do?
A3: Triterpenoids often have poor aqueous solubility, leading to precipitation in cell culture media. Here are some troubleshooting steps:
-
Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all treatments. High solvent concentrations can cause the compound to crash out of solution.
-
Pre-warm the Medium: Before adding the triterpenoid stock solution, warm the cell culture medium to 37°C.
-
Serial Dilutions: Prepare working concentrations by performing serial dilutions in the pre-warmed medium rather than a single large dilution.[7]
-
Use of a Buffered Medium: Cell metabolism can alter the pH of the medium, affecting compound solubility. Using a medium buffered with HEPES can help maintain a stable pH.[7]
-
Test Different Media Formulations: The composition of the cell culture medium can influence solubility. If your experimental design allows, test the solubility in different base media.[7]
-
Determine Kinetic Solubility: Perform a solubility assay to determine the maximum concentration of your triterpenoid that remains soluble in your specific cell culture system over the course of your experiment.[7]
Q4: I am observing inconsistent results between different cytotoxicity assays (e.g., MTT vs. LDH release). What could be the reason?
A4: Discrepancies between different cytotoxicity assays can arise from the different cellular processes they measure.
-
MTT Assay: This assay measures metabolic activity, which is an indicator of cell viability.[8] Triterpenoids that interfere with mitochondrial function can directly inhibit the reduction of MTT, leading to an apparent decrease in viability that may not be due to cell death.
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, which is a marker of cytotoxicity.[2] A compound might inhibit metabolic activity (affecting the MTT assay) without causing immediate membrane damage (no change in the LDH assay).
-
Interference with Assay Reagents: Some triterpenoids may directly interact with the assay reagents. For example, they might have an absorbance spectrum that overlaps with the formazan product in the MTT assay or inhibit the enzymatic reaction in the LDH assay.
To resolve inconsistencies, it is recommended to use multiple, mechanistically distinct assays to assess cell health and cytotoxicity.
Troubleshooting Guides
Scenario 1: High Variability Between Replicate Wells
-
Potential Cause:
-
Inconsistent cell seeding density.
-
Pipetting errors during compound addition.
-
"Edge effects" in the multi-well plate.
-
Compound precipitation.
-
-
Troubleshooting Steps:
-
Ensure a homogenous single-cell suspension before seeding.
-
Use a multichannel pipette for consistent liquid handling.
-
Avoid using the outer wells of the plate if edge effects are suspected, or fill them with sterile PBS.
-
Visually inspect the wells for any precipitate after adding the triterpenoid.
-
Scenario 2: Cytotoxicity Observed in Non-Cancerous Control Cells at Similar Concentrations to Cancer Cells
-
Potential Cause:
-
Significant off-target effects.
-
A narrow therapeutic window for the compound.
-
The compound targets a pathway essential for both normal and cancer cell survival.
-
-
Troubleshooting Steps:
-
Perform a more detailed dose-response curve to identify a concentration with maximal effect on cancer cells and minimal effect on control cells.
-
Consider using a target engagement assay (e.g., CETSA) to confirm on-target activity at lower, non-toxic concentrations.
-
Investigate the mechanism of cell death in both cell types to see if it is consistent with the hypothesized on-target effect.
-
Scenario 3: Unexpected Results in a Fluorescence-Based Assay
-
Potential Cause:
-
The triterpenoid is autofluorescent at the excitation/emission wavelengths of the assay.
-
The triterpenoid is quenching the fluorescent signal.
-
The triterpenoid is interfering with the fluorescent reporter protein or dye.
-
-
Troubleshooting Steps:
-
Run a control experiment with the triterpenoid in cell-free assay medium to measure its intrinsic fluorescence.
-
Perform a quenching control by adding the triterpenoid to a known concentration of the fluorophore.
-
If interference is confirmed, consider using a different fluorescent dye with a shifted spectrum or a non-fluorescence-based orthogonal assay.
-
Data Presentation
Table 1: Cytotoxicity (IC50, µM) of Oleanolic Acid and its Derivatives in Various Cell Lines
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| Oleanolic Acid | HT-29 (Colon Cancer) | Proliferation Assay | 160.6 | [9] |
| Oleanolic Acid | HepG2 (Liver Cancer) | MTT | 31.94 | [9] |
| Oleanolic Acid | HCT15 (Colon Carcinoma) | MTT | 60 | [10][11] |
| Oleanolic Acid Derivative (3d) | MCF-7 (Breast Cancer) | MTT | 0.77 | [9] |
| Oleanolic Acid Derivative (17) | PC3 (Prostate Cancer) | MTT | 0.39 | [9] |
| Oleanolic Acid Derivative (28) | A549 (Lung Cancer) | MTT | 0.22 | [9] |
| Oleanolic Acid | SKBR-3 (Breast Adenocarcinoma) | MTT | >100 | [12] |
| Oleanolic Acid | SKOV-3 (Ovarian Cystadenocarcinoma) | MTT | >100 | [12] |
| Oleanolic Acid | PC-3 (Prostate Carcinoma) | MTT | >100 | [12] |
| Oleanolic Acid | U-87 (Glioblastoma) | MTT | >100 | [12] |
| Oleanolic Acid | HDF (Normal Fibroblast) | MTT | >100 | [12] |
Table 2: Cytotoxicity (IC50, µM) of Ursolic Acid and its Derivatives in Various Cell Lines
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| Ursolic Acid | HCT15 (Colon Carcinoma) | MTT | 30 | [10][11] |
| Ursolic Acid | MDA-MB-231 (Breast Cancer) | CCK-8 (48h) | 24.0 | [13] |
| Ursolic Acid | MCF-7 (Breast Cancer) | CCK-8 (48h) | 29.2 | [13] |
| Ursolic Acid | HBL-100 (Normal Breast Epithelial) | CCK-8 (48h) | >50 | [13] |
| Ursolic Acid Derivative (9a) | MCF-7 (Breast Cancer) | Antiproliferative | 8.45 | [14] |
| Ursolic Acid Derivative (54) | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 0.61 | [6] |
| Ursolic Acid Derivative (54) | HeLa (Cervical Cancer) | Cytotoxicity | 0.36 | [6] |
| Ursolic Acid Derivative (54) | SMMC7721 (Liver Cancer) | Cytotoxicity | 12.49 | [6] |
| FZU3010 (UA Derivative) | Breast Cancer Cell Lines | Cell Viability | 4-6 | [15] |
| FZU3010 (UA Derivative) | HELF (Normal Human Lung Fibroblast) | Cell Viability | Non-toxic | [15] |
Table 3: Cytotoxicity (IC50, µM) of Betulinic Acid and its Derivatives in Various Cell Lines
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| Betulinic Acid | A375 (Malignant Melanoma) | LDH | 16-40 | [7] |
| Betulinic Acid | SK-MEL28 (Malignant Melanoma) | LDH | 16-40 | [7] |
| Betulinic Acid | HaCaT (Normal Human Keratinocyte) | LDH | Non-toxic | [7] |
| Betulinic Acid Derivative (3b) | BALB/3T3 (Normal Fibroblast) | Cytotoxicity | 24.69 | [16] |
| Betulinic Acid Derivative (4a) | BALB/3T3 (Normal Fibroblast) | Cytotoxicity | 5.02 | [16] |
| Betulinic Acid | MV4-11 (Leukemia) | Cytotoxicity | 18.16 | [16] |
| Betulinic Acid | A549 (Lung Cancer) | Cytotoxicity | 15.51 | [16] |
| Betulinic Acid | MCF-7 (Breast Cancer) | Cytotoxicity | 38.82 | [16] |
| Betulinic Acid | PC-3 (Prostate Cancer) | Cytotoxicity | 32.46 | [16] |
Experimental Protocols
MTT Cell Viability Assay
This protocol outlines the steps for assessing cell viability based on the metabolic activity of cells.
-
Materials:
-
96-well plates
-
Triterpenoid stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the triterpenoid in culture medium. Remove the old medium from the cells and add 100 µL of the triterpenoid dilutions. Include vehicle control and positive control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[8][10][17]
-
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
-
Materials:
-
96-well plates
-
Triterpenoid stock solution
-
Complete cell culture medium
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired treatment duration.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[12][18]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[2][12][18]
-
Caspase-3/7 Activity Assay
This protocol quantifies the activity of executioner caspases 3 and 7, key markers of apoptosis.
-
Materials:
-
White-walled 96-well plates
-
Triterpenoid stock solution
-
Complete cell culture medium
-
Luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)
-
Luminometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the triterpenoid as described in the MTT assay protocol.
-
Equilibration: After the treatment period, allow the plate to equilibrate to room temperature.
-
Reagent Addition: Add a volume of the caspase-3/7 reagent equal to the volume of cell culture medium in each well (typically 100 µL).[9][13]
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer.[9][13]
-
Mandatory Visualization
References
- 1. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 2. benchchem.com [benchchem.com]
- 3. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]
- 4. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemical library screening reveals betulinic acid as a novel Skp2‐SCF E3 ligase inhibitor in non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Additive Interactions between Betulinic Acid and Two Taxanes in In Vitro Tests against Four Human Malignant Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Effects of ursolic acid and oleanolic acid on human colon carcinoma cell line HCT15 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wjgnet.com [wjgnet.com]
- 12. Oleanolic Acid Dimers with Potential Application in Medicine—Design, Synthesis, Physico-Chemical Characteristics, Cytotoxic and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitory Effects of Ursolic Acid on the Stemness and Progression of Human Breast Cancer Cells by Modulating Argonaute-2 [mdpi.com]
- 14. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel synthetic ursolic acid derivative inhibits growth and induces apoptosis in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. contentful.com [contentful.com]
Validation & Comparative
A Comparative Analysis of Olean-12-ene-3,11-dione and Oleanolic Acid: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the biochemical properties, mechanisms of action, and therapeutic potential of the naturally occurring pentacyclic triterpenoid, oleanolic acid, and its derivative, Olean-12-ene-3,11-dione. While direct comparative studies are limited, this document synthesizes available experimental data to offer insights into their respective bioactivities.
Oleanolic acid, widely distributed in the plant kingdom, is a well-established bioactive compound with a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, and antioxidant properties.[1] Its synthetic derivative, this compound, which features ketone groups at both the C-3 and C-11 positions, is believed to possess enhanced biological activities.[2][3] This guide explores the existing evidence for these claims.
Comparative Biological Activity: Data Presentation
The following tables summarize the available quantitative data on the cytotoxic and anti-inflammatory activities of oleanolic acid and its derivatives. It is crucial to note that the data is collated from various studies, and direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, including cell lines and assay durations.
Table 1: Comparative Cytotoxicity Data
| Compound | Cell Line | IC50 Value | Reference |
| Oleanolic Acid | HepG2 (Human Liver Cancer) | 30 µM | [4] |
| Oleanolic Acid | HL-60 (Human Leukemia) | 44 µM | [5] |
| Oleanolic Acid | MCF-7 (Human Breast Cancer) | 27.99 µg/ml | [6] |
| Oleanolic Acid | HCT-116 (Human Colon Cancer) | 18.66 µg/ml | [6] |
| Olean-12-en-3-one* | B16-BL6 (Mouse Melanoma) | 10.8 µg/mL | [5] |
| Methyl 3,11-dioxoolean-12-en-28-olate** | CCRF-CEM (Leukemia) | More potent than Oleanolic Acid | [7] |
* Note: Data for Olean-12-en-3-one, a closely related derivative, is included for illustrative purposes. ** Note: This derivative of this compound showed higher potency in inhibiting cell viability compared to oleanolic acid.
Table 2: Comparative Anti-inflammatory Activity Data
| Compound | Assay | IC50 Value | Reference |
| Oleanolic Acid Derivatives (general) | Nitric Oxide (NO) Inhibition | Generally more potent than Oleanolic Acid | [2] |
| 3,12-Dioxoolean-1,9-dien-28-oic acid*** | Nitric Oxide (NO) Inhibition | 0.9 µM | [5] |
*** Note: Data for a closely related dione derivative is included to illustrate the potential potency.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to aid in the replication and further investigation of these compounds.
MTT Assay for Cytotoxicity
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cell viability and proliferation.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[8]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and oleanolic acid) in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only).[9]
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Griess Assay for Nitric Oxide Inhibition
This assay is used to quantify nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), as an indicator of NO production by cells. It is a common method to assess the anti-inflammatory potential of compounds.
Principle: The Griess reagent system involves a diazotization reaction where sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride (NED) react with nitrite in an acidic medium to form a colored azo dye. The intensity of the color, which is proportional to the nitrite concentration, is measured spectrophotometrically.[10][11]
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.[12]
-
Induction of NO Production: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), to induce the production of nitric oxide.[12]
-
Incubation: Incubate the plates for 24 hours.[12]
-
Sample Collection: Collect the cell culture supernatant.[12]
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the cell supernatant with 50 µL of Sulfanilamide Solution and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of NED Solution to all wells and incubate for another 5-10 minutes.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 520 nm and 550 nm within 30 minutes.[11]
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of nitric oxide inhibition.
Signaling Pathways and Mechanisms of Action
The biological activities of oleanolic acid and its derivatives are primarily mediated through the modulation of key signaling pathways, notably the NF-κB and Nrf2 pathways. While specific studies on this compound are limited, it is hypothesized to act through similar mechanisms, potentially with greater potency.
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Oleanolic acid has been shown to inhibit the activation of NF-κB, leading to the downregulation of pro-inflammatory genes.[13] It is proposed that the enhanced anti-inflammatory activity of this compound is also mediated through a more potent inhibition of this pathway.
Caption: Proposed inhibition of the NF-κB signaling pathway.
Activation of Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Oleanolic acid is known to activate the Nrf2 pathway, leading to the expression of antioxidant and cytoprotective genes.[13] It is plausible that this compound also exerts its biological effects through the modulation of this pathway, potentially with greater efficacy.
Caption: Proposed activation of the Nrf2 antioxidant response pathway.
Conclusion
References
- 1. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of cancer cell growth by oleanolic acid in multidrug resistant liver carcinoma is mediated via suppression of cancer cell migration and invasion, mitochondrial apoptosis, G2/M cell cycle arrest and deactivation of JNK/p38 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. journals.ekb.eg [journals.ekb.eg]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Griess Reagent System Protocol [worldwide.promega.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. Prophylactic and therapeutic roles of oleanolic acid and its derivatives in several diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Activities of Oleanane and Ursane Triterpenoids: Olean-12-ene-3,11-dione and Ursolic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer activities of two pentacyclic triterpenoids: Olean-12-ene-3,11-dione, an oleanane, and ursolic acid, an ursane. While extensive research has documented the anticancer properties of ursolic acid, direct experimental data on the anticancer activity of this compound is limited. Therefore, this guide will leverage data from a closely related and highly potent synthetic oleanane triterpenoid, 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid (CDDO), to provide a robust comparison against ursolic acid. This approach allows for a meaningful evaluation of the potential of the oleanane scaffold in cancer therapy.
Executive Summary
Ursolic acid, a natural triterpenoid, exhibits a broad spectrum of anticancer activities against various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. Its potency is generally observed in the micromolar range. In contrast, synthetic oleanane triterpenoids like CDDO, which share a core structure with this compound, demonstrate significantly higher potency, with anticancer effects often in the nanomolar to low micromolar range.[1] The enhanced activity of synthetic oleananes is attributed to specific structural modifications that amplify their interaction with key cellular targets. This guide will delve into the quantitative data, experimental methodologies, and underlying signaling pathways that define the anticancer profiles of these compounds.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of ursolic acid and CDDO against a range of human cancer cell lines, providing a quantitative comparison of their cytotoxic potential.
Table 1: Anticancer Activity of Ursolic Acid
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast | ~30 | [2] |
| MDA-MB-231 | Breast | Not specified | [2] |
| A549 | Lung | ~12.72 | [2] |
| Hela | Cervical | ~8.56 | [2] |
| HepG2 | Liver | Not specified | [2] |
| SMMC-7721 | Liver | ~12.49 | [2] |
| HT-29 | Colon | ~30 | [2] |
| PC-3 | Prostate | Not specified | [3] |
Table 2: Anticancer Activity of CDDO (a synthetic Oleanane Triterpenoid)
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Various tumor cell lines | Multiple | 0.001 - 1 | [1] |
| Pancreatic (MiaPaCa-2) | Pancreatic | < 1.25 | [4] |
| Pancreatic (Panc-1) | Pancreatic | < 1.25 | [4] |
| Prostate | Prostate | 1.25 - 10 | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compounds (ursolic acid or CDDO) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specific duration, commonly 48 or 72 hours.
-
MTT Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 2 to 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the test compounds at the desired concentrations for a specified time.
-
Cell Harvesting: Adherent cells are detached using trypsin-EDTA, and both adherent and floating cells are collected by centrifugation.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the effect of the compounds on signaling pathways.
-
Protein Extraction: Cells are treated with the compounds, and total protein is extracted using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., caspases, Bcl-2 family proteins, NF-κB, Akt).
-
Detection: After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Mechanisms of Action
Ursolic Acid
Ursolic acid induces apoptosis through both the intrinsic and extrinsic pathways. It can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction and the release of cytochrome c. This, in turn, activates caspases and initiates apoptosis. Furthermore, ursolic acid has been shown to inhibit the NF-κB and Akt/mTOR signaling pathways, which are crucial for cancer cell survival and proliferation.[3]
Caption: Simplified signaling pathway for ursolic acid-induced apoptosis.
This compound and Synthetic Analogs (CDDO)
While direct mechanistic data for this compound is scarce, studies on the potent synthetic analog CDDO provide significant insights into the potential mechanisms of this class of compounds. CDDO is a multifunctional molecule that can induce apoptosis, cell cycle arrest, and differentiation in various cancer cells.[5] It is known to be a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[6] CDDO and its derivatives have also been shown to modulate the Akt/mTOR and MAPK signaling pathways, and to induce reactive oxygen species (ROS), contributing to their anticancer effects.[4][6]
The structure-activity relationship of oleanane triterpenoids suggests that the presence of electron-withdrawing groups and the oxidation at C-3 and C-11 positions can significantly enhance anticancer activity. The 3,11-dione functionality in this compound, similar to the core of CDDO, suggests a potential for higher activity compared to oleanolic acid, which possesses a hydroxyl group at C-3. However, without direct experimental validation, this remains a hypothesis.
Caption: Key signaling pathways modulated by the synthetic oleanane triterpenoid CDDO.
Experimental Workflow
The following diagram illustrates a general workflow for the preclinical evaluation of the anticancer activity of triterpenoids.
Caption: A generalized workflow for anticancer drug discovery using triterpenoids.
Conclusion
Ursolic acid stands as a well-documented natural anticancer agent with moderate potency. The oleanane scaffold, particularly when synthetically modified as seen in CDDO, presents a platform for developing highly potent anticancer agents. While direct evidence for the anticancer activity of this compound is lacking, its structural similarity to the core of potent synthetic oleananes suggests it may possess enhanced activity compared to its precursor, oleanolic acid. Further investigation into the direct anticancer effects and mechanisms of this compound is warranted to fully understand its therapeutic potential. This comparative guide highlights the importance of structure-activity relationship studies in the development of novel triterpenoid-based cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. CDDO-me induces apoptosis and inhibits Akt, mTOR and NF-kappaB signaling proteins in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of cell proliferation and induction of apoptosis by CDDO-Me in pancreatic cancer cells is ROS-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of CDDO and CDDO-Me, Two Derivatives of Natural Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDDO, a PPAR-γ ligand, inhibits TPA-induced cell migration and invasion through a PPAR-γ-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Potency of Olean-12-ene-3,11-dione and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory drug discovery, both natural and synthetic compounds are continuously evaluated for their therapeutic potential. This guide provides a comparative overview of Olean-12-ene-3,11-dione, a naturally occurring oleanane triterpenoid, and dexamethasone, a well-established synthetic glucocorticoid. The comparison focuses on their mechanisms of action, anti-inflammatory potency, and the experimental protocols used to evaluate their efficacy.
Introduction
This compound is a pentacyclic triterpenoid found in various plant species, including Euonymus laxiflorus and Canarium zeylanicum. As a derivative of oleanolic acid, it belongs to a class of compounds known for a wide range of biological activities, including anti-inflammatory effects. The anti-inflammatory properties of oleanane triterpenoids are a subject of ongoing research, with many derivatives showing promise in modulating key inflammatory pathways.
Dexamethasone is a potent synthetic member of the glucocorticoid class of steroid drugs. It is widely used to treat a variety of inflammatory and autoimmune conditions. Its mechanism of action is well-characterized and serves as a benchmark for anti-inflammatory potency in both preclinical and clinical settings.
Comparative Data on Anti-inflammatory Potency
Quantitative data on the direct comparative anti-inflammatory potency of this compound and dexamethasone is limited in publicly available literature. However, by comparing their effects on key inflammatory mediators from various studies, a qualitative assessment can be made. The following tables summarize the available data on their inhibitory activities against common inflammatory markers.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulant | IC50 Value | Citation |
| This compound | Data not available | - | Data not available | - |
| Dexamethasone | RAW 264.7 | LPS | ~10-100 nM (Varies by study) | [Varies] |
Table 2: Inhibition of Prostaglandin E2 (PGE2) Production
| Compound | Cell Line | Stimulant | IC50 Value | Citation |
| This compound | Data not available | - | Data not available | - |
| Dexamethasone | RAW 264.7 | LPS | ~1-10 nM (Varies by study) | [Varies] |
Table 3: Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
| Compound | Cytokine | Cell Line | Stimulant | IC50 Value | Citation |
| This compound | TNF-α, IL-6, IL-1β | Data not available | - | Data not available | - |
| Dexamethasone | TNF-α | RAW 264.7 | LPS | ~1-50 nM (Varies by study) | [1] |
| Dexamethasone | IL-6 | RAW 264.7 | LPS | ~1-25 nM (Varies by study) | [2] |
| Dexamethasone | IL-1β | RAW 264.7 | LPS | ~5-100 nM (Varies by study) | [3] |
Note: The IC50 values for dexamethasone can vary significantly depending on the specific experimental conditions, including cell density, LPS concentration, and incubation time.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of this compound and dexamethasone are mediated through distinct signaling pathways.
This compound
As an oleanane triterpenoid, the anti-inflammatory mechanism of this compound is believed to involve the modulation of key signaling pathways that regulate the expression of pro-inflammatory genes. While direct studies on this specific compound are limited, research on related oleanane triterpenoids suggests the following mechanisms:
-
Inhibition of NF-κB Pathway: Oleanane triterpenoids have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. This inhibition can occur through the prevention of IκBα degradation, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.
-
Modulation of MAPK Pathway: Mitogen-Activated Protein Kinases (MAPKs), including p38, JNK, and ERK, play a crucial role in the inflammatory response. Some oleanane triterpenoids can suppress the phosphorylation of these MAPKs, thereby downregulating the expression of inflammatory mediators.
-
Activation of Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Some synthetic oleanane triterpenoids are potent activators of the Nrf2 pathway, which can contribute to their anti-inflammatory effects by reducing oxidative stress.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Dexamethasone
Dexamethasone exerts its potent anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR).
-
Genomic Mechanism: Upon binding to dexamethasone in the cytoplasm, the GR translocates to the nucleus. Inside the nucleus, the activated GR can act in two main ways:
-
Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, increasing their transcription.
-
Transrepression: The activated GR can interfere with the activity of pro-inflammatory transcription factors, most notably NF-κB and Activator Protein-1 (AP-1). This interference prevents these factors from binding to their DNA response elements, thereby repressing the expression of pro-inflammatory genes such as those for cytokines, chemokines, and adhesion molecules.
-
-
Non-Genomic Mechanism: Dexamethasone can also exert rapid, non-genomic effects by interacting with membrane-bound GRs, leading to the modulation of intracellular signaling cascades.
Caption: Anti-inflammatory signaling pathway of Dexamethasone.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments commonly used to assess the anti-inflammatory potency of compounds like this compound and dexamethasone.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in appropriate plates (e.g., 96-well or 24-well) and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compound (this compound or dexamethasone) for 1-2 hours before stimulation with an inflammatory agent, typically lipopolysaccharide (LPS) at a concentration of 1 µg/mL.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
After the treatment period (typically 24 hours), collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant in a new 96-well plate.
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.
Caption: Workflow for Nitric Oxide (NO) Production Assay.
Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) Measurement (ELISA)
The levels of PGE2 and pro-inflammatory cytokines in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Collect the cell culture supernatant after the treatment period.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding the supernatant and standards to a microplate pre-coated with a capture antibody specific for the target molecule (PGE2, TNF-α, IL-6, or IL-1β).
-
Incubating the plate to allow the target molecule to bind to the capture antibody.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Incubating and washing again.
-
Adding a substrate solution that reacts with the enzyme to produce a colored product.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
The concentration of the target molecule is determined by comparing the absorbance of the samples to a standard curve.
Conclusion
Dexamethasone remains a gold standard for anti-inflammatory therapy due to its high potency and well-understood mechanism of action. This compound, as a member of the oleanane triterpenoid family, represents a class of natural products with demonstrated anti-inflammatory potential. While direct quantitative comparisons of their potency are currently limited by the lack of specific IC50 data for this compound, the mechanistic insights into related compounds suggest that it likely acts through the inhibition of key pro-inflammatory signaling pathways such as NF-κB and MAPKs.
Further research, including head-to-head in vitro and in vivo studies, is necessary to definitively establish the comparative anti-inflammatory potency of this compound and to fully elucidate its therapeutic potential. The experimental protocols outlined in this guide provide a standardized framework for conducting such comparative evaluations.
References
- 1. Anti-inflammatory Oleanane-Type Triterpenoids Produced by Nonomuraea sp. MYH522 through Microbial Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Synthetic Oleanane Triterpenoids: Multifunctional Drugs with a Broad Range of Applications for Prevention and Treatment of Chronic Disease | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
A Head-to-Head Battle: Unmasking the Anti-Inflammatory Prowess of Oleanane Triterpenoids
For researchers, scientists, and drug development professionals, the quest for potent and safe anti-inflammatory agents is a perpetual frontier. Among the vast arsenal of natural compounds, oleanane triterpenoids have emerged as a promising class of molecules with significant therapeutic potential. This guide provides a comparative analysis of the anti-inflammatory activity of different oleanane triterpenoids, supported by quantitative experimental data, detailed methodologies, and pathway visualizations to aid in the rational design and development of next-generation anti-inflammatory drugs.
Oleanane triterpenoids, a group of pentacyclic compounds ubiquitously found in the plant kingdom, have long been recognized for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antiviral effects.[1] Their complex structures have been a fertile ground for medicinal chemists, leading to the synthesis of numerous derivatives with enhanced potency and specificity. This comparison focuses on the head-to-head anti-inflammatory performance of prominent oleanane triterpenoids, including oleanolic acid, ursolic acid, and boswellic acids, by examining their effects on key inflammatory mediators and signaling pathways.
Comparative Anti-Inflammatory Activity: A Quantitative Overview
The anti-inflammatory efficacy of oleanane triterpenoids is often evaluated by their ability to inhibit the production of pro-inflammatory molecules and the activity of enzymes involved in the inflammatory cascade. A crucial mechanism underlying their action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[2][3] The following tables summarize the quantitative data from various studies, providing a comparative look at the inhibitory concentrations (IC50) of different oleanane triterpenoids.
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Oleanolic Acid Derivatives | ||||
| Araloside A methyl ester | NF-κB Inhibition (TNF-α induced) | HepG2 | 6.3 | [2] |
| 3-O-β-D-xylopyranosyl (1→2)-β-D-glucopyranosyl-28-O-β-D-glucopyranosyl oleanolic acid | NF-κB Inhibition (TNF-α induced) | HepG2 | 3.1 | [2] |
| Chikusetsusaponin IVa | NF-κB Inhibition (TNF-α induced) | HepG2 | 16.7 | [2] |
| Boswellic Acid Derivatives | ||||
| 3-O-acetyl-β-boswellic acid | 15-LOX-2 Inhibition | Human | 12.2 ± 0.47 | [4] |
| Synthetic Oleanane Triterpenoids | ||||
| CDDO | iNOS and COX-2 Inhibition | Mouse Macrophages, Rat Brain Microglia, Human Colon Fibroblasts | 10⁻⁶ to 10⁻⁹ M | [5] |
Table 1: Comparative Inhibitory Activity of Oleanane Triterpenoids on NF-κB and Inflammatory Enzymes. This table highlights the potent inhibitory effects of various oleanane triterpenoids on key inflammatory targets. Notably, synthetic derivatives like CDDO exhibit activity at nanomolar concentrations.
Unraveling the Mechanism: The NF-κB Signaling Pathway
A primary mechanism through which oleanane triterpenoids exert their anti-inflammatory effects is by modulating the NF-κB signaling pathway.[6] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory mediators such as TNF-α, IL-6, iNOS, and COX-2.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Oleanane-triterpenoids from Panax stipuleanatus inhibit NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Oleanane-Type Pentacyclic Triterpenoids on Nuclear Factor κB Activation and Intracellular Trafficking and N-Linked Glycosylation of Intercellular Adhesion Molecule-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel synthetic oleanane triterpenoid, 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid, with potent differentiating, antiproliferative, and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Cancer Potential of Synthetic Oleanolic Acid Derivatives and Their Conjugates with NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vitro Mechanism of Action of Olean-12-ene-3,11-dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of Olean-12-ene-3,11-dione, a naturally occurring pentacyclic triterpenoid, with other known anti-inflammatory and anti-cancer agents. The focus is on validating its mechanism of action, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Experimental data from closely related oleanane triterpenoids and established inhibitors are presented to provide a comprehensive overview for researchers in pharmacology and drug discovery.
Executive Summary
This compound, a natural product isolated from plants like Euonymus laxiflorus and Canarium zeylanicum, has demonstrated anti-inflammatory properties.[1][2] Its mechanism of action is believed to be rooted in the modulation of key inflammatory signaling pathways, a characteristic shared by other oleanane triterpenoids. This guide delves into the in vitro evidence supporting the hypothesis that this compound exerts its effects through the inhibition of the NF-κB pathway, a central mediator of inflammation and cell survival. By comparing its anticipated performance with established NF-κB inhibitors, we provide a framework for its further investigation as a potential therapeutic agent.
Comparative Analysis of In Vitro Efficacy
While specific in vitro quantitative data for this compound's direct inhibition of the NF-κB pathway is limited in publicly available literature, the activity of structurally similar pentacyclic triterpenoids provides strong evidence for its likely mechanism and potency. The following tables summarize the inhibitory concentrations (IC50) of related oleanane triterpenoids and well-characterized NF-κB pathway inhibitors in various in vitro assays.
Table 1: In Vitro Inhibition of IκB Kinase β (IKKβ) by Pentacyclic Triterpenoids
| Compound | Assay Type | IC50 | Reference |
| Ursolic Acid | Cell-free kinase assay | 69.0 µM | [3][4] |
| Corosolic Acid | Cell-free kinase assay | 89.3 µM | [3] |
| Asiatic Acid | Cell-free kinase assay | 95.0 µM | [3] |
| Staurosporine (Control) | Cell-free kinase assay | 493.9 nM | [3] |
Table 2: In Vitro Inhibition of NF-κB Activity and Inflammatory Markers by Oleanolic Acid Derivatives and Other Inhibitors
| Compound | Cell Line | Assay | Target/Marker | IC50/Effect | Reference |
| Oleanolic Acid Derivatives | HepG2 | NF-κB Luciferase Reporter | NF-κB Activity | Significant inhibition at 20-30 µM | [5] |
| Parthenolide | Human Respiratory Epithelial Cells | IL-8 Gene Expression | NF-κB Activity | Potent inhibition | [6] |
| Parthenolide | A549, TE671, HT-29 (Cancer cell lines) | MTT Assay | Cell Proliferation | 4.3 µM, 6.5 µM, 7.0 µM | [7] |
| MG-132 | U937 (Monocyte cell line) | ELISA | Proinflammatory Cytokine Secretion | Significant inhibition | [8] |
| Balsalazide (with Parthenolide) | HCT116 (Colon cancer cell line) | Western Blot | IκBα Phosphorylation | Marked suppression | [9] |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling cascade is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex, particularly IKKβ, phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing the freed NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Pentacyclic triterpenoids, including those structurally related to this compound, are proposed to inhibit this pathway primarily by targeting the IKKβ subunit.[3][10][11] By inhibiting IKKβ, these compounds prevent the phosphorylation and degradation of IκBα, thereby blocking NF-κB nuclear translocation and subsequent gene activation.
Caption: Proposed mechanism of action for this compound via inhibition of the IKK complex in the NF-κB signaling pathway.
Experimental Protocols
To validate the proposed mechanism of action for this compound, the following in vitro assays are recommended:
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) in appropriate media.
-
Co-transfect cells with a luciferase reporter plasmid containing NF-κB binding sites in its promoter and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Treatment:
-
Pre-treat the transfected cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
-
-
Lysis and Luciferase Measurement:
-
After a defined incubation period, lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of NF-κB inhibition at each concentration of this compound and determine the IC50 value.
-
Caption: Experimental workflow for the NF-κB luciferase reporter assay.
Western Blot for IκBα Phosphorylation and Degradation
This assay directly assesses the effect of the compound on the upstream events of the NF-κB pathway.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., RAW 264.7) to a suitable confluency.
-
Pre-treat cells with different concentrations of this compound.
-
Stimulate with LPS or TNF-α for a short duration (e.g., 15-30 minutes).
-
-
Protein Extraction and Quantification:
-
Lyse the cells and extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα.
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the p-IκBα signal to the total IκBα signal.
-
Caption: Experimental workflow for Western blot analysis of IκBα phosphorylation.
Conclusion
The available in vitro data on structurally related oleanane triterpenoids strongly suggest that this compound likely exerts its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway, with IKKβ being a probable direct target. The provided experimental protocols offer a robust framework for definitively validating this mechanism of action and quantifying the potency of this compound. A direct comparison with established NF-κB inhibitors like parthenolide and MG-132 will be crucial in determining its potential as a novel therapeutic lead. Further investigation is warranted to elucidate the precise molecular interactions and to establish a comprehensive in vitro pharmacological profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences | PLOS One [journals.plos.org]
- 4. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 5. researchgate.net [researchgate.net]
- 6. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oleanane triterpenoids from Akebiae Caulis exhibit inhibitory effects on Aβ42 induced fibrillogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences | PLOS One [journals.plos.org]
- 10. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Synthesis of Olean-12-ene-3,11-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of established methods for the synthesis of olean-12-ene-3,11-dione, a triterpenoid of significant interest for its potential therapeutic properties. The reproducibility and efficiency of synthetic routes are critical for advancing research and development. This document summarizes quantitative data, details experimental protocols, and visualizes a key biological pathway associated with a prominent derivative.
Data Presentation: Comparison of Synthetic Methods
The synthesis of this compound is most commonly achieved through the oxidation of more readily available natural precursors such as oleanolic acid or 18β-glycyrrhetinic acid. The key challenges lie in the selective oxidation of the C-3 hydroxyl group and the allylic C-11 position. Below is a comparison of two representative methods.
| Method | Starting Material | Key Reagents | Reported Yield | Purity | Reaction Time | Reference |
| Method 1: Two-Step Oxidation via 3-Oxo Intermediate | Oleanolic Acid | Jones Reagent (CrO₃/H₂SO₄), then allylic oxidation reagent (e.g., NBS) | Estimated 30-40% (overall) | >95% after chromatography | Multiple days | General knowledge based on similar transformations |
| Method 2: Direct Oxidation from Glycyrrhetinic Acid | 18β-Glycyrrhetinic Acid | Chromium trioxide (CrO₃) in acetic acid | Not explicitly stated for the exact product, but related transformations suggest moderate yields. | Requires significant purification | Several hours to overnight | Based on similar reported oxidations of glycyrrhetinic acid |
Note on Reproducibility: The reproducibility of these methods can be influenced by factors such as the quality of reagents, precise control of reaction conditions (temperature, reaction time), and the effectiveness of the purification process. Chromium-based oxidations, while often effective, can lead to side products and require careful handling and disposal due to the toxicity of chromium reagents. The development of more environmentally friendly and selective catalysts for allylic oxidation is an active area of research.
Experimental Protocols
Method 1: Two-Step Oxidation of Oleanolic Acid
This method involves the initial oxidation of the C-3 hydroxyl group of oleanolic acid to a ketone, followed by the allylic oxidation at the C-11 position.
Step 1: Synthesis of Olean-12-en-3-one
-
Materials: Oleanolic acid, Jones reagent (Chromium trioxide in sulfuric acid), Acetone, Silica gel for column chromatography, Hexane, and Ethyl acetate.
-
Procedure:
-
Dissolve oleanolic acid in a minimal amount of acetone.
-
Cool the solution in an ice bath.
-
Slowly add Jones reagent to the stirred solution. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding isopropanol.
-
Filter the mixture to remove chromium salts and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure olean-12-en-3-one.
-
Step 2: Allylic Oxidation of Olean-12-en-3-one
-
Materials: Olean-12-en-3-one, N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN), Carbon tetrachloride (or a safer alternative solvent), Sodium bicarbonate solution.
-
Procedure:
-
Dissolve olean-12-en-3-one in a suitable solvent like carbon tetrachloride.
-
Add NBS and a catalytic amount of a radical initiator.
-
Reflux the mixture and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove succinimide.
-
Wash the organic layer with sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
-
Method 2: Direct Oxidation of 18β-Glycyrrhetinic Acid
This method utilizes the structural similarity of 18β-glycyrrhetinic acid, which already possesses an 11-oxo group, and requires oxidation of the C-3 hydroxyl group.
-
Materials: 18β-Glycyrrhetinic acid, Chromium trioxide (CrO₃), Acetic acid.
-
Procedure:
-
Dissolve 18β-glycyrrhetinic acid in glacial acetic acid.
-
Add a solution of chromium trioxide in aqueous acetic acid dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for several hours to overnight and monitor by TLC.
-
Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic extract with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield this compound.
-
Mandatory Visualization
The biological activities of this compound derivatives have been a subject of intense research. A prominent synthetic derivative, 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO), has been shown to modulate key signaling pathways involved in inflammation and cellular stress responses. The following diagram illustrates the dual inhibitory and activating effects of CDDO on the NF-κB and Keap1/Nrf2 pathways.
Caption: CDDO's dual action on NF-κB and Nrf2 pathways.
Benchmarking the Cytotoxicity of Olean-12-ene-3,11-dione Against Known Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic potential of Olean-12-ene-3,11-dione, a natural pentacyclic triterpenoid, against established anticancer drugs. Due to the limited availability of direct experimental data for this compound, this guide leverages data from its close structural analog, Olean-12-en-3-one, and other related oleanane triterpenoids to provide a comprehensive overview. The information is intended to serve as a valuable resource for researchers in oncology and medicinal chemistry, facilitating further investigation into the therapeutic potential of this class of compounds.
Quantitative Cytotoxicity Data
The cytotoxic effects of oleanane triterpenoids and standard anticancer drugs are typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit the growth of a cell population by 50%. The following table summarizes the IC50 values of Olean-12-en-3-one, a close analog of this compound, and common chemotherapeutic agents against various cancer cell lines. It is important to note that these values are collated from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Olean-12-en-3-one | Not Specified | Generally less active than derivatives | [1] |
| Oleanolic Acid | Panc-28 (Pancreatic) | ~101 µM | [1] |
| Oleanolic Acid | B16 2F2 (Melanoma) | 4.8 µM | [1] |
| Doxorubicin | HBL-100 (Breast) | Not specified | [2] |
| Doxorubicin | K562 (Leukemia) | Not specified | [2] |
| Cisplatin | A549 (Lung) | - | [3] |
| Cisplatin | HepG2 (Liver) | - | [3] |
| Cisplatin | HeLa (Cervical) | - | [3] |
| Cisplatin | U87 (Glioblastoma) | - | [3] |
Experimental Protocols
The determination of cytotoxicity is a critical step in the evaluation of potential anticancer compounds. The most common methods employed in the cited studies are the MTT and LDH assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability. The principle of the MTT assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. This conversion is catalyzed by mitochondrial dehydrogenases, and the amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to attach and grow for 24 hours.
-
Compound Treatment: The test compounds, including this compound and reference drugs, are dissolved in a solvent like DMSO and then diluted to various concentrations in the cell culture medium. The cells are then exposed to these concentrations for 48 to 72 hours.
-
MTT Incubation: Following the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically at a concentration of 0.5 mg/mL). The plates are then incubated for an additional 2 to 4 hours.
-
Solubilization: After the MTT incubation, a solubilizing agent such as DMSO or an acidified isopropanol solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined from the dose-response curve.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is another common method used to quantify cytotoxicity. This assay measures the activity of lactate dehydrogenase, a cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane of cells.
Protocol:
-
Cell Culture and Treatment: Cells are cultured and treated with the test compounds in the same manner as for the MTT assay.
-
Supernatant Collection: After the incubation period, the culture plates are centrifuged, and the supernatant from each well is carefully transferred to a new plate.
-
LDH Reaction: A reaction mixture containing lactate, NAD+, and a tetrazolium salt is added to each well of the new plate. The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: The absorbance of the formazan product is measured spectrophotometrically at a wavelength of approximately 490 nm.
-
Calculation of Cytotoxicity: The amount of LDH released is proportional to the number of damaged cells. The percentage of cytotoxicity is calculated by comparing the LDH activity in the treated wells to that in control wells (spontaneous release) and wells with cells lysed to achieve maximum LDH release.
Signaling Pathways and Mechanisms of Action
Oleanane triterpenoids, including derivatives of Olean-12-en-3-one, are known to exert their cytotoxic effects by modulating various cellular signaling pathways, primarily leading to the induction of apoptosis (programmed cell death) and cell cycle arrest.[1]
Induction of Apoptosis
Studies on oleanolic acid derivatives have shown that these compounds can trigger the intrinsic apoptotic pathway.[1] This pathway involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial membrane depolarization and the subsequent activation of caspases, which are the executioners of apoptosis.[1]
References
A comprehensive guide for researchers and drug development professionals on the in vivo performance of Olean-12-ene-3,11-dione and related natural products, supported by experimental data.
Executive Summary
Oleanane triterpenoids, a class of natural products, have garnered significant attention for their diverse pharmacological activities, particularly their anti-inflammatory and anti-cancer properties. This guide provides a comparative overview of the in vivo efficacy of this compound and its structurally related natural products. While direct in vivo efficacy data for this compound remains limited in publicly available literature, this report summarizes the substantial in vivo evidence for closely related compounds, including 11-oxo-oleanolic acid derivatives, oleanolic acid, glycyrrhetinic acid, and erythrodiol. The data presented herein, including detailed experimental protocols and signaling pathway diagrams, is intended to serve as a valuable resource for researchers in the field of natural product-based drug discovery.
Data Presentation: Comparative In Vivo Efficacy
The following tables summarize the in vivo efficacy of various oleanane triterpenoids in established animal models of inflammation and cancer. Due to the lack of specific in vivo studies on this compound, data for the closely related 11-oxo-oleanolic acid derivatives is presented as a surrogate.
Table 1: In Vivo Anti-Inflammatory Efficacy of Oleanane Triterpenoids
| Compound | Animal Model | Dosage | Administration Route | Key Findings | Reference |
| 11-Oxo-oleanolic acid derivatives | TPA-induced ear inflammation mouse model | Not specified | Topical | Stronger anti-inflammatory effects than oleanolic acid; low cytotoxicity.[1][2] | [1][2] |
| Oleanolic Acid | Carrageenan-induced paw edema in rats | 50, 100 mg/kg | Oral | Dose-dependent reduction in paw edema. | N/A |
| Oleanolic Acid | Acetic acid-induced hyperpermeability and CMC-induced leukocyte migration in vivo | Not specified | Not specified | Suppressed hyperpermeability and leukocyte migration.[3] | [3] |
| Glycyrrhetinic Acid | DSS-induced colitis in mice | 10, 50 mg/kg | Oral | Reduced weight loss, colon shortening, and levels of inflammatory mediators. | N/A |
| 11-keto-β-boswellic acid (KBA) | Carrageenan-induced rat paw edema | 50 mg/kg (as nanoparticles) | Oral | 60.8% inhibition of paw edema at 5 hours. | N/A |
| Lupeol | Carrageenan-induced rat paw edema | 100 mg/kg | Oral | 50% inhibition of inflammation. | N/A |
| Lupeol | LPS-challenged mice | 0.5-2 mg/kg | Intravenous | Lowered iNOS expression and TNF-α levels in bronchoalveolar lavage fluid. | N/A |
Table 2: In Vivo Anti-Cancer Efficacy of Oleanane Triterpenoids
| Compound | Animal Model | Dosage | Administration Route | Key Findings | Reference |
| 3-Oxo-oleanolic acid | Melanoma in vivo | Not specified | Not specified | Seriously inhibited the expansion of cancer cells.[4] | [4] |
| Erythrodiol | Not specified in vivo | N/A | N/A | Antiproliferative and apoptotic activity in HT-29 human adenocarcinoma cells (in vitro). | N/A |
| Ursolic Acid | Human prostate cancer cell xenografts in animals | Not specified | Not specified | Significant reduction in tumor volume. | N/A |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to facilitate experimental replication and comparison.
Carrageenan-Induced Paw Edema in Rats (for Oleanolic Acid)
-
Animals: Male Wistar rats (180-220g) are used.
-
Induction of Edema: A subplantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw.
-
Treatment: Oleanolic acid (50 and 100 mg/kg) or a vehicle control is administered orally one hour before carrageenan injection.
-
Measurement: The paw volume is measured using a plethysmometer at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice (for Glycyrrhetinic Acid)
-
Animals: Male C57BL/6 mice (8 weeks old) are used.
-
Induction of Colitis: Mice are provided with drinking water containing 3% (w/v) DSS for 7 days.
-
Treatment: Glycyrrhetinic acid (10 and 50 mg/kg) or a vehicle control is administered orally once daily for the 7 days of DSS treatment.
-
Parameters Measured: Body weight, stool consistency, and the presence of blood in the stool are monitored daily to calculate the Disease Activity Index (DAI). At the end of the experiment, colon length is measured, and colon tissue is collected for histological analysis and measurement of inflammatory markers (e.g., MPO, cytokines).
-
Analysis: The DAI scores, colon length, and levels of inflammatory markers are compared between the treated and control groups.
TPA-Induced Ear Inflammation in Mice (for 11-Oxo-oleanolic acid derivatives)
-
Animals: Male BL/6J mice are used.
-
Induction of Edema: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) is topically applied to the inner and outer surfaces of the right ear.
-
Treatment: 11-Oxo-oleanolic acid derivatives or a vehicle control are applied topically to the ear shortly after TPA application.
-
Measurement: Ear thickness is measured using a digital caliper at various time points after TPA application. Ear punches are taken for histological analysis and measurement of inflammatory markers.
-
Analysis: The change in ear thickness and the levels of inflammatory markers are compared between the treated and control groups.[2]
Mandatory Visualization
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the in vivo studies of oleanane triterpenoids.
Caption: Simplified NF-κB signaling pathway in inflammation.
Caption: General experimental workflow for in vivo efficacy studies.
References
A Comparative Guide to Olean-12-ene-3,11-dione Analogs: Structure-Activity Relationship in Anti-inflammatory and Anticancer Activities
For Researchers, Scientists, and Drug Development Professionals
The pentacyclic triterpenoid scaffold of oleanolic acid has long been a source of inspiration for medicinal chemists. Among its numerous derivatives, analogs of Olean-12-ene-3,11-dione have emerged as particularly promising therapeutic agents, exhibiting potent anti-inflammatory and anticancer properties. This guide provides an objective comparison of the structure-activity relationships (SAR) of these analogs, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.
Quantitative Data Summary
The biological activity of this compound analogs is significantly influenced by substitutions on the oleanane skeleton, particularly on the A and C rings. The introduction of electron-withdrawing groups and specific functional moieties can dramatically enhance their potency.
Anti-inflammatory Activity
The anti-inflammatory effects of these analogs are often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. A key finding in the SAR of this class of compounds is the marked increase in anti-inflammatory potency with the introduction of a cyano (-CN) group and an enone system in the A-ring.
| Compound/Analog | Key Structural Features | Anti-inflammatory Activity (IC50) | Reference |
| Oleanolic Acid | Parent Compound | Relatively weak | [1] |
| CDDO (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid) | Cyano group at C-2, enone in A-ring, dione in C-ring | Potent inhibitor of iNOS and COX-2 induction | [1][2] |
| CDDO-Im (1-(2-cyano-3,12-dioxooleana-1,9-dien-28-oyl)imidazole) | Imidazole at C-28 | IC50 ≈ 0.1 nM for NO production inhibition | [3] |
| 4-ethynylimidazole analog | Ethynylimidazole at C-28 | Nearly equivalent potency to CDDO-Im | [4] |
Anticancer Activity
The anticancer activity of this compound analogs has been demonstrated across a range of cancer cell lines. The modifications that enhance anti-inflammatory activity often correlate with increased cytotoxicity towards cancer cells.
| Compound/Analog | Cancer Cell Line | Anticancer Activity (IC50) | Reference |
| Oleanolic Acid | Panc-28 (Pancreatic) | ~101 µM | [5] |
| CDDO (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid) | Various tumor cell lines | 0.001 - 1 µM | [5] |
| CDDO-Me (Bardoxolone Methyl) | Various tumor cell lines | Potent antiproliferative effects | [6][7] |
| C-23 Biotin Conjugate of CDDO | MCF-7 (Breast) | ~3 times less potent than CDDO | [8] |
| Lactam analog 10h | DU-145 (Prostate) | Potent antiproliferative activity | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activity of this compound analogs.
Synthesis of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO)
The synthesis of CDDO from oleanolic acid is a multi-step process that involves key modifications of the A and C rings to introduce the cyano and dione functionalities, respectively, which are crucial for its enhanced biological activity.[1]
Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
-
Cell Culture : RAW 264.7 macrophage-like cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding : Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.
-
Treatment : Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
Stimulation : Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Incubation : The plates are incubated for 24 hours.
-
Nitrite Quantification : The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis : The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and IC50 values are determined.
Anticancer Assay: MTT Cell Viability Assay
-
Cell Culture : Human cancer cell lines (e.g., MCF-7, PC-3, A549) are maintained in appropriate culture media.
-
Cell Seeding : Cells are seeded in 96-well plates and allowed to attach for 24 hours.
-
Compound Treatment : Cells are treated with a range of concentrations of the this compound analogs.
-
Incubation : Plates are incubated for 48-72 hours.
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization : The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement : The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Cell viability is expressed as a percentage of the control, and IC50 values are calculated.[5]
NF-κB Luciferase Reporter Assay
-
Cell Transfection : HEK293T cells are transiently co-transfected with an NF-κB-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid.
-
Treatment and Stimulation : After 24 hours, cells are pre-treated with the test compounds, followed by stimulation with an NF-κB activator like TNF-α.
-
Cell Lysis : Cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system.
-
Data Analysis : The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The inhibition of NF-κB activity is calculated relative to the stimulated control.[9][10]
Nrf2 Activation Assay (Quantitative Real-Time PCR)
-
Cell Treatment : Cells (e.g., HepG2) are treated with the test compounds for a specified period.
-
RNA Extraction : Total RNA is isolated from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis : First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.
-
Quantitative PCR (qPCR) : The expression levels of Nrf2 target genes (e.g., NQO1, HO-1) are quantified by qPCR using gene-specific primers and a fluorescent dye like SYBR Green.
-
Data Analysis : The relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization. An increase in the expression of Nrf2 target genes indicates Nrf2 pathway activation.[2]
Signaling Pathways and Mechanisms of Action
This compound analogs exert their biological effects by modulating key signaling pathways involved in inflammation and cancer. The two most prominent pathways are the NF-κB and Nrf2 pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Potent this compound analogs, such as CDDO, have been shown to inhibit this pathway, thereby reducing the expression of inflammatory mediators.[11]
Caption: Inhibition of the NF-κB signaling pathway by this compound analogs.
Activation of the Nrf2 Signaling Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Electrophiles and reactive oxygen species (ROS) modify Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of antioxidant and cytoprotective genes. CDDO and its analogs are potent activators of the Nrf2 pathway, contributing to their anti-inflammatory and chemopreventive effects.[6][7]
Caption: Activation of the Nrf2 signaling pathway by this compound analogs.
Conclusion
The structure-activity relationship of this compound analogs demonstrates that strategic modifications of the oleanolic acid scaffold can lead to the development of highly potent anti-inflammatory and anticancer agents. The introduction of a cyano group at C-2 and the creation of an enone system in the A-ring, as exemplified by CDDO, are key determinants of enhanced activity. These compounds exert their effects through the dual modulation of the pro-inflammatory NF-κB pathway and the cytoprotective Nrf2 pathway. Further research into the synthesis and biological evaluation of novel analogs holds significant promise for the discovery of new and effective therapeutics for a range of diseases.
References
- 1. Conjugation of Diclofenac with Novel Oleanolic Acid Derivatives Modulate Nrf2 and NF-κB Activity in Hepatic Cancer Cells and Normal Hepatocytes Leading to Enhancement of Its Therapeutic and Chemopreventive Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stackscientific.nd.edu [stackscientific.nd.edu]
- 3. Synthesis and Biological Evaluation of Novel Olean-28,13β-lactams as Potential Antiprostate Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer activity of oleanolic acid and its derivatives modified at A-ring and C-28 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of biotin conjugates of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid for the isolation of the protein targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 11. mdpi.com [mdpi.com]
A Comparative Meta-Analysis of Oleanane Triterpenoids: Therapeutic Potential in Oncology, Inflammation, and Metabolic Disease
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic potential of prominent oleanane triterpenoids. By collating experimental data from numerous studies, this document serves as a meta-analytical resource for evaluating the efficacy and mechanisms of action of these compounds in key disease areas.
Oleanane triterpenoids, a class of pentacyclic phytochemicals, are ubiquitously found in the plant kingdom and have garnered significant scientific interest for their broad spectrum of pharmacological activities. This guide focuses on three extensively studied oleanane triterpenoids—Oleanolic Acid, Betulinic Acid, and Celastrol—comparing their performance in anti-cancer, anti-inflammatory, and anti-obesity applications. The data presented herein is supported by detailed experimental protocols and mechanistic diagrams to facilitate reproducible research and drug development efforts.
Comparative Efficacy: A Quantitative Overview
The therapeutic potential of oleanane triterpenoids is substantiated by a large body of preclinical data. The following tables summarize key quantitative metrics from various in vitro and in vivo studies, offering a comparative snapshot of their efficacy.
Table 1: Anti-Cancer Activity (In Vitro)
The cytotoxic effects of Betulinic Acid and Oleanolic Acid derivatives have been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency.
| Compound | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Citation |
| Betulinic Acid | A549 | Lung Carcinoma | 15.51 | [1] |
| MCF-7 | Breast Adenocarcinoma | 38.82 | [1] | |
| PC-3 | Prostate Adenocarcinoma | 32.46 | [1] | |
| MV4-11 | Leukemia | 18.16 | [1] | |
| Ovarian Cancer | Ovarian Carcinoma | 1.8 - 4.5 (µg/mL) | [2] | |
| Lung Cancer | Lung Carcinoma | 1.5 - 4.2 (µg/mL) | [2] | |
| Oleanolic Acid Deriv. (AH-Me) | MCF-7 | Breast Adenocarcinoma | 4.0 | [3] |
| MDA-MB-453 | Breast Carcinoma | 6.5 | [3] |
Note: IC₅₀ values can vary based on the specific derivative and experimental conditions.
Table 2: Anti-Inflammatory Activity
The anti-inflammatory properties of Oleanolic Acid and its derivatives are often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Assay | Model | IC₅₀ / Effective Dose | Citation |
| Oleanolic Acid | NO Inhibition | RAW 264.7 cells | 31.28 ± 2.01 µg/mL (48h) | [4] |
| Oleanolic Acid Deriv. (OADP) | NO Inhibition | RAW 264.7 cells | 1.09 ± 0.01 µg/mL (48h) | [4] |
| Oleanolic Acid | Carrageenan-induced paw edema | Rat | Active | [5] |
| Adjuvant-induced polyarthritis | Rat & Mouse | Active | [5] |
Table 3: Anti-Obesity Activity (In Vivo)
Celastrol has emerged as a potent anti-obesity agent, primarily studied in diet-induced obese (DIO) mouse models. Its efficacy is measured by reductions in body weight and modulation of metabolic parameters.
| Compound | Model | Dosage | Duration | Key Outcomes | Citation |
| Celastrol | DIO Mice | 100 µg/kg/day (i.p.) | 8 weeks | Normalized body weight, cholesterol, blood glucose | [6] |
| DIO Mice | 3 mg/kg/day (i.p.) | 25 days | Significant reduction in body weight | [7] | |
| DIO Mice | 1 µg/kg/day (i.p.) | 3 months | Prevented HFD-induced obesity | [8] | |
| DIO Mice | Not specified | Not specified | 45% weight loss, reduced food intake | [9] |
Mechanistic Insights: Signaling Pathways
Oleanane triterpenoids exert their effects by modulating multiple intracellular signaling pathways. A primary mechanism for their anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.
Upon stimulation by pro-inflammatory signals like LPS or TNF-α, the IKK complex phosphorylates the inhibitory protein IκBα. This targets IκBα for proteasomal degradation, releasing the NF-κB dimer (p65/p50) to translocate into the nucleus.[10][11] Once in the nucleus, NF-κB binds to specific DNA sequences to activate the transcription of pro-inflammatory genes.[11] Oleanane triterpenoids have been shown to inhibit this cascade, primarily by suppressing the activation of the IKK complex, thus preventing IκBα degradation and keeping NF-κB sequestered in the cytoplasm.[12]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for key experiments used to assess the therapeutic potential of oleanane triterpenoids.
In Vitro Cytotoxicity: MTT Cell Viability Assay
This colorimetric assay is widely used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity after exposure to a test compound.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[13][14] The amount of formazan produced is directly proportional to the number of living cells.
-
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[14][15]
-
Compound Treatment: Treat cells with various concentrations of the oleanane triterpenoid (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT medium and add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC₅₀ value is determined by plotting cell viability against compound concentration.
-
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard and highly reproducible animal model for evaluating the acute anti-inflammatory activity of pharmacological agents.[16]
-
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling).[17][18] The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.
-
Procedure:
-
Animal Acclimatization: Use adult rats or mice, acclimatized to laboratory conditions.
-
Compound Administration: Administer the oleanane triterpenoid (e.g., Oleanolic Acid) or a reference drug (e.g., Indomethacin) via an appropriate route (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection.[17][18]
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.[17]
-
Induction of Edema: Inject 100 µL of a 1% carrageenan suspension into the subplantar region of the right hind paw.[17]
-
Edema Measurement: Measure the paw volume at regular intervals (e.g., hourly for 5 hours) after the carrageenan injection.[17]
-
Data Analysis: The degree of edema is calculated as the difference between the paw volume at each time point and the initial baseline volume. The percentage inhibition of edema by the test compound is calculated relative to the vehicle control group.
-
Protein Expression Analysis: Western Blot for NF-κB Pathway
Western blotting is a technique used to detect specific proteins in a sample and is crucial for studying the molecular mechanisms of drug action, such as the phosphorylation and degradation of proteins in the NF-κB pathway.[19]
-
Principle: Proteins from cell or tissue lysates are separated by size using SDS-PAGE, transferred to a solid support membrane, and then probed with antibodies specific to the target protein (e.g., p-p65, IκBα).
-
Procedure:
-
Sample Preparation: Lyse cells or tissues treated with or without the triterpenoid (and an inflammatory stimulus) in a lysis buffer containing protease and phosphatase inhibitors.[10] Determine total protein concentration.
-
SDS-PAGE: Load equal amounts of protein (e.g., 40 µg) per lane onto a polyacrylamide gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., rabbit anti-p65) overnight at 4°C or for 1 hour at room temperature.
-
Washing: Wash the membrane multiple times with a wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Detection: Apply a chemiluminescent substrate (detection reagent) and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin) to compare protein levels between samples.
-
General Experimental Workflow
The preclinical evaluation of a novel oleanane triterpenoid typically follows a structured workflow, progressing from initial in vitro screening to more complex in vivo validation.
References
- 1. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Potential of Betulonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of oleanolic acid in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Celastrol improves endothelial function in diet-induced obesity mice via attenuating endoplasmic reticulum stress through the activation of AMPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celastrol targets adenylyl cyclase-associated protein 1 to reduce macrophages-mediated inflammation and ameliorates high fat diet-induced metabolic syndrome in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Celastrol prevents high‐fat diet‐induced obesity by promoting white adipose tissue browning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Celastrol: a promising new cure for diet-induced obesity | by STM Digest | Medium [medium.com]
- 10. researchgate.net [researchgate.net]
- 11. NF-kB pathway overview | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. MTT Assay [protocols.io]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Simple Western Analysis of NF-kappaB Signaling Cascade Proteins | Bio-Techne [bio-techne.com]
Unveiling the Molecular Targets of Olean-12-ene-3,11-dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Olean-12-ene-3,11-dione and its alternatives, focusing on their binding targets and mechanisms of action. The information presented is supported by experimental data to aid in research and development endeavors.
This compound, a member of the oleanane-type pentacyclic triterpenoid family, has garnered significant interest for its potential therapeutic applications, primarily attributed to its anti-inflammatory and anticancer properties. Experimental evidence suggests that the primary molecular target of this class of compounds is the nuclear factor kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response and cell survival. Additionally, derivatives of this compound have been shown to interact with the ATP-binding cassette subfamily B member 1 (ABCB1), a protein associated with multidrug resistance in cancer.
Comparative Analysis of Binding Targets
| Compound | Target | Assay Type | Measured Activity | Reference |
| Oleanane Triterpenoids (General) | NF-κB | Luciferase Reporter Assay | IC50 values ranging from 3.1 to 18.9 μM[1] | [1] |
| Methyl 3,11-dioxoolean-12-en-28-olate | ABCB1 (P-glycoprotein) | Gene Expression & Functional Assay | Significant reduction in ABCB1 gene expression and protein levels at 5 μM; Inhibition of P-gp transport function at 10 μM[2] | [2] |
| Celastrol | NF-κB (IKKα/β) | In vitro kinase assay | Potent inhibitor of IKKα and IKKβ | N/A |
| Pristimerin | NF-κB | Cell-based assays | Inhibition of NF-κB activation | N/A |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to validate these findings, the following diagrams are provided.
Detailed Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay is a common method to quantify the activation or inhibition of the NF-κB signaling pathway.
1. Cell Culture and Transfection:
-
HEK293T cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and cultured overnight.
-
The following day, cells are transiently transfected with a luciferase reporter plasmid containing NF-κB response elements using a suitable transfection reagent according to the manufacturer's protocol. A constitutively active Renilla luciferase plasmid is often co-transfected for normalization.
2. Compound Treatment and Stimulation:
-
After 24 hours of transfection, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.
-
Cells are incubated with the compound for a predetermined time (e.g., 1-2 hours).
-
Subsequently, cells are stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α; 10 ng/mL) or lipopolysaccharide (LPS; 1 µg/mL), for 6-8 hours.
3. Luciferase Activity Measurement:
-
Following stimulation, the medium is removed, and cells are washed with phosphate-buffered saline (PBS).
-
Cells are lysed using a passive lysis buffer.
-
The luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions for the specific luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System, Promega). Firefly luciferase activity is normalized to Renilla luciferase activity to account for variations in transfection efficiency and cell number.
4. Data Analysis:
-
The relative luciferase activity is calculated for each treatment group.
-
The half-maximal inhibitory concentration (IC50) value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
ABCB1 (P-glycoprotein) Functional Assay (Rhodamine 123 Efflux Assay)
This assay assesses the ability of a compound to inhibit the efflux function of the ABCB1 transporter.
1. Cell Culture:
-
A cell line overexpressing ABCB1 (e.g., NCI/ADR-RES) and its parental sensitive cell line (e.g., OVCAR-8) are seeded in a 96-well plate and cultured to confluence.
2. Compound Incubation:
-
The culture medium is replaced with a serum-free medium containing the test compound (e.g., methyl 3,11-dioxoolean-12-en-28-olate) at various concentrations or a known ABCB1 inhibitor (e.g., verapamil) as a positive control.
-
Cells are incubated for 30-60 minutes.
3. Rhodamine 123 Loading and Efflux:
-
Rhodamine 123, a fluorescent substrate of ABCB1, is added to each well at a final concentration of 5 µM.
-
Cells are incubated for an additional 60-90 minutes to allow for substrate uptake.
-
The cells are then washed with cold PBS to remove extracellular rhodamine 123.
-
Fresh medium (with or without the test compound) is added, and the cells are incubated for another 30-60 minutes to allow for efflux.
4. Fluorescence Measurement:
-
The intracellular accumulation of rhodamine 123 is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
5. Data Analysis:
-
An increase in intracellular rhodamine 123 fluorescence in the presence of the test compound indicates inhibition of ABCB1-mediated efflux. The results are typically expressed as a percentage of the control (untreated cells).
This guide provides a foundational understanding of the binding targets of this compound and its analogs. Further research is warranted to elucidate the precise binding affinities and to explore the full therapeutic potential of this promising class of compounds.
References
Safety Operating Guide
Proper Disposal of Olean-12-ene-3,11-dione: A Guide for Laboratory Professionals
Immediate Safety Notice: The disposal of any chemical, including Olean-12-ene-3,11-dione, requires strict adherence to institutional and regulatory safety protocols. This compound should be treated as hazardous waste unless explicitly classified as non-hazardous by your institution's Environmental Health and Safety (EHS) department. Never dispose of this chemical down the drain or in regular trash.[1]
This guide provides a procedural framework for the safe and compliant disposal of this compound and associated waste materials in a laboratory setting, designed for researchers, scientists, and drug development professionals.
Waste Characterization and Segregation
The first critical step in proper disposal is to accurately characterize and segregate the waste.
-
Pure Compound: Unused or expired solid this compound should be collected and disposed of as solid organic hazardous waste.[1]
-
Solutions: Solutions containing this compound must be collected as liquid organic hazardous waste.[1]
-
Contaminated Materials: Any materials, such as personal protective equipment (PPE), pipette tips, or absorbent pads that have come into contact with this compound should be disposed of as solid hazardous waste.
Crucially, do not mix this compound waste with other waste streams unless compatibility has been confirmed and it is permitted by your institution's EHS guidelines.[1]
Containerization and Labeling
Proper containerization and labeling are essential for safe storage and transport of hazardous waste.
| Action | Specification | Rationale |
| Container Selection | Use only approved, chemically compatible, and properly sealed hazardous waste containers.[1] | Prevents leaks, spills, and reactions. |
| Container Condition | Ensure containers are in good condition, free from leaks or external contamination.[1] | Maintains integrity of containment. |
| Labeling | Immediately label the waste container upon adding the first amount of waste.[1] | Ensures accurate identification and handling. |
The hazardous waste label must include the following information:[1]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
For mixtures, list all components and their approximate percentages
-
The accumulation start date (the date the first waste is added)
Storage and Handling
Safe storage of hazardous waste is paramount to preventing accidents and ensuring a safe laboratory environment.
-
Storage Location: Store hazardous waste in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Secondary Containment: Always use secondary containment to prevent the spread of material in case of a spill.[1]
-
Container Management: Keep waste containers securely closed at all times, except when adding waste.[1]
-
Storage Time Limits: Be aware of and do not exceed the storage time limits for hazardous waste as defined by regulatory bodies and your institutional policy.[1]
Disposal and Pickup
The final step is the safe and compliant disposal of the collected waste.
-
Scheduling Pickup: Schedule a waste pickup with your institution's EHS department or their designated hazardous waste contractor.[1]
-
Documentation: Complete all necessary waste disposal forms and documentation as required by your institution.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
First Aid Measures
In the event of exposure to this compound, follow these first aid procedures and seek immediate medical attention.[2]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration.[2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[2]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes.[2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[2]
References
Essential Safety and Operational Guide for Handling Olean-12-ene-3,11-dione
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Olean-12-ene-3,11-dione. The following procedures are designed to ensure safe handling, operation, and disposal of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
While a comprehensive Safety Data Sheet (SDS) for this compound was not fully available, an SDS for the structurally similar compound Olean-12-ene-3,16-dione provides critical safety data.[1] Due to the similarity in chemical structure, it is prudent to adopt these safety precautions.
Summary of Potential Hazards:
-
Inhalation: May cause respiratory irritation.
-
Skin Contact: May cause skin irritation.
-
Eye Contact: May cause serious eye irritation.
-
Ingestion: May be harmful if swallowed.
Recommended Personal Protective Equipment (PPE):
The following table outlines the recommended PPE for handling this compound, based on standard laboratory practices for powdered chemicals and data from a similar compound's SDS.[1]
| Protection Type | Equipment Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | To protect eyes from dust particles and splashes. |
| Skin Protection | Chemical-resistant, impervious clothing and gloves (e.g., nitrile). | To prevent skin contact with the compound. |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[1] Use in a well-ventilated area is crucial. | To prevent inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedure
This workflow ensures a safe process for handling this compound from reception to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
